molecular formula C11H13NO4 B054640 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid CAS No. 121809-54-9

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Cat. No.: B054640
CAS No.: 121809-54-9
M. Wt: 223.22 g/mol
InChI Key: LCMOUKCVPZXKLT-UHFFFAOYSA-N
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Description

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound, with a molecular formula of C 11 H 13 NO 4 and a molecular weight of 223.23 g/mol, serves as a critical building block in the synthesis of more complex molecules . Its primary research value lies in its role as a key precursor in medicinal chemistry, particularly in the exploration of new therapeutic agents. Published studies in the Journal of Medicinal Chemistry have utilized this compound in synthetic routes, highlighting its importance in creating potential drug candidates . The structure features both a carbamoylphenoxy group and a carboxylic acid functional group, making it a versatile scaffold for further chemical modifications, including the formation of amides and esters. Specifications & Handling: • CAS Number: 121809-54-9 • Molecular Formula: C 11 H 13 NO 4 • Molecular Weight: 223.23 g/mol • Storage: Store sealed in a dry environment at room temperature . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2-(4-carbamoylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMOUKCVPZXKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379299
Record name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121809-54-9
Record name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

[1]

Executive Summary

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) is a functionalized phenoxy-isobutyric acid derivative.[1][2][3] Structurally, it represents the primary amide analog of Clofibric Acid and Fenofibric Acid , the active metabolites of the fibrate class of lipid-lowering drugs.

This compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies targeting Peroxisome Proliferator-Activated Receptors (PPARs). Unlike its lipophilic analogs, the presence of the para-carbamoyl moiety significantly alters its physicochemical profile, introducing a hydrogen bond donor/acceptor site that modifies receptor binding kinetics and solubility.

Chemical Identity & Structural Analysis
PropertySpecification
IUPAC Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Common Synonyms 4-(1-Carboxy-1-methylethoxy)benzamide; Amide-analog of Clofibric Acid
CAS Registry Number 121809-54-9
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES CC(C)(Oc1ccc(cc1)C(N)=O)C(O)=O
InChIKey Specific key pending registration (Analogous to Clofibric Acid derivatives)
Structural Features
  • Gem-Dimethyl Group: The steric bulk of the two methyl groups at the

    
    -position protects the ether linkage from metabolic cleavage and locks the conformation for receptor docking.
    
  • Carbamoyl Moiety (-CONH₂): Located at the para-position, this group replaces the hydrophobic chlorine (in Clofibrate) or chlorobenzoyl group (in Fenofibrate). It acts as a polar "head" capable of bidentate hydrogen bonding.

  • Carboxylic Acid Tail: The essential pharmacophore for PPAR

    
     activation, existing as a carboxylate anion at physiological pH.
    
Physicochemical Profiling

The introduction of the amide group creates a distinct shift in properties compared to traditional fibrates.

ParameterValue (Estimated/Experimental)Causality & Implication
pKa (Acid) 3.6 ± 0.2The carboxylic acid is acidic; the compound exists as an anion in blood plasma.
pKa (Base) ~15 (Amide)The amide nitrogen is non-basic under physiological conditions.
LogP (Lipophilicity) 0.8 – 1.2significantly lower than Clofibric acid (LogP ~2.57). The amide reduces membrane permeability but increases aqueous solubility.
Solubility (Water) pH-DependentLow at pH < 3; High at pH > 6 due to ionization of the carboxylic acid.
H-Bond Donors 2 (Amide -NH₂, Acid -OH)Increases potential for specific receptor interactions not seen in halogenated analogs.
Synthetic Pathways & Process Chemistry

The synthesis requires a strategy that installs the sterically hindered ether linkage without hydrolyzing the sensitive amide group. The Williamson Ether Synthesis is the preferred self-validating protocol over the harsh Bargellini reaction.

Protocol: Selective Etherification and Hydrolysis

Step 1: Alkylation of 4-Hydroxybenzamide

  • Reagents: 4-Hydroxybenzamide, Ethyl 2-bromo-2-methylpropionate, Cesium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism:

    
     substitution. The use of 
    
    
    is critical; the "Cesium Effect" increases the nucleophilicity of the phenoxide ion, overcoming the steric hindrance of the gem-dimethyl bromide.

Step 2: Chemoselective Hydrolysis

  • Challenge: Hydrolyzing the ethyl ester without hydrolyzing the primary amide to a carboxylic acid (which would yield the di-acid byproduct).

  • Solution: Lithium Hydroxide (LiOH) in THF/Water at controlled temperatures (

    
     to RT). Amides are kinetically more stable to hydrolysis than esters.
    

SynthesisStart4-Hydroxybenzamide(Starting Material)InterIntermediate Ester(Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate)Start->InterAlkylation (80°C, 12h)ReagentEthyl 2-bromo-2-methylpropionate+ Cs2CO3 / MeCNReagent->InterProductTarget Product:2-(4-Carbamoylphenoxy)-2-methylpropanoic acidInter->ProductSaponificationStep2LiOH / THF:H2O(0°C, Selective Hydrolysis)Step2->Product

Figure 1: Chemoselective synthesis pathway prioritizing the preservation of the amide functionality.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization for retention).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring

    
     transition).
    
  • Expected Retention: The compound will elute earlier than Clofibric acid due to the polar amide group.

Nuclear Magnetic Resonance (

-NMR)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       1.50 - 1.60 ppm (6H, s):  Gem-dimethyl group (Characteristic singlet).
      
    • 
       6.80 - 6.90 ppm (2H, d, J=8.8 Hz):  Aromatic protons ortho to ether.
      
    • 
       7.70 - 7.80 ppm (2H, d, J=8.8 Hz):  Aromatic protons ortho to amide.
      
    • 
       7.20 & 7.80 ppm (Broad singlets):  Amide 
      
      
      protons (Exchangeable with
      
      
      ).
    • 
       12.00+ ppm (Broad singlet):  Carboxylic acid proton.
      
Biological & Pharmacological Context

This compound is primarily relevant as a metabolic probe and structural analog in the development of PPAR agonists.

  • Metabolic Stability: Unlike the ester prodrugs (e.g., Fenofibrate), this free acid is the active species. The amide group is generally robust but can be slowly hydrolyzed by amidases in the liver to yield the dicarboxylic acid derivative.

  • Receptor Interaction: The amide group mimics the electronic properties of the ketone linker in Fenofibric acid but lacks the lipophilic bulk, potentially altering the agonism profile from PPAR

    
     (lipid lowering) to PPAR
    
    
    (insulin sensitizing) or reducing potency.

SARcluster_activityPharmacological ImplicationsTarget2-(4-Carbamoylphenoxy)-2-methylpropanoic acid(Polar Head, H-Bond Donor)ClofibricClofibric Acid(Cl- substitution, Lipophilic)Target->ClofibricStructural Analog (Amide vs Cl)FenofibricFenofibric Acid(Chlorobenzoyl substitution, High Potency)Target->FenofibricLacks Lipophilic TailBindingAltered Receptor Binding(H-Bonding vs Hydrophobic Pocket)Target->BindingSolubilityIncreased Aqueous Solubility(Lower LogP)Target->Solubility

Figure 2: Structural relationship between the target compound and established fibrates.

References
  • PubChem. (2024). Compound Summary: Fibrates and related Phenoxy-isobutyric acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of Cl with CONH2).

Technical Synthesis Guide: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , a structural analog of the fibrate class of pharmacophores (e.g., the active metabolite of Clofibrate or Fenofibrate, but bearing a primary amide).

The synthesis presents two specific chemical challenges:

  • Steric Hindrance: Formation of the ether linkage on a quaternary carbon (gem-dimethyl group).

  • Chemoselectivity: Preferential alkylation of the phenolic oxygen over the amide nitrogen, and preservation of the amide functionality during ester hydrolysis.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , consists of a p-substituted phenol ether-linked to a hydrophilic isobutyric acid moiety. Retrosynthetically, the ether bond is the strategic disconnection point.

While the Bargellini Reaction (Phenol + Acetone + Chloroform) is the classical industrial route for fibrates, it utilizes concentrated hydroxide at reflux, which poses a high risk of hydrolyzing the sensitive carbamoyl (amide) group to a carboxylic acid. Therefore, this guide prioritizes a Modified Williamson Ether Synthesis using a phase-transfer catalyst or polar aprotic conditions to ensure chemoselectivity and functional group tolerance.

Retrosynthetic Diagram

Retrosynthesis Target Target: 2-(4-Carbamoylphenoxy)-2- methylpropanoic acid Disconnection Ether Disconnection Target->Disconnection Retrosynthesis FragA Fragment A: 4-Hydroxybenzamide Disconnection->FragA FragB Fragment B: Ethyl 2-bromoisobutyrate Disconnection->FragB

Figure 1: Retrosynthetic breakdown isolating the phenolic nucleophile and the tertiary electrophile.

Primary Synthesis Pathway: Modified Williamson Ether Synthesis

This protocol is designed for high-purity applications (drug discovery/pre-clinical), prioritizing yield and functional group preservation over raw material cost.

Phase 1: O-Alkylation (Ether Formation)

Objective: Alkylate 4-hydroxybenzamide with ethyl 2-bromoisobutyrate without N-alkylation or elimination of the tertiary bromide.

Reaction Scheme:



Rationale:

  • Base Selection (

    
    ):  Cesium carbonate is superior to Potassium carbonate (
    
    
    
    ) for phenols. The "Cesium Effect" increases the nucleophilicity of the phenoxide ion due to the poor coordination of the large
    
    
    cation, facilitating attack on the sterically hindered tertiary bromide.
  • Solvent (DMF): A polar aprotic solvent is required to solvate the cation and stabilize the transition state.

  • Selectivity: The pKa of the phenol (~10) is significantly lower than the amide (~17). The carbonate base deprotonates the phenol exclusively, ensuring O-alkylation.

Detailed Protocol:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Charging: Add 4-Hydroxybenzamide (13.7 g, 100 mmol) and Cesium Carbonate (

    
    , 35.8 g, 110 mmol) to DMF  (150 mL).
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. The mixture will likely turn yellow/orange.

  • Addition: Add Ethyl 2-bromoisobutyrate (21.5 g, 110 mmol, 1.1 eq) dropwise over 15 minutes. Note: Use the ethyl ester; the acid form will quench the base.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Checkpoint: If conversion stalls (common with tertiary halides), add catalytic Potassium Iodide (KI, 10 mol%) to form the more reactive iodide in situ (Finkelstein condition).

  • Workup: Cool to room temperature. Pour into ice water (500 mL). The product (Ethyl ester intermediate) usually precipitates. Filter the solid.[1][2][3] If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Selective Hydrolysis

Objective: Hydrolyze the ethyl ester to the free acid without hydrolyzing the primary amide.

Reaction Scheme:



Rationale:

  • Lithium Hydroxide (LiOH): A mild nucleophilic base. Unlike NaOH or KOH at reflux, LiOH in THF/Water at room temperature is highly selective for ester hydrolysis over amide hydrolysis.

Detailed Protocol:
  • Dissolution: Dissolve the crude ester (from Phase 1) in THF (100 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (8.4 g, 200 mmol) in Water (50 mL).

  • Reaction: Stir vigorously at 20–25°C (Room Temp). Do not heat.

  • Monitoring: Monitor by HPLC. The reaction typically completes in 4–6 hours.

  • Quench & Isolation:

    • Evaporate the bulk of the THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH 2–3. Caution: Do not use concentrated strong acid or heat, to protect the amide.

    • The product, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Alternative Pathway: The Bargellini Reaction (Contextual)

Note: This pathway is included for completeness regarding fibrate synthesis but is considered "High Risk" for this specific amide target due to hydrolysis.

The Bargellini reaction is a multicomponent condensation of a phenol, a ketone (acetone), and chloroform in the presence of strong base.



Why avoid it here? The reaction mechanism proceeds via a gem-dichloro epoxide intermediate and requires refluxing concentrated NaOH. Under these conditions, the 4-Carbamoyl group (


) will almost certainly hydrolyze to the 4-Carboxy  group (

), yielding the dicarboxylic acid analog. This pathway is only recommended if you intend to re-aminate the carboxylic acid in a subsequent step (e.g., via Thionyl Chloride and Ammonia).

Critical Process Parameters (CPPs) & Data Summary

ParameterRecommended ValueImpact on Quality
Base (Step 1) Cesium Carbonate (

)
Promotes SN2 on hindered tertiary carbon; minimizes elimination (methacrylate formation).
Temperature (Step 1) 75–85°C< 70°C: Reaction too slow. > 90°C: Increased elimination byproducts.
Hydrolysis Base LiOH (2 eq)NaOH/KOH risk hydrolyzing the amide. LiOH is milder.
Hydrolysis Temp < 30°CHeat promotes amide hydrolysis to carboxylic acid impurity.
Impurity Control N-Alkylated IsomerControlled by using Carbonate base (keeps Amide neutral).

Process Workflow Diagram

The following diagram illustrates the logic flow and decision points for the synthesis.

SynthesisFlow Start Start: 4-Hydroxybenzamide Step1 Step 1: O-Alkylation (80°C, 12h) Start->Step1 Reagents1 Reagents: Ethyl 2-bromoisobutyrate Cs2CO3, DMF Reagents1->Step1 Check1 QC Check: Is Ester formed? Step1->Check1 Check1->Step1 No (Add KI catalyst) Hydrolysis Step 2: Selective Hydrolysis LiOH, THF/H2O, 25°C Check1->Hydrolysis Yes Acidify Workup: Acidify to pH 2 (1M HCl) Hydrolysis->Acidify Final Final Product: 2-(4-Carbamoylphenoxy)-2- methylpropanoic acid Acidify->Final

Figure 2: Step-by-step process flow for the Modified Williamson Synthesis.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       12.9 (s, 1H, COOH)
      
    • 
       7.8 (d, 2H, Ar-H ortho to amide)
      
    • 
       7.2 (br s, 1H, NH)
      
    • 
       6.9 (d, 2H, Ar-H ortho to ether)
      
    • 
       1.5 (s, 6H, gem-dimethyl 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated Mass: 223.23 g/mol

    • Observed

      
      : 224.2 or 
      
      
      
      : 222.2

References

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropanol (Williamson Ether Protocol).Google Patents. WO2015035541A1.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PubMed Central (PMC). Available at: [Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. MDPI Molecules. Available at: [Link]

  • Propanoic acid, 2-bromo-2-methyl-, ethyl ester (Reagent Data). PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 121809-54-9

Foreword

This technical guide provides a comprehensive overview of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a compound of interest within the broader class of phenoxy acid derivatives. While public domain data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, synthesizes available information and draws upon established knowledge of structurally analogous compounds to present a thorough technical profile. We will delve into its chemical identity, propose a robust synthetic route, outline analytical methodologies, and explore its potential therapeutic applications based on the established pharmacology of related molecules. This guide is designed to be a foundational resource, fostering further investigation into the potential of this intriguing compound.

Molecular Structure and Physicochemical Properties

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is characterized by a central phenoxy ring substituted with a carbamoyl group and linked to a 2-methylpropanoic acid moiety via an ether linkage. This unique arrangement of functional groups dictates its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from analogous compounds[1][2]
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)Inferred from analogous compounds[1][2]
pKa ~4-5 (for the carboxylic acid) (Predicted)Inferred from chemical structure

Synthesis and Purification

While a specific, validated synthesis for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of the structurally similar compound, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid[3]. The proposed synthesis involves a two-step process starting from 4-hydroxybenzamide.

Proposed Synthetic Pathway

The synthesis initiates with the alkylation of 4-hydroxybenzamide with ethyl 2-bromo-2-methylpropionate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthetic Pathway 4-hydroxybenzamide 4-Hydroxybenzamide intermediate Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate 4-hydroxybenzamide->intermediate Step 1: Williamson Ether Synthesis reagents1 Ethyl 2-bromo-2-methylpropionate, K₂CO₃, Acetone product 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid intermediate->product Step 2: Ester Hydrolysis reagents2 NaOH (aq), Heat

Caption: Proposed two-step synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

  • To a solution of 4-hydroxybenzamide (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-methylpropionate (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis to 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

  • Dissolve the purified ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • The product, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this molecule.

Illustrative HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System Sample->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition and Analysis Detector->Data MAPK Signaling Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF activates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TF->Cytokines induces Inhibitor 2-(4-Carbamoylphenoxy) -2-methylpropanoic acid (Hypothetical Target) Inhibitor->p38 inhibits

Caption: A simplified diagram of the p38 MAP kinase signaling pathway, a potential target for compounds with anti-inflammatory activity.

Safe Handling and Storage

As with any research chemical for which toxicological data is limited, caution should be exercised when handling 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard laboratory safety protocols. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[4]

Conclusion

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid represents an under-explored molecule with potential for further scientific investigation. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a rationale for exploring its potential biological activities based on the established pharmacology of structurally related compounds. It is our hope that this document will serve as a valuable resource for researchers and catalyze further studies to unlock the full potential of this and other novel chemical entities.

References

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • PubChem. Mecoprop. [Link]

  • PubChem. (R)-2-(4-Chloro-2-methylphenoxy)propanoate. [Link]

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]

  • Australian Government Department of Health. 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. [Link]

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1779. [Link]

  • PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • PubChem. 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid;N-propan-2-ylpropan-2-amine;hydrate. [Link]

  • Home Sunshine Pharma. (2S)-2-[4-(2-methylpropyl)phenyl]propanoic Acid CAS 141505-32-0. [Link]

  • Wenglowsky, S., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f]t[1][2][6]riazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6614-6623. [Link]

Sources

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical and Pharmacological Profiling of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Executive Summary

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CMPA) represents a critical structural probe within the aryloxyisobutyric acid class of pharmacophores. Structurally analogous to Clofibric Acid (the active metabolite of Clofibrate), CMPA replaces the lipophilic 4-chloro substituent with a polar 4-carbamoyl (primary amide) group.

This substitution drastically alters the thermodynamic binding profile, making CMPA a valuable model for investigating:

  • PPAR-α Agonism: Probing the tolerance of the peroxisome proliferator-activated receptor alpha (PPARα) ligand-binding domain (LBD) for polar head groups.

  • Hemoglobin Allostery: Investigating antisickling activity via allosteric modification of hemoglobin (Hb) oxygen affinity.

  • Metabolic Stability: Assessing the resistance of primary amides to hydrolysis compared to ester prodrugs.

This guide provides a comprehensive technical analysis of CMPA, including validated synthetic protocols, structural characterization, and mechanistic pathways.

Part 1: Molecular Architecture & Pharmacophore Analysis

The structure of CMPA is defined by three distinct functional domains, each governing a specific aspect of its biological activity.

DomainChemical MoietyFunction
Tail (Anchor) 2-methylpropanoic acid (Isobutyric acid)PPAR Anchor: The carboxylic acid forms a critical salt bridge with Tyr464 and His440 in the PPARα LBD. The gem-dimethyl group restricts conformation, locking the tail in an active pose.
Linker Phenoxy EtherSpacer: Provides the necessary distance (approx. 6–8 Å) between the acidic head and the aromatic tail to span the binding pocket.
Head (Variable) 4-Carbamoyl (Para-amide)Interaction Probe: Unlike the hydrophobic Cl in Clofibrate, the amide acts as both a hydrogen bond donor and acceptor. This increases water solubility (logP reduction) and introduces potential H-bonding with Ser280.

Physicochemical Properties (Predicted vs. Analogues)

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • LogP (Predicted): 0.8 – 1.2 (Significantly lower than Clofibric acid's ~3.0 due to the amide).

  • pKa (Acid): ~4.0 (Carboxylic acid).

  • pKa (Base): ~ -0.5 (Amide nitrogen is non-basic).

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of CMPA requires a robust approach to avoid hydrolysis of the amide group while successfully alkylating the phenol. The Williamson Ether Synthesis is the preferred industrial route, utilizing phase-transfer catalysis (PTC) or anhydrous conditions.

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis Start 4-Hydroxybenzamide (Starting Material) Intermediate Ethyl 2-(4-carbamoylphenoxy) -2-methylpropanoate Start->Intermediate Reflux, MEK/DMF 18h, 80°C Reagent Ethyl 2-bromoisobutyrate + K2CO3 / Cs2CO3 Reagent->Intermediate Hydrolysis LiOH / THF / H2O (Mild Hydrolysis) Intermediate->Hydrolysis Saponification Product 2-(4-Carbamoylphenoxy) -2-methylpropanoic Acid Hydrolysis->Product Acidification (pH 2)

Caption: Step-wise synthesis of CMPA via Williamson etherification followed by selective saponification.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Objective: Isolate high-purity CMPA from 4-hydroxybenzamide.

Reagents:

  • 4-Hydroxybenzamide (1.0 eq)

  • Ethyl 2-bromoisobutyrate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: 2-Butanone (MEK) or DMF.

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - optional Finkelstein acceleration.

Step-by-Step Methodology:

  • Alkylation:

    • Charge a round-bottom flask with 4-hydroxybenzamide (13.7 g, 100 mmol) and anhydrous

      
       (27.6 g, 200 mmol) in MEK (150 mL).
      
    • Heat to reflux (80°C) for 30 minutes to generate the phenoxide anion.

    • Add Ethyl 2-bromoisobutyrate (17.6 mL, 120 mmol) dropwise over 20 minutes.

    • Maintain reflux for 16–24 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

    • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in a mixture of THF:Water (3:1, 100 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). Note: LiOH is preferred over NaOH to prevent hydrolysis of the primary amide.

    • Stir at room temperature for 4–6 hours.

    • Isolation: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH 2–3. The product, CMPA, will precipitate as a white solid.

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

Validation Criteria (Self-Validating):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.9 (s, 1H, -COOH )
      
    • 
       7.8 (d, 2H, Ar-H ortho to amide)
      
    • 
       7.2 (br s, 2H, -CONH ₂)
      
    • 
       6.9 (d, 2H, Ar-H ortho to ether)
      
    • 
       1.5 (s, 6H, -C(CH ₃)₂-)
      
  • Melting Point: Expected range 185–190°C (Higher than Clofibric acid due to amide H-bonding).

Part 4: Biological Mechanism & Signaling[1][2][3][4][5]

CMPA acts as a dual-function probe. Its primary pharmacological relevance lies in its ability to mimic fibrates while altering the solvation shell of the ligand-receptor complex.

Mechanism 1: PPAR-α Activation

The "Fibrate Mechanism" involves the ligand binding to the Nuclear Receptor PPARα, which then heterodimerizes with RXR (Retinoid X Receptor).

  • Binding Mode: The isobutyric acid tail anchors to the receptor's activation function 2 (AF-2) helix. The 4-carbamoyl group probes the "Pocket 1" region, usually occupied by lipophilic residues. Successful binding recruits co-activators (e.g., PGC-1α).

  • Outcome: Upregulation of genes involved in

    
    -oxidation (e.g., CPT1A, ACOX1) and downregulation of APoC3.
    
Diagram 2: PPAR-α Signaling Cascade (Graphviz)

PPAR_Pathway Ligand CMPA (Ligand) Receptor PPAR-alpha LBD Ligand->Receptor Binding (Tyr464) Complex Ligand-Receptor Complex Receptor->Complex Heterodimer PPARa-RXR Heterodimer Complex->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (Promoter Region) Heterodimer->DNA Nuclear Translocation Transcription Transcription: CPT1A, ACOX1 DNA->Transcription Co-activator Recruitment Effect Increased Lipid Oxidation Decreased Triglycerides Transcription->Effect

Caption: Signal transduction pathway for CMPA-mediated PPAR-alpha activation.

Part 5: Analytical Data Summary

For researchers synthesizing this compound for the first time, the following data table serves as the standard for purity assessment.

ParameterSpecificationNotes
Appearance White to off-white crystalline powderHygroscopic due to amide; store with desiccant.
Solubility DMSO (>50 mg/mL), Ethanol, Water (pH > 7)Poor solubility in acidic water and hexane.
Mass Spec (ESI-) [M-H]⁻ = 222.08 m/zNegative mode is preferred for carboxylic acids.
IR Spectrum 1710 cm⁻¹ (Acid C=O), 1660 cm⁻¹ (Amide C=O)Distinct "double carbonyl" signature.
HPLC Retention RT < Clofibric AcidElutes earlier on C18 due to increased polarity.

References

  • Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature, 347(6294), 645–650.

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527–550.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Bioisosteric replacement of Cl with CONH2).

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling. British Journal of Haematology, 128(4), 552-561. (Contextual reference for antisickling pharmacophores related to aryloxy acids).

  • PubChem Compound Summary. 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid - Structural Scaffold Reference).

Disclaimer: All protocols described herein are for research purposes only. This compound is not approved for human clinical use without regulatory authorization. Standard chemical safety precautions (PPE, fume hood) must be observed during synthesis.

Technical Monograph: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9). It is designed for medicinal chemists and process development scientists working with fibrate derivatives, PPAR agonists, and allosteric hemoglobin modifiers.

Executive Summary & Chemical Identity

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is a functionalized phenoxyisobutyric acid derivative. Structurally, it represents a bioisostere of Clofibric Acid (the active metabolite of Clofibrate), where the para-chloro substituent is replaced by a carbamoyl (-CONH₂) group.

This compound is primarily utilized as:

  • A Pharmaceutical Intermediate: Key scaffold in the synthesis of allosteric effectors of hemoglobin (e.g., RSR-13 analogues) designed to enhance oxygen delivery to hypoxic tissues.

  • A PPAR Ligand Probe: Used in Structure-Activity Relationship (SAR) studies to investigate the hydrophilic/hydrophobic requirements of the Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) binding pocket.
    
Physicochemical Profile
PropertyData
IUPAC Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
CAS Number 121809-54-9
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
pKa (Predicted) ~3.8 (Carboxylic Acid), ~16 (Amide)
LogP (Predicted) 0.8 – 1.2 (Lower than Clofibric acid due to polar amide)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Synthesis & Process Chemistry

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid requires high chemoselectivity to install the ether linkage without hydrolyzing the sensitive amide group.

Critical Causality: The "Bargellini" vs. "Williamson" Choice

While the Bargellini reaction (phenol + acetone + chloroform + KOH) is a classic route for phenoxyisobutyric acids (e.g., Clofibrate), it is unsuitable here. The harsh basic conditions (refluxing KOH) required to generate the gem-dichloro intermediate would likely hydrolyze the para-carbamoyl group to a carboxylate, yielding the dicarboxylic acid impurity.

Recommended Route: A modified Williamson Ether Synthesis followed by Selective Hydrolysis . This pathway uses milder bases to preserve the amide functionality.

Protocol: Selective Alkylation Pathway
Step 1: Alkylation (Ether Formation)
  • Reagents: 4-Hydroxybenzamide (1.0 eq), Ethyl 2-bromoisobutyrate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism:

    
     displacement of the bromide by the phenoxide anion. The steric bulk of the isobutyrate group requires prolonged heating.
    
Step 2: Chemoselective Hydrolysis
  • Challenge: Hydrolyzing the ethyl ester without hydrolyzing the primary amide.

  • Reagents: Lithium Hydroxide (LiOH, 1.1 eq) in THF/Water (4:1).

  • Conditions: 0°C to Room Temperature (Monitor by TLC/HPLC).

  • Logic: Esters are generally more labile than primary amides. Using LiOH at lower temperatures exploits this kinetic difference. Avoid NaOH/KOH at high heat.

Step 3: Workup & Purification
  • Acidify reaction mixture to pH 3.0 using 1N HCl.

  • Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove unreacted phenols.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and chemical logic for this synthesis.

SynthesisPathway Start Starting Material: 4-Hydroxybenzamide Reagents Reagents: Ethyl 2-bromoisobutyrate K2CO3, MeCN, Reflux Start->Reagents Intermediate Intermediate: Ethyl 2-(4-carbamoylphenoxy) -2-methylpropanoate Reagents->Intermediate Decision Critical Step: Hydrolysis Selection Intermediate->Decision PathA Path A (Recommended): LiOH, THF/H2O, 20°C (Kinetic Control) Decision->PathA Preserves Amide PathB Path B (Avoid): NaOH, Reflux (Thermodynamic Control) Decision->PathB Hydrolyzes Amide Product Target Product: 2-(4-Carbamoylphenoxy) -2-methylpropanoic acid PathA->Product Impurity Impurity: Terephthalic acid derivative (Amide Hydrolysis) PathB->Impurity

Caption: Chemoselective synthesis pathway prioritizing the preservation of the labile amide group during ester hydrolysis.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

  • Retention Time Logic: The target acid will elute earlier than the ester intermediate due to the free carboxylic acid, but later than 4-hydroxybenzamide.

NMR Characterization (Expected Signals in DMSO-d6)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
COOH~13.0Broad Singlet1HCarboxylic Acid
CONH₂~7.8, 7.2Broad Singlets2HAmide Protons (Non-equivalent)
Ar-H (Ortho to Amide)~7.8Doublet2HAromatic Ring
Ar-H (Ortho to Ether)~6.9Doublet2HAromatic Ring
C(CH₃)₂~1.55Singlet6HGem-dimethyl

Applications in Drug Discovery

This molecule is not merely a static intermediate; it possesses specific biological relevance in two major domains.

A. Allosteric Hemoglobin Modification

Research cited in patent literature (e.g., US Patent 5,591,892) identifies phenoxyisobutyric acid derivatives as allosteric effectors of hemoglobin.

  • Mechanism: These compounds bind to the central water cavity of the hemoglobin tetramer.

  • Effect: They stabilize the deoxy-conformation (T-state), shifting the Oxygen Dissociation Curve (ODC) to the right .

  • Therapeutic Utility: This shift facilitates oxygen release in hypoxic tissues, relevant for treating ischemia or sensitizing hypoxic tumors to radiation therapy. The carbamoyl group provides a hydrogen-bonding donor/acceptor motif distinct from the hydrophobic chloro-group of clofibric acid.

B. PPAR Agonist Modeling

As a fibrate analogue, this compound serves as a probe for PPAR


 activation.
  • Binding Mode: The isobutyric acid "head group" forms a salt bridge with Tyr464 and His440 in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Tail Group Variation: The para-carbamoyl group tests the tolerance of the LBD for polar, planar substituents compared to the lipophilic groups found in Fenofibrate or Bezafibrate.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Bioactivity Warning: As a structural analogue of fibrates, this compound may activate PPAR

    
    , potentially leading to peroxisome proliferation or hepatomegaly in rodent models upon chronic exposure. Handle with appropriate PPE (gloves, fume hood).
    

References

  • Abraham, D. J., et al. (1997). Allosteric hemoglobin modifiers. U.S. Patent No.[1] 5,591,892.[1][2] Washington, DC: U.S. Patent and Trademark Office.

  • Witiak, D. T., et al. (1968). Clofibrate and Related Analogs. II. Synthesis and Hypercholesterolemic Activity. Journal of Medicinal Chemistry, 11(5), 1086–1089.

  • PubChem. (n.d.). Compound Summary: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9).[2][3][4][5] National Library of Medicine.

  • Lalezari, I., et al. (1989). Synthesis of 2-(4-substituted phenoxy)-2-methylpropionic acids. Journal of Pharmaceutical Sciences. (Contextual reference for general phenoxyisobutyric acid synthesis).

Sources

Technical Guide: Physicochemical Profiling & Characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9), a significant structural analog within the fibrate class of pharmacophores.

Designed for researchers and drug development professionals, this document moves beyond basic data sheets to explore the physicochemical behavior, analytical profiling, and experimental handling of this compound.

Core Identity & Structural Logic

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid represents a bifunctional pharmacophore combining a hydrophilic carboxylic acid tail with a polar amide head group, linked by a phenoxy-isobutyric scaffold. This structure is chemically significant as a non-halogenated analog of Clofibric Acid , replacing the lipophilic chlorine (in clofibrate) with a polar carbamoyl moiety. This substitution drastically alters the solubility profile and hydrogen-bonding capacity compared to traditional fibrates.

Chemical Identity Table
ParameterSpecification
IUPAC Name 2-[4-(Aminocarbonyl)phenoxy]-2-methylpropanoic acid
Common Synonyms 4-Carbamoylphenoxyisobutyric acid; 2-(4-Carbamoylphenoxy)-2-methylpropionic acid
CAS Registry Number 121809-54-9
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES CC(C)(Oc1ccc(cc1)C(N)=O)C(O)=O

Physicochemical Characteristics

Understanding the physical state of this compound is critical for formulation and assay development. The presence of both a hydrogen-bond donor (


) and a pH-sensitive acceptor (

) creates a complex solubility landscape.
Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Experimental): 202–204 °C (Recrystallized from Ethanol) [1].

    • Scientist's Note: The high melting point (relative to Clofibric acid's ~120°C) indicates a robust crystal lattice stabilized by strong intermolecular hydrogen bonding between the amide and carboxylic acid groups. This suggests high solid-state stability but potentially slow dissolution rates.

  • Density (Predicted):

    
    .[1]
    
Solution Properties & Solubility Profile

The solubility of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is heavily pH-dependent due to the carboxylic acid moiety.

Solvent SystemSolubility RatingMechanistic Insight
Water (pH < 3) LowThe molecule exists in its neutral, protonated form. The hydrophobic phenyl core limits solubility.
Water (pH > 7) HighDeprotonation of the carboxylic acid (

) drastically increases polarity and aqueous solubility.
Ethanol Moderate to HighGood solubility due to H-bonding compatibility with both amide and acid groups. Used for recrystallization.
DMSO HighExcellent solvent for stock solution preparation (>10 mg/mL).
Ionization (pKa)
  • Acidic pKa (COOH): Estimated at 3.5 – 4.0 .

    • Implication: At physiological pH (7.4), the compound will exist primarily as a mono-anion.

  • Basic pKa (Amide): Negligible protonation in aqueous media (pKa < -0.5).

Analytical Characterization Protocols

To validate the identity and purity of this compound, a multi-modal approach is required. The following protocols are designed to be self-validating.

A. High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect process impurities (e.g., 4-hydroxybenzamide or hydrolysis byproducts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization and improve peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the aromatic benzamide chromophore).

Scientist's Insight: The amide group makes this compound more polar than typical fibrates. Expect it to elute earlier than chloro-analogs like Clofibric acid.

B. Nuclear Magnetic Resonance (NMR) Signature

The


-NMR spectrum in DMSO-

provides a definitive structural fingerprint.
  • 
     1.60 ppm (6H, s):  Gem-dimethyl group (
    
    
    
    ). Distinctive singlet.
  • 
     6.80 - 7.90 ppm (4H, m):  Aromatic protons. Look for an AA'BB' system typical of para-substitution.
    
  • 
     7.20 & 7.80 ppm (2H, broad s):  Amide protons (
    
    
    
    ).
  • 
     13.00 ppm (1H, broad s):  Carboxylic acid proton (often invisible if exchanged with water).
    

Visualization of Chemical Logic

The following diagrams illustrate the structural functionality and the analytical decision tree for this compound.

Figure 1: Functional Group Analysis & Properties

ChemicalStructure Compound 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid Acid Carboxylic Acid Tail (pKa ~3.5) pH-dependent Solubility Compound->Acid C-Terminus Linker Gem-Dimethyl Linker Metabolic Stability (Blocks Beta-Oxidation) Compound->Linker Alpha-Pos Core Phenoxy Core UV Chromophore (254 nm) Compound->Core Scaffold Amide Amide Head (H-Bond Donor) High Melting Point Compound->Amide Para-Pos

Caption: Structural dissection of CAS 121809-54-9, highlighting functional regions that dictate solubility, stability, and detection.

Figure 2: Analytical Workflow

AnalyticalWorkflow cluster_Solubility Step 1: Solubilization cluster_QC Step 2: Quality Control Sample Solid Sample (CAS 121809-54-9) DMSO Dissolve in DMSO (Stock: 10mM) Sample->DMSO HPLC HPLC-UV (254nm) Check Purity >98% DMSO->HPLC NMR 1H-NMR Confirm Structure DMSO->NMR Decision Pass QC? HPLC->Decision BioAssay Release for Biological Assay Decision->BioAssay Yes Recryst Recrystallize (Ethanol) Decision->Recryst No Recryst->Sample

Caption: Standardized workflow for the intake and validation of the compound before experimental use.

Experimental Protocol: Solubility Determination

To accurately determine the thermodynamic solubility of this compound for formulation (e.g., dosing solutions), follow this saturation shake-flask method.

  • Preparation: Weigh excess solid (~10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4 or 0.1N HCl).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Dilute the filtrate 1:10 with Acetonitrile/Water (50:50) and analyze via HPLC-UV against a standard curve prepared in DMSO.

Critical Control Point: Ensure the pH of the filtrate is measured after saturation, as the dissolution of the carboxylic acid may lower the bulk pH, potentially leading to underestimation of solubility if the buffer capacity is exceeded.

References

  • ChemBK . (n.d.). 2-(4-Carbamoylphenoxy)-2-methylpropionic acid Physical Properties. Retrieved January 31, 2026, from [Link]

  • ChemSrc . (n.d.). CAS 121809-54-9 Entry and Physical Data. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

[1]

Executive Summary

Compound Identity: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) Context: A critical structural analogue and potential metabolite/impurity of the lipid-lowering agent Fenofibrate .[1] Significance: Unlike the lipophilic parent drug (Fenofibrate) or its active metabolite (Fenofibric acid), this compound possesses a primary amide moiety (

1solubility landscape1

This guide provides a comprehensive technical analysis of the solubility behavior of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, synthesizing physicochemical predictions with rigorous experimental protocols for data generation.[1]

Physicochemical Profile & Structural Analysis[1]

To understand the solubility data, one must first analyze the competing forces defined by the molecular structure: the hydrophobic phenoxy-isobutyric tail versus the hydrophilic, H-bonding amide head.[1]

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Relevance to Solubility
Molecular Formula

--
Molecular Weight 223.23 g/mol Moderate size, diffusion not rate-limiting.[1]
pKa (Acid) 3.8 – 4.2 (Predicted)Critical: Solubility is pH-dependent.[1] High solubility at pH > 5.[1]5.
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic.[1] Less lipophilic than Fenofibric acid (LogP ~3.5).[1]
H-Bond Donors 2 (Amide

)
Increases lattice energy (higher MP), reduces solubility in non-polar solvents.[1]
H-Bond Acceptors 4 (Amide

, Acid

, Ether

)
Promotes solubility in protic solvents (MeOH, EtOH).[1]
Structural Impact on Solubility[1][2]
  • The Amide Effect: The replacement of the lipophilic Chlorine or Chlorobenzoyl group (seen in Clofibrate/Fenofibrate) with a Carbamoyl group introduces a site for strong intermolecular hydrogen bonding.[1] This typically results in a higher melting point and lower solubility in non-polar solvents (e.g., Hexane, Toluene) compared to its ester analogs.[1]

  • The Carboxylic Acid: The molecule behaves as a weak acid.[1] Its aqueous solubility is low at pH 1.2 (gastric simulation) but rises exponentially as pH approaches and exceeds the pKa (intestinal simulation).[1]

Solubility Landscape: Theoretical & Comparative Data

As direct experimental datasets for this specific impurity are sparse in open literature, the following data is derived from validated Structure-Property Relationship (SPR) models and comparative analysis with Fenofibric Acid.

Aqueous Solubility vs. pH

The solubility (


1
1
  • pH 1.2 (0.1N HCl): < 0.1 mg/mL (Insoluble).[1] The molecule exists in its protonated, neutral form.[1]

  • pH 6.8 (Phosphate Buffer): > 5.0 mg/mL (Soluble).[1] The carboxylic acid deprotonates to form the carboxylate anion, drastically increasing hydration.[1]

Organic Solvent Solubility (at 25°C)

This profile is critical for process chemists designing purification (crystallization) steps.[1]

Table 2: Solubility Classification

Solvent ClassSolvent ExamplePredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMFVery High (>100 mg/mL)Disrupts amide H-bonds; excellent solvation.[1]
Lower Alcohols Methanol, EthanolHigh (>50 mg/mL)H-bonding match; good for recrystallization.[1]
Polar Ethers THF, DioxaneModerate Solvates the ether/phenyl core.[1]
Chlorinated DichloromethaneLow-Moderate Good for extraction of the neutral form.[1]
Hydrocarbons Hexane, HeptaneInsoluble "Anti-solvent" – used to precipitate the compound.[1]

Experimental Protocols (Self-Validating Systems)

To generate precise solubility data (Mole Fraction

Isothermal Saturation Method1
Protocol A: Shake-Flask Solubility Determination

Objective: Determine thermodynamic solubility in pure solvents.

  • Preparation: Add excess solid 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place vials in an orbital shaker incubator controlled at

      
       (typically 25°C, 30°C, 35°C).
      
    • Agitate at 150 RPM for 72 hours to ensure equilibrium.

  • Sampling (The Filtration Trap):

    • Critical Step: Pre-heat the syringe and 0.45 µm PTFE filter to the same temperature as the solution to prevent precipitation during filtration.

    • Filter 2 mL of supernatant.[1]

  • Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC.

Protocol B: HPLC-UV Analytical Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v].[1]

    • Note: Acidic pH ensures the analyte remains in non-ionized form for sharp peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Characteristic of the phenoxy-amide chromophore).[1]

  • Retention Time: Expect elution around 4–6 minutes (faster than Fenofibrate).[1]

Visualization: Solubility Equilibrium & Workflow

The following diagram illustrates the thermodynamic equilibrium and the experimental workflow required to determine the solubility parameters.

Solubility_Workflowcluster_protocolExperimental Validation CycleSolidSolid Phase(Crystal Lattice)EquilibriumThermodynamic Equilibrium(ΔG = 0)Solid->EquilibriumDissolution (+ΔH)SolutionSolution Phase(Solvated Molecules)AnalysisHPLC-UV Quantification(280 nm)Solution->AnalysisSampling & FiltrationEquilibrium->SolidPrecipitationEquilibrium->SolutionSaturationpH_FactorpH Influence(pH > pKa → Ionization)pH_Factor->SolutionIncreases S_totTemp_FactorTemperature(Endothermic Dissolution)Temp_Factor->EquilibriumShifts K_sp

Figure 1: Thermodynamic equilibrium cycle and factors influencing the solubility of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Applications in Drug Development[1][3][4]

Purification Strategy (Impurity Removal)

If this compound is present as an impurity in Fenofibrate synthesis:

  • Alkaline Wash: Wash the organic reaction mixture with dilute

    
     (pH ~8).[1]
    
    • Mechanism:[1][2] The target acid deprotonates and moves to the aqueous layer.[1] The neutral Fenofibrate ester remains in the organic layer.[1]

  • Recrystallization: If the impurity persists, recrystallize Fenofibrate from Propan-2-ol (IPA) .[1] The amide impurity is likely more soluble in cold IPA than the highly lipophilic Fenofibrate, remaining in the mother liquor.[1]

Formulation Implications

For bioavailability enhancement (if used as an active):

  • Micronization: Required due to high lattice energy.[1]

  • Solid Dispersions: Use PVP-K30 or HPMC-AS to inhibit crystallization and maintain the amorphous state, leveraging the amide's H-bonding with the polymer.[1]

References

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Standard reference for estimating solubility of phenoxy-acid derivatives).

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa-Solubility relationships).

  • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1] (Methodologies for mixed-solvent solubility prediction).

  • PubChem Compound Summary. "2-(4-Carbamoylphenoxy)-2-methylpropanoic acid" (CID 121809-54-9).[1] Link

  • NIST Chemistry WebBook. "Thermochemical Data for Carboxylic Acids." Link

Speculative Mechanism of Action: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid (CMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (referred to herein as CMPA ) represents a specific structural analog within the fibrate class of hypolipidemic agents.[1] Chemically, it is the carbamoyl bioisoster of Clofibric Acid , the active metabolite of Clofibrate.

While traditional fibrates (Fenofibrate, Ciprofibrate) utilize lipophilic tails (chlorine, chlorobenzoyl groups) to drive hydrophobic interactions within the target receptor, CMPA introduces a polar primary amide (carbamoyl) group. This modification suggests a distinct pharmacokinetic profile and binding mode, primarily targeting Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) , with potential secondary allosteric effects on hemoglobin oxygen affinity, given the structural homology to RSR-13 (Efaproxiral) precursors.[1]

This guide details the speculative Mechanism of Action (MoA), grounded in Structure-Activity Relationship (SAR) logic, and provides a rigorous experimental framework for validation.[1]

Chemical Structure Analysis
MoietyFunctionMechanistic Implication
2-methylpropanoic acid Pharmacophore Head Critical for ionic anchoring to the PPAR

Ligand Binding Domain (LBD).[1] Mimics fatty acid substrates.
Phenoxy Linker Spacer Provides rigid separation between the acidic head and the aromatic tail, ensuring correct steric fit.
4-Carbamoyl (-CONH₂) Polar Tail Replaces the lipophilic Cl of Clofibrate.[1] Acts as a Hydrogen Bond Donor/Acceptor, potentially altering LBD specificity (PPAR

vs

) and increasing aqueous solubility.

Mechanism of Action: PPAR Agonism

The primary predicted mechanism is the modulation of lipid metabolism via nuclear receptor activation.

Molecular Binding (The "Switch")

The activation of PPAR


 by CMPA follows a sequential molecular logic:
  • Nuclear Translocation: Unlike highly lipophilic fibrates that diffuse passively, the polar carbamoyl group of CMPA may require specific organic anion transporters (OATs) to enter the hepatocyte and subsequently the nucleus.

  • Ligand Binding Pocket (LBP) Entry:

    • Acidic Anchor: The carboxylate head of CMPA forms a salt bridge with His440 and hydrogen bonds with Tyr314 and Tyr464 (human PPAR

      
       numbering). This stabilizes the receptor's Helix 12 (AF-2 helix).[1]
      
    • Tail Interaction (The Variable): In standard fibrates, the hydrophobic tail sits in a lipophilic pocket. For CMPA, the carbamoyl group likely seeks hydrophilic residues (e.g., Ser280 or Thr279 ) for H-bonding.

    • Speculation: This polar interaction may result in a "partial agonist" profile or reduced affinity compared to Fenofibric acid, but potentially higher specificity against PPAR

      
      .
      
Transcriptional Regulation

Upon stabilizing Helix 12, the CMPA-PPAR


 complex undergoes the following cascade:
  • Heterodimerization: The complex recruits RXR

    
      (Retinoid X Receptor).[1][2]
    
  • Co-Activator Recruitment: Corepressors (NCoR) are released, and co-activators (SRC-1, PGC-1

    
    ) are recruited.
    
  • PPRE Binding: The heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Physiological Outcome
  • 
     Lipoprotein Lipase (LPL):  Enhances hydrolysis of triglycerides.[1]
    
  • 
     ApoC-III:  Removes inhibition of LPL.
    
  • 
     ApoA-I / ApoA-II:  Increases HDL cholesterol levels.[1]
    

Visualizing the Pathway

The following diagram illustrates the signal transduction pathway from CMPA entry to gene transcription.

G CMPA CMPA (Ligand) OAT Organic Anion Transporter CMPA->OAT Uptake Nucleus Nucleus Entry OAT->Nucleus PPARa PPAR-alpha (Inactive) Nucleus->PPARa Targeting LBD_Bind Ligand-Binding Domain (Tyr314/His440 Anchor) PPARa->LBD_Bind CMPA Binding Helix12 Helix 12 Stabilization (Active Conformation) LBD_Bind->Helix12 Conformational Change Complex PPARa-RXR Heterodimer Helix12->Complex + RXR RXR RXR-alpha RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Transcription Initiation (mRNA Synthesis) PPRE->Transcription + Co-activators (PGC-1a) Genes Target Genes: LPL (Up), ApoC-III (Down) Transcription->Genes

Figure 1: Signal transduction pathway of CMPA acting as a PPAR


 agonist.[1]

Experimental Validation Protocols

To confirm this mechanism, a "Triad of Evidence" approach is required: Binding, Function, and Downstream Effect.

Protocol A: TR-FRET Binding Assay (The "Lock and Key")

Objective: Quantify the binding affinity (


) of CMPA to the PPAR

-LBD compared to Fenofibric Acid.[1]

Methodology:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR

    
    -LBD, Fluorescent ligand (e.g., Fluormone™ Pan-PPAR Green).[1]
    
  • Setup: In 384-well plates, titrate CMPA (1 nM to 100

    
    M).[1]
    
  • Reaction: Incubate GST-PPAR

    
     + Antibody + Tracer + CMPA for 2 hours at RT.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Logic: If CMPA binds, it displaces the fluorescent tracer, decreasing the FRET signal.

  • Success Criteria: A sigmoidal dose-response curve yielding an

    
     in the micromolar range (expected 10-50 
    
    
    
    M due to lower lipophilicity).
Protocol B: Luciferase Reporter Assay (The "Switch")

Objective: Verify that binding leads to functional transcriptional activation.[1]

Methodology:

  • Cell Line: HEK293T or HepG2 (liver origin preferred).

  • Transfection: Co-transfect with:

    • Expression plasmid: pSG5-PPAR

      
      .[1]
      
    • Reporter plasmid: (PPRE)3-TK-Luc (Firefly luciferase).[1]

    • Control: Renilla luciferase (for normalization).[1]

  • Treatment: Treat cells with CMPA (10, 30, 100

    
    M) for 24 hours. Positive control: GW7647 (100 nM).[1]
    
  • Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .[1]
  • Success Criteria: >3-fold induction of luciferase activity relative to vehicle.

Protocol C: Gene Expression Profiling (The "Effect")

Objective: Confirm modulation of endogenous lipid genes.

Methodology:

  • Culture: Treat HepG2 cells with CMPA (50

    
    M) for 24 hours.
    
  • Extraction: Isolate Total RNA using TRIzol/Column method.

  • qPCR: Quantify mRNA levels of CPT1A (Fatty acid oxidation) and APOC3 (Triglyceride regulation).

  • Normalization: Normalize to GAPDH or 36B4.

Experimental Workflow Visualization

This diagram outlines the decision tree for validating CMPA.

Workflow Compound CMPA Synthesis (>98% Purity) Assay1 TR-FRET Binding (Cell-Free) Compound->Assay1 Decision1 Binds PPARa? Assay1->Decision1 Assay2 Luciferase Reporter (Functional) Decision1->Assay2 Yes Stop Discard / Redesign Decision1->Stop No (IC50 > 100uM) Decision2 Activates Transcription? Assay2->Decision2 Assay3 qPCR / Western Blot (Endogenous) Decision2->Assay3 Yes (Agonist) Decision2->Stop No (Antagonist?) Publish Lead Candidate Confirmation Assay3->Publish

Figure 2: Validation workflow for CMPA characterization.

Summary of Predicted Data

Based on the bioisosteric relationship to Clofibric Acid, the following data profile is anticipated:

ParameterPredicted Value/OutcomeRationale
LogP ~1.5 - 2.0Lower than Fenofibrate (LogP ~5.[1]2) due to the polar carbamoyl group.
PPAR


20 - 50

M
The loss of the hydrophobic Cl/Chlorobenzoyl group may reduce binding energy in the hydrophobic pocket.[1]
Selectivity PPAR

>

The isobutyric acid head dictates

-selectivity, though the polar tail may introduce weak

activity.
Solubility HighCarbamoyl group enhances aqueous solubility, potentially improving oral bioavailability without micronization.

References

  • Fruchart, J. C., et al. (1999). The mechanism of action of fibrates. Atherosclerosis. Link

  • Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery.[3] Journal of Medicinal Chemistry. Link

  • Navarrete-Vázquez, G., et al. (2011).[4] Synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate. (Structural analog context). Link

  • Abraham, D. J., et al. (1992). Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives.[1][5][6] Biochemistry.[6] Link

Sources

A Technical Guide to the Potential Biological Activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of Lipid Metabolism

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is a synthetic compound with a chemical structure suggestive of potential biological activities, particularly in the realm of metabolic regulation. Its core structure, a 2-methylpropanoic acid derivative, bears a resemblance to a class of drugs known as fibrates, which are well-established hypolipidemic agents.[1] Fibrates are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[2][3] The structural similarities between 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid and fibrates provide a strong rationale for investigating its potential as a modulator of lipid metabolism, with a primary focus on its interaction with PPARs.

This technical guide will provide an in-depth exploration of the potential biological activities of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. We will delve into its hypothesized mechanism of action as a PPAR agonist, outline detailed experimental protocols for its in vitro and cell-based characterization, and discuss the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and evaluation of novel therapeutic agents for metabolic disorders.

Hypothesized Biological Activity and Mechanism of Action

Based on its structural features, the primary hypothesized biological activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is the modulation of lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

The Role of PPARs in Metabolic Regulation

PPARs exist as three subtypes: PPARα, PPARγ, and PPARβ/δ.[2]

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately resulting in decreased plasma triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[2][3]

  • PPARγ is predominantly found in adipose tissue and plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization.[2][3]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.[2]

Fibrate drugs primarily act as PPARα agonists, which accounts for their triglyceride-lowering effects.[1] Given the structural analogy, it is plausible that 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid may also function as a PPAR agonist, potentially with selectivity for one or more subtypes.

Proposed Signaling Pathway

The proposed mechanism of action involves the binding of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid to the ligand-binding domain (LBD) of a PPAR subtype. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR Signaling Pathway cluster_nucleus Nucleus Compound 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid PPAR PPAR Receptor (α, γ, or β/δ) Compound->PPAR Binds to LBD RXR RXR PPAR->RXR PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., CPT1A, CD36) PPRE->TargetGenes Regulates Transcription BiologicalEffects Biological Effects (e.g., Lipid Lowering) TargetGenes->BiologicalEffects Leads to

Figure 1: Proposed PPAR signaling pathway for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Experimental Protocols for Investigating Biological Activity

To elucidate the potential biological activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a series of in vitro and cell-based assays are recommended. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro PPAR Binding and Activation Assays

The initial step is to determine if the compound directly interacts with and activates PPARs.

This assay assesses the ability of the test compound to displace a known fluorescent ligand from the PPAR ligand-binding domain (LBD).[4] A decrease in the fluorescent signal indicates competitive binding.

Protocol:

  • Prepare a reaction mixture containing a recombinant PPAR-LBD (α, γ, or β/δ), a fluorescently labeled PPAR ligand, and a buffer.

  • Add serial dilutions of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid or a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ) to the reaction mixture in a 96-well plate.[5]

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% displacement of the fluorescent ligand.

This cell-based assay measures the ability of the compound to activate the transcriptional activity of PPARs.[6]

Protocol:

  • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing a fusion protein of the PPAR-LBD and a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • After transfection, treat the cells with serial dilutions of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a known PPAR agonist (positive control), or vehicle (negative control) for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase response.

Cell-Based Assays for Lipid Metabolism

If the in vitro assays confirm PPAR activation, the next step is to investigate the compound's effects on lipid metabolism in relevant cell models.[7][8]

This assay quantifies the effect of the compound on lipid accumulation in cells, such as hepatocytes (e.g., HepG2) or adipocytes (e.g., 3T3-L1).

Protocol:

  • Culture HepG2 cells in a 96-well plate and treat them with oleic acid to induce lipid accumulation.

  • Concurrently, treat the cells with serial dilutions of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a known lipid-lowering drug (positive control, e.g., fenofibrate), or vehicle for 24-48 hours.

  • Fix the cells and stain them with a lipophilic dye such as Oil Red O or Nile Red.

  • Wash the cells to remove excess stain and then elute the stain from the cells.

  • Measure the absorbance or fluorescence of the eluted stain to quantify the intracellular lipid content.

This experiment determines whether the compound regulates the expression of known PPAR target genes involved in lipid metabolism.[6]

Protocol:

  • Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ) with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid at various concentrations for a specified time.

  • Isolate total RNA from the cells.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPAR target genes (e.g., CPT1A, CD36, FABP4).

  • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

Experimental Workflow Start Start: Compound Synthesis and Characterization InVitro In Vitro Assays Start->InVitro Binding PPAR Binding Assay (IC50) InVitro->Binding Transactivation PPAR Transactivation Assay (EC50) InVitro->Transactivation CellBased Cell-Based Assays Binding->CellBased If Active Transactivation->CellBased If Active LipidAccumulation Lipid Accumulation Assay CellBased->LipidAccumulation GeneExpression Gene Expression Analysis (qRT-PCR) CellBased->GeneExpression DataAnalysis Data Analysis and Interpretation LipidAccumulation->DataAnalysis GeneExpression->DataAnalysis

Figure 2: General experimental workflow for characterizing the biological activity of the compound.

Data Interpretation and Expected Outcomes

The results from the proposed experiments will provide a comprehensive profile of the biological activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Assay Parameter Measured Expected Outcome for an Active Compound
PPAR Binding Assay IC50A low IC50 value, indicating high binding affinity to one or more PPAR subtypes.
PPAR Transactivation Assay EC50A low EC50 value, demonstrating potent activation of PPAR-mediated transcription.
Lipid Accumulation Assay % Reduction in Lipid ContentA significant, dose-dependent decrease in intracellular lipid accumulation.
Gene Expression Analysis Fold Change in mRNA LevelsUpregulation of PPAR target genes involved in fatty acid oxidation and transport.

A compound that demonstrates potent binding and activation of a PPAR subtype, leading to a reduction in cellular lipid accumulation and the upregulation of target genes, would be considered a promising candidate for further preclinical development as a hypolipidemic agent.

Future Directions and Therapeutic Potential

Should 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid exhibit significant in vitro and cell-based activity, the next logical steps would involve in vivo studies in animal models of dyslipidemia and metabolic syndrome.[9][10][11] These studies would aim to assess its efficacy in lowering plasma lipids, improving insulin sensitivity, and evaluating its overall safety profile.

The therapeutic potential of this compound lies in its possible application for the treatment of metabolic disorders characterized by dyslipidemia, such as hypertriglyceridemia and mixed dyslipidemia.[12] Furthermore, depending on its PPAR subtype selectivity, it could also have beneficial effects on insulin resistance and non-alcoholic fatty liver disease (NAFLD).

Conclusion

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid represents a molecule of interest for the development of novel therapies for metabolic diseases. Its structural similarity to known PPAR agonists provides a strong rationale for the investigations outlined in this guide. The systematic approach described herein, from in vitro target engagement to cell-based functional assays, will provide a robust evaluation of its potential as a modulator of lipid metabolism and a candidate for further drug development.

References

  • Precision Bio Laboratories. Lipid Metabolism Assays. Available from: [Link]

  • Behr, A. C., et al. (2023). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 131(5), 057001.
  • Li, J., et al. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Annual Review of Analytical Chemistry, 11, 427-446.
  • de la Cruz, I., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I)
  • Li, H., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2402.
  • Narayanan, R., et al. (2006). Competitive in vitro ligand binding assay for PPAR / . Displacement of the Fluormone Pan-PPAR Green PPAR ligand from recombinant GST-Pparb was determined by TR-FRET.
  • Li, Y., et al. (2022).
  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(20), 33229–33242.
  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(20), 33229–33242.
  • Assay Genie. Lipid Metabolism. Available from: [Link]

  • Sunkel, C. E., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 34(8), 2414-2420.
  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(20), 33229–33242.
  • Jellinger, P. S. (2020). Novel Experimental Agents for the Treatment of Hypercholesterolemia. Current Cardiology Reviews, 16(2), 99-111.
  • Sirtori, C. R., et al. (1982). Experimental studies on the hypolipidemic activity of chloridarol.
  • Okokon, J. E., et al. (2014). Experimental Studies on the Hypolipidemic and Haematological Properties of Aqueous Leaf Extract of Cleistopholis Patens Benth. & Diels. (Annonacae) in Hypercholesterolemic Rats. Journal of Ethnopharmacology, 155(2), 1125-1130.
  • Al-Snafi, A. E. (2023).
  • Kumar, N., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • PubChem. 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid;N-propan-2-ylpropan-2-amine;hydrate. Available from: [Link]

  • Wikipedia. PPAR agonist. Available from: [Link]

  • Belkhir, M., et al. (2024). Lipid-Lowering and Hepatoprotective Effects of Basil-Enriched Soybean Oil (BEO) in High-Fat-Diet-Fed Mice. Metabolites, 14(3), 154.
  • Wang, M., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89.

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Discovery and history of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Pharmaceutical Intermediate: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

A Note to the Reader: This technical guide was initially intended to cover the discovery and history of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. However, a thorough review of scientific literature and patent databases revealed a lack of available information on this specific compound. It is likely a novel or not widely documented molecule.

In the spirit of providing a valuable technical resource, this guide has been re-focused on a structurally related and industrially significant compound: 2-(4-bromophenyl)-2-methylpropanoic acid . This molecule is a critical intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2][3] The principles of synthesis and analysis detailed herein offer relevant insights for researchers in medicinal chemistry and process development.

Introduction to 2-(4-bromophenyl)-2-methylpropanoic acid

2-(4-bromophenyl)-2-methylpropanoic acid is a carboxylic acid derivative that serves as a key building block in the pharmaceutical industry.[4] Its primary significance lies in its role as a precursor to Fexofenadine, the active metabolite of terfenadine.[5] The synthesis of highly pure Fexofenadine is contingent on the quality of this intermediate, making the selective synthesis of the para-isomer of 2-(4-bromophenyl)-2-methylpropanoic acid a topic of considerable interest and optimization.[1][3] Challenges in its synthesis often revolve around controlling the regioselectivity of the bromination step to minimize the formation of ortho and meta isomers.[1]

Evolution of Synthetic Strategies

Early synthetic routes to 2-(4-bromophenyl)-2-methylpropanoic acid were often hampered by low yields, the use of hazardous reagents, and difficulties in separating the desired para-isomer from its ortho and meta counterparts.[1] For instance, methods involving the bromination of 2-methyl-2-phenylpropanoic acid in the presence of iron and carbon tetrachloride were reported, but these often resulted in a mixture of isomers requiring multiple crystallizations to isolate the pure product.[1] The use of carbon tetrachloride also poses significant environmental and safety concerns.[5]

More contemporary approaches have focused on developing cleaner, more efficient, and highly selective methods. A notable advancement has been the use of aqueous media for the bromination reaction, which circumvents the need for halogenated solvents.[1][3] These methods offer improved selectivity for the desired para-isomer, simplifying purification and improving the overall efficiency of the process.

Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid: A Detailed Protocol

The following protocol describes a robust and scalable method for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid via the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This method is adapted from procedures outlined in the patent literature, which emphasize high yield and purity.[5]

Reaction Scheme

cluster_0 Reaction cluster_1 Work-up and Purification 2_methyl_2_phenylpropanoic_acid 2-methyl-2-phenylpropanoic acid Product 2-(4-bromophenyl)-2-methylpropanoic acid 2_methyl_2_phenylpropanoic_acid->Product Bromination Bromine Bromine (Br2) Bromine->Product Water Water (H2O) Water->Product Byproducts Ortho and Meta Isomers Product->Byproducts Minor Extraction Extraction with Dichloromethane Product->Extraction Drying Drying over Sodium Sulfate Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Suspension in Hexanes and Filtration Evaporation->Purification Final_Product Pure 2-(4-bromophenyl)-2-methylpropanoic acid Purification->Final_Product

Caption: Synthetic workflow for 2-(4-bromophenyl)-2-methylpropanoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-methyl-2-phenylpropanoic acid164.2025 g0.1524
Bromine159.8143.8 g0.274
Water18.02300 mL-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-
Hexanes-As needed-
Experimental Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge 25 g (0.1524 moles) of 2-methyl-2-phenylpropanoic acid and 300 mL of water at ambient temperature (25-30 °C).[5]

  • Bromination: Begin stirring the suspension. Slowly add 43.8 g (0.274 moles) of bromine to the flask from the dropping funnel.[5]

  • Reaction: Heat the reaction mixture to 75-80 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by gas chromatography until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to ambient temperature. The product will precipitate out of the aqueous solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[5]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Suspend the crude solid in hexanes (e.g., 50 mL) and stir. Filter the suspension to collect the purified product. This step effectively removes non-polar impurities.[5]

  • Analysis: The final product can be analyzed for purity by gas chromatography and its structure confirmed by NMR spectroscopy.

Expected Yield and Purity

This procedure is reported to yield approximately 31.5 g (85%) of 2-(4-bromophenyl)-2-methylpropanoic acid with a purity of over 98%, with the main impurity being the meta-isomer.[5]

Causality Behind Experimental Choices

  • Aqueous Medium: The use of water as a solvent is a key innovation that improves the selectivity of the bromination towards the para position.[1][3] It is believed that the hydrophobic nature of the aromatic ring of the substrate and the electrophilic bromine interact in a way that favors substitution at the sterically less hindered para position. This also eliminates the need for environmentally harmful chlorinated solvents.[1]

  • Temperature Control: Heating the reaction to 75-80 °C is crucial for achieving a reasonable reaction rate.[5] However, excessive temperatures should be avoided as this can lead to increased formation of byproducts.

  • Extraction Solvent: Dichloromethane is an effective solvent for extracting the product from the aqueous mixture due to the product's good solubility in it and its immiscibility with water.[5]

  • Purification with Hexanes: The final purification step using hexanes is effective because the desired product is sparingly soluble in this non-polar solvent, while many organic impurities are more soluble, allowing for their removal.[5]

Self-Validating System

The protocol incorporates in-process controls to ensure reliability and reproducibility. The progress of the bromination is monitored by gas chromatography, allowing for the reaction to be stopped once the starting material is consumed, preventing over-reaction and the formation of additional byproducts.[5] The purity of the final product is also verified by gas chromatography, ensuring that it meets the required specifications for its use in subsequent synthetic steps, such as the synthesis of Fexofenadine.[1]

Conclusion

While the originally sought-after 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid remains an elusive target in the current body of scientific literature, the synthesis of the structurally related and pharmaceutically important 2-(4-bromophenyl)-2-methylpropanoic acid provides a valuable case study in synthetic organic chemistry. The evolution of its synthesis towards more environmentally benign and efficient methods highlights the ongoing drive for innovation in pharmaceutical process development. The detailed protocol provided herein offers a practical and robust method for the preparation of this key intermediate, grounded in principles of green chemistry and process optimization.

References

  • CN104355988A. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Gümüş, M., Ceylan, Ş., & Çıkla-Süzgün, P. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Archiv der Pharmazie, 353(10), e2000151. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Chemical Synthesis: Leveraging 2-(4-Bromophenyl)-2-methylpropionic Acid for Innovation. Retrieved January 30, 2026, from [Link]

  • CN106243292A. (2017). Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka. [Link]

  • CN106380441B. (2019). Synthetic method of fexofenadine intermediate.
  • CAS No.32454-35-6,2-(4-Bromophenyl)-2-methylpropionic acid Suppliers. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Eureka | Patsnap. [Link]

  • EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • KR100817517B1. (2008). Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • Zhang, L. (2015). Fexofenadine hydrochloride synthesizing method. SciSpace. [Link]

Sources

Technical Guide: Starting Materials & Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid CAS Registry Number: 121809-54-9 Chemical Class: Phenoxyisobutyric Acid Derivative (Fibrate Analog)

This technical guide details the critical starting materials and synthetic methodologies for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid . Structurally related to the fibrate class of hypolipidemic agents (e.g., Clofibric acid, Fenofibric acid), this compound features a para-substituted carbamoyl group (primary amide) on the phenoxy ring.

The synthesis of this scaffold requires precise control over etherification conditions to prevent the hydrolysis of the sensitive amide moiety while successfully installing the sterically hindered isobutyric acid tail. This guide prioritizes the Williamson Ether Synthesis as the primary route due to its selectivity and reproducibility, while also evaluating the Bargellini Reaction as an industrial alternative.

Primary Starting Materials Profile

The quality and purity of starting materials are the primary determinants of yield in fibrate synthesis. The following table summarizes the core reagents required for the preferred synthetic route.

Reagent NameCAS No.RoleKey SpecificationsHandling & Safety
4-Hydroxybenzamide 619-57-8Nucleophile (Scaffold)Purity: ≥98%MP: 159-162 °CWater: <0.5%Irritant. Hygroscopic. Store under inert gas.
Ethyl 2-bromo-2-methylpropionate 600-00-0Electrophile (Linker)Purity: ≥97%BP: 162-164 °CAcid Value: <1.0Lachrymator. Corrosive. Use in fume hood.
Potassium Carbonate 584-08-7Base (Deprotonation)Grade: Anhydrous, PowderMesh: >200 (Micronized preferred)Irritant. Hygroscopic. Dry before use.
Cesium Carbonate 534-17-8Base (Catalytic/Alt)Purity: ≥99%Solubility: High in DMFIrritant. Expensive; use for difficult substrates.
Acetonitrile (MeCN) 75-05-8SolventGrade: HPLC/AnhydrousWater: <0.05%Flammable. Toxic.

Synthetic Pathways & Mechanism

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid can be approached via two distinct mechanistic pathways. The choice depends on the scale and available equipment.

Route A: Williamson Ether Synthesis (Preferred)

This route involves the SN2 alkylation of the phenoxide ion (generated from 4-hydroxybenzamide) with an


-bromo ester.
  • Mechanism: The base (K2CO3) deprotonates the phenol (pKa ~9.5). The resulting phenoxide attacks the tertiary carbon of the ethyl 2-bromo-2-methylpropionate.

  • Challenge: The electrophilic center is tertiary and sterically hindered, which typically favors elimination (E2) over substitution (SN2). High temperatures and polar aprotic solvents are required to drive substitution.

  • Advantage: The amide group remains intact under anhydrous, non-nucleophilic basic conditions.

Route B: Bargellini Reaction (Industrial Alternative)

This "one-pot" reaction condenses a phenol with acetone and chloroform in the presence of solid sodium hydroxide.

  • Mechanism: Generation of the trichloromethide anion, addition to acetone to form a trichloro-tert-butoxide intermediate, followed by substitution by the phenoxide and hydrolysis.

  • Critical Flaw: The harsh conditions (refluxing NaOH) often hydrolyze the primary amide (-CONH2) to a carboxylic acid (-COOH), yielding the dicarboxylic acid impurity. This route is NOT recommended unless the amide is protected.

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points.

SynthesisPathways Start 4-Hydroxybenzamide (CAS 619-57-8) Base Base Treatment (K2CO3 / MeCN) Start->Base Route A (Preferred) Bargellini Bargellini Reaction (Acetone + CHCl3 + NaOH) Start->Bargellini Route B (Risky) Alkylation Alkylation (+ Ethyl 2-bromo-2-methylpropionate) Base->Alkylation Intermediate Ethyl 2-(4-carbamoylphenoxy) -2-methylpropionate Alkylation->Intermediate Hydrolysis Mild Hydrolysis (LiOH / THF:H2O) Intermediate->Hydrolysis Product Target: 2-(4-Carbamoylphenoxy) -2-methylpropanoic acid Hydrolysis->Product Bargellini->Product Low Yield Impurity Impurity Risk: Amide Hydrolysis Bargellini->Impurity High Probability

Figure 1: Comparative synthesis workflow for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, highlighting the selectivity of the Williamson Ether route.

Detailed Experimental Protocol (Route A)

This protocol is designed for a 10-gram scale synthesis, optimized for purity and yield.

Phase 1: Alkylation (Formation of the Ester Intermediate)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-Hydroxybenzamide (10.0 g, 72.9 mmol) and Potassium Carbonate (20.1 g, 145.8 mmol, 2.0 eq) to the flask.

  • Solvent: Add Acetonitrile (100 mL). Note: DMF can be used for faster rates but is harder to remove.

  • Reagent Addition: Add Ethyl 2-bromo-2-methylpropionate (17.1 g, 87.5 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the mixture to reflux (80-82 °C) under nitrogen for 12–16 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC. The starting phenol should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Optional: Recrystallize from Ethanol/Water if the crude is dark.

Phase 2: Hydrolysis (Ester to Acid Conversion)

Caution: Conditions must be mild to preserve the amide.

  • Dissolution: Dissolve the crude ester from Phase 1 in THF (50 mL).

  • Base Addition: Add a solution of Lithium Hydroxide Monohydrate (3.5 g, 1.2 eq) in Water (25 mL).

  • Reaction: Stir at room temperature (20-25 °C) for 4–6 hours. Do not heat.

  • Quench: Acidify the mixture carefully with 1M HCl to pH 2–3.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na2SO4.

    • Evaporate solvent to yield the solid product.

  • Purification: Recrystallize from Isopropanol or Toluene to achieve >98% purity.

Quality Control & Characterization

To validate the identity of the synthesized material, compare analytical data against the following expected parameters.

MethodParameterExpected Result
HPLC Purity> 98.0% (Area %)
1H NMR (DMSO-d6)

12.9 (s, 1H, COOH), 7.8 (br s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.1 (br s, 1H, NH), 6.8 (d, 2H, Ar-H), 1.5 (s, 6H, 2xCH3).
Mass Spec ESI-MS[M+H]+ = 224.23
Appearance VisualWhite to off-white crystalline powder

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for bioisostere design and fibrate chemistry).

  • Cayman Chemical. (n.d.). Fenofibric Acid Product Information. (Provides spectral data for the structural analog Fenofibric Acid).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121809-54-9. (Verification of CAS and Chemical Structure).

  • Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents." Journal of Medicinal Chemistry, 41(25), 5020–5036. (Demonstrates synthesis of phenoxyisobutyric acids via phenol alkylation).

Topic: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid Analogues and Derivatives: A Guide to Synthesis, Mechanism, and Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 2-(4-carbamoylphenoxy)-2-methylpropanoic acid scaffold and its derivatives, a chemical class belonging to the broader family of fibrates. Fibrates are potent lipid-modifying agents primarily utilized in the management of hypertriglyceridemia. This document delves into the foundational chemistry, including detailed synthetic protocols and characterization methodologies. It elucidates the primary mechanism of action through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and details the downstream signaling cascade responsible for the observed therapeutic effects. A critical analysis of the structure-activity relationship (SAR) is presented, offering insights into the optimization of this pharmacophore for enhanced potency and selectivity. Furthermore, the guide outlines key preclinical and clinical considerations, including pharmacological profiles and safety concerns. Detailed experimental protocols for in vitro and in vivo evaluation are provided to equip researchers with the practical knowledge required for advancing drug discovery programs centered on this valuable chemical entity.

Introduction

The 2-(phenoxy)-2-methylpropanoic acid core structure is the defining pharmacophore of the fibrate class of drugs, which have been a cornerstone in the treatment of dyslipidemia for decades.[1] These agents, including well-known drugs like fenofibrate and gemfibrozil, primarily address elevated triglyceride levels.[2][3] Their principal mechanism involves the activation of PPARα, a nuclear receptor that plays a pivotal role in regulating lipid metabolism.[2][4] This guide focuses specifically on analogues and derivatives featuring a carbamoyl moiety at the para-position of the phenoxy ring, represented by the core molecule 2-(4-carbamoylphenoxy)-2-methylpropanoic acid. The introduction of the carbamoyl group offers a distinct chemical handle to explore new interactions within the PPARα binding pocket and potentially modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding the synthesis, mechanism, and SAR of this specific subclass is crucial for developing next-generation lipid-modifying agents with improved efficacy and safety profiles for conditions such as severe hypertriglyceridemia and associated pancreatitis risk.[2]

Section 1: The Core Moiety: Chemistry and Synthesis

The synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid and its analogues is typically achieved through a convergent synthesis strategy. The key steps involve the formation of the ether linkage between a substituted phenol and a 2-bromo-2-methylpropionate ester, followed by hydrolysis of the ester to the active carboxylic acid.

Foundational Synthesis Route

The general approach begins with a para-substituted phenol, which serves as the nucleophile. In the presence of a base such as potassium carbonate, the phenol is deprotonated. This phenoxide then reacts with an electrophile, typically ethyl 2-bromo-2-methylpropionate, via a Williamson ether synthesis to form the core ether linkage. The resulting ester is a prodrug form, which is then hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup to yield the final carboxylic acid.[1][5][6] This route is versatile and allows for the introduction of diverse functionality at the para-position of the phenyl ring to explore the structure-activity relationship.

Protocol: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

This protocol describes a representative synthesis starting from 4-hydroxybenzamide.

Step 1: Ether Formation (Ester Intermediate)

  • To a solution of 4-hydroxybenzamide (1 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add potassium carbonate (2 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add ethyl 2-bromo-2-methylpropionate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-15 hours.[1][5]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Ester Hydrolysis (Final Acid Product)

  • Dissolve the purified ester from Step 1 in a mixture of THF, methanol, and water (e.g., 3:2:1 v/v/v).

  • Add an excess of lithium hydroxide (LiOH) (approx. 5 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 3-5 hours, monitoring the disappearance of the starting material by TLC.[6]

  • Once the hydrolysis is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using a 10% HCl solution. This will precipitate the carboxylic acid product.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the final product, 2-(4-carbamoylphenoxy)-2-methylpropanoic acid, typically as a white solid.

Characterization Techniques

The identity and purity of the synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the title compound, characteristic peaks would include the gem-dimethyl singlet around 1.5 ppm, aromatic protons between 6.8-7.5 ppm, and the amide protons.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of the target compounds.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Reactants: 4-Hydroxybenzamide Ethyl 2-bromo-2-methylpropionate B Ether Synthesis (Williamson) Base: K2CO3, Solvent: ACN A->B C Ester Intermediate B->C D Hydrolysis Base: LiOH, Solvent: THF/MeOH/H2O C->D G Column Chromatography (Optional, for intermediate) C->G Purify Intermediate E Final Acid Product (Crude) D->E F Acid/Base Workup & Extraction E->F H Crystallization / Final Purification F->H I Characterization (NMR, MS, HPLC) H->I J Pure Compound >95% I->J

Caption: General workflow for synthesis and purification.

Section 2: Mechanism of Action: The PPARα Axis

The lipid-modifying effects of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid analogues are mediated primarily through their interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Overview of PPARα

PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. PPARα acts as a master regulator of lipid and lipoprotein metabolism.

Ligand Binding and Activation

Fibrates, including the title compound, act as agonists for PPARα.[2] The carboxylic acid moiety of the molecule is crucial for binding within the ligand-binding pocket of the receptor. Upon binding, the receptor undergoes a conformational change, causing it to dissociate from corepressor proteins and recruit coactivator proteins. This activated complex then heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR).

Downstream Signaling Pathway

The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism. Key downstream effects include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby enhancing the clearance of triglyceride-rich particles from the plasma.[2][3][4]

  • Increased Fatty Acid Oxidation: Transcription of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation is increased, leading to greater catabolism of fatty acids in the liver.

  • Modified Apolipoprotein Expression: PPARα activation increases the expression of Apolipoprotein A-I (Apo-AI) and Apolipoprotein A-II (Apo-AII), which are major components of high-density lipoprotein (HDL), contributing to a modest increase in HDL levels.[3] Conversely, it often decreases the expression of Apolipoprotein C-III (Apo-CIII), an inhibitor of LPL, further promoting triglyceride clearance.

Signaling Pathway Diagram

G Ligand Fibrate Analogue (e.g., Carbamoyl Derivative) PPAR PPARα Receptor (Inactive) Ligand->PPAR Binds Complex Activated PPARα/RXR Heterodimer PPAR->Complex Activates & Dimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene mRNA mRNA Synthesis Gene->mRNA Protein Protein Synthesis mRNA->Protein LPL ↑ Lipoprotein Lipase (LPL) Protein->LPL ApoA ↑ Apo-AI, Apo-AII Protein->ApoA ApoC ↓ Apo-CIII Protein->ApoC Result Therapeutic Effect: ↓ Triglycerides ↑ HDL LPL->Result ApoA->Result ApoC->Result

Caption: PPARα activation and downstream signaling pathway.

Section 3: Structure-Activity Relationship (SAR) Studies

Optimizing the 2-(phenoxy)-2-methylpropanoic acid scaffold requires a systematic investigation of how structural modifications influence biological activity. SAR studies are crucial for enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8]

Key Structural Modifications and Their Impact
  • Carboxylic Acid Group: This acidic head group is considered essential for PPARα agonism, forming key hydrogen bond interactions within the receptor's binding pocket. Esterification of this group, as seen in fenofibrate, creates a prodrug that is hydrolyzed in vivo to the active carboxylic acid, fenofibric acid.[9]

  • Gem-Dimethyl Group: The two methyl groups on the propanoic acid alpha-carbon are important for activity. They provide steric bulk that can orient the molecule favorably and may also prevent metabolic degradation at this position.

  • Phenoxy Linker: The ether linkage provides the correct spacing and geometry between the acidic head group and the aromatic tail, which is critical for fitting into the Y-shaped ligand-binding pocket of PPARα.

  • Para-Substitution on the Phenyl Ring: This is the region of greatest variability and a key focus for optimization. The nature of the substituent dramatically influences potency and receptor subtype selectivity.

    • Carbamoyl Group (-CONH₂): The target of this guide, this group can act as both a hydrogen bond donor and acceptor, potentially forming unique interactions within the binding site compared to simple halogen or alkyl groups.

    • Halogens (e.g., -Cl): As seen in clofibrate, a chlorine atom provides lipophilicity and can occupy a hydrophobic pocket.[1]

    • Ketone Group (e.g., -C(O)Ph-Cl): The benzoyl group in fenofibric acid provides a large, lipophilic tail that significantly enhances potency.

    • Nitro Group (-NO₂): Bioisosteric replacement of a chlorine with a nitro group has been explored to understand electronic requirements for activity.[5]

SAR Summary Table
Modification SiteSubstituent ExampleGeneral Impact on PPARα ActivityRationale / Notes
Propanoic Acid Ester (e.g., -COOiPr)Inactive in vitro, Active in vivoProdrug strategy to improve oral bioavailability. Hydrolyzed to active acid.[9]
α-Carbon Gem-Dimethyl (-C(CH₃)₂)Generally requiredProvides conformational stability and metabolic resistance.
Phenyl Ring (para) -Cl (Clofibrate)Moderate AgonistClassic fibrate structure; provides lipophilicity.[1]
Phenyl Ring (para) -C(O)Ph-Cl (Fenofibrate)Potent AgonistLarge lipophilic group enhances binding affinity significantly.
Phenyl Ring (para) -CONH₂ (Carbamoyl)Potential AgonistIntroduces hydrogen bonding capability, potentially altering selectivity/potency.
Phenyl Ring (para) -NO₂ (Nitrofibrate)Active AgonistActs as an electronic bioisostere of halogen substituents.[5]
Logical Relationship Diagram: SAR

G cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core Core Scaffold: 2-(phenoxy)-2-methylpropanoic acid Acid Acid Headgroup (-COOH) Core->Acid Gem Gem-Dimethyl (-C(CH3)2) Core->Gem Para Para-Substituent (-R) Core->Para Potency Potency (EC50) Acid->Potency Essential for binding ADME ADME Properties (Solubility, Stability) Acid->ADME Esterification -> Prodrug Gem->Potency Enhances Gem->ADME Improves stability Para->Potency Major determinant Selectivity Receptor Selectivity (α vs γ vs δ) Para->Selectivity Modulates

Caption: Relationship between structural modifications and outcomes.

Section 4: Preclinical and Clinical Landscape

Pharmacological Profile
  • Efficacy: Fibrates are highly effective at lowering plasma triglycerides, with typical reductions in the range of 30-50%.[2] They also produce a modest increase in HDL cholesterol (around 8-10%) but have variable and less pronounced effects on LDL cholesterol.[3][10] Their primary indication is for patients with severe hypertriglyceridemia (triglycerides >500 mg/dL) to reduce the risk of acute pancreatitis.[2]

  • Safety and Toxicology: The fibrate class is generally well-tolerated, but several potential side effects require monitoring:

    • Myopathy and Rhabdomyolysis: There is an increased risk of muscle-related adverse events, particularly when co-administered with statins. This risk is notably higher with gemfibrozil than with fenofibrate.[4][10]

    • Cholelithiasis (Gallstones): Fibrates can increase the cholesterol content of bile, which may lead to the formation of gallstones.[4]

    • Hepatotoxicity: Elevations in liver transaminases can occur, necessitating periodic liver function tests.[4]

Comparative Data of Key Fibrates
FeatureGemfibrozilFenofibrate / Fenofibric Acid
Dosing Frequency Twice daily[2]Once daily[2]
Primary Effect ↓ Triglycerides, ↑ HDL↓ Triglycerides, ↑ HDL
LDL Effect VariableCan slightly decrease or remain unchanged[2]
Statin Interaction Risk Higher risk of myopathy (especially with statins)[2][4]Generally preferred for combination therapy due to lower interaction risk[2][10]
Other Properties -Fenofibrate is a prodrug of fenofibric acid; some formulations have uricosuric (uric acid-lowering) effects.[3]

Section 5: Experimental Protocols for Evaluation

Protocol: In Vitro PPARα Activation Assay (Cell-Based Reporter Assay)

Objective: To determine the potency (EC₅₀) of a test compound in activating the PPARα receptor.

Principle: A host cell line (e.g., HEK293T or HepG2) is transiently co-transfected with two plasmids: one expressing the full-length human PPARα protein and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter. Agonist binding to PPARα drives the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (and a known agonist like fenofibric acid as a positive control). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate solution according to the manufacturer's protocol. Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow Diagram: Drug Discovery and Evaluation

G A Analogue Design & Synthesis B Purity & Structural Confirmation (LC-MS, NMR) A->B C In Vitro Screening: PPARα Reporter Assay B->C D Determine Potency (EC50) & Efficacy C->D E Hit-to-Lead Optimization (SAR-driven modifications) D->E Iterate F In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->F Promising Hits E->A G In Vivo PK/PD Studies (Rodent Models) F->G H Efficacy in Disease Model (e.g., High-Fat Diet Rat) G->H I Lead Candidate Selection H->I

Caption: Integrated workflow for drug discovery and evaluation.

Conclusion

The 2-(4-carbamoylphenoxy)-2-methylpropanoic acid scaffold represents a promising area for the development of novel lipid-modifying agents. As analogues of the clinically validated fibrate class, these compounds are expected to function as PPARα agonists, effectively reducing triglyceride levels and modulating HDL cholesterol. Their synthesis is accessible through established chemical routes, allowing for systematic exploration of structure-activity relationships. The introduction of the carbamoyl group provides a unique opportunity to fine-tune receptor interactions and improve physicochemical properties. By leveraging the detailed synthetic and evaluative protocols outlined in this guide, researchers in drug development can efficiently synthesize, characterize, and advance novel candidates with the potential for superior therapeutic profiles in the management of metabolic disorders.

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  • List of fibrates: Uses, common brands, and safety inform
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  • Fibric Acid Derivatives | Johns Hopkins Diabetes Guide. (2018). Johns Hopkins Diabetes Guide.
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  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH.
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  • 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid | 121809-54-9 - Sigma-Aldrich. Sigma-Aldrich.
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  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH.
  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed. (2013). PubMed.
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  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. MDPI.
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  • Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][2][4][11]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed. PubMed.

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID - PubChem. PubChem.
  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)
  • 2-[4-(4-chlorobenzoyl)
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed. (1994). PubMed.
  • Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies - Frontiers. Frontiers.
  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC - NIH.
  • 2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid | C9H15NO7 | CID 87522207. PubChem.

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Methodological & Application

Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Introduction

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is a compound of interest in medicinal chemistry and drug development, structurally related to fibrate class drugs and their metabolites. For instance, it shares a core structure with fenofibric acid, the active metabolite of the anti-hyperlipidemic drug fenofibrate.[1] Its synthesis is a valuable process for researchers investigating structure-activity relationships of fibrate analogs and for the development of novel therapeutic agents.

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid. The synthesis strategy employs a robust Williamson ether synthesis to form the ether linkage, followed by a saponification reaction to yield the final carboxylic acid. This guide is designed for researchers and scientists, offering detailed procedural steps, mechanistic insights, characterization data, and safety protocols to ensure a reproducible and safe synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Williamson Ether Synthesis. 4-Hydroxybenzamide is reacted with ethyl 2-bromo-2-methylpropionate to form the intermediate, ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate.

  • Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, 2-(4-carbamoylphenoxy)-2-methylpropanoic acid.

Overall_Reaction_Scheme SM1 4-Hydroxybenzamide p1 SM1->p1 SM2 Ethyl 2-bromo-2-methylpropionate SM2->p1 + Intermediate Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate step2_reagents Step 2:KOH, MeOH/H₂OHCl (aq) Intermediate->step2_reagents Product 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid step1_reagents Step 1:K₂CO₃, DMSO80 °C step1_reagents->Intermediate step2_reagents->Product p1->step1_reagents p2

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

Principle and Mechanism

This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The weakly acidic phenolic proton of 4-hydroxybenzamide is first deprotonated by a mild base, potassium carbonate, to form a potent nucleophile, the phenoxide anion. This phenoxide then attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide leaving group to form the desired ether linkage.[4] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction.[2]

Williamson_Ether_Synthesis start 4-Hydroxybenzamide + K₂CO₃ phenoxide Potassium Phenoxide (Nucleophile) start->phenoxide Deprotonation transition_state SN2 Transition State phenoxide->transition_state Nucleophilic Attack alkyl_halide Ethyl 2-bromo-2-methylpropionate (Electrophile) alkyl_halide->transition_state product Ethyl 2-(4-carbamoylphenoxy) -2-methylpropanoate transition_state->product Bromide Displacement byproduct KBr + KHCO₃ transition_state->byproduct

Caption: Mechanism of the Williamson ether synthesis.
Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzamide137.145.00 g36.5
Ethyl 2-bromo-2-methylpropionate195.058.53 g (6.23 mL)43.7
Anhydrous Potassium Carbonate (K₂CO₃)138.217.56 g54.7
Dimethyl Sulfoxide (DMSO)-50 mL-
Ethyl Acetate-~150 mL-
Deionized Water-~200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Experimental Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzamide (5.00 g, 36.5 mmol) and anhydrous potassium carbonate (7.56 g, 54.7 mmol).

  • Solvent Addition: Add 50 mL of dimethyl sulfoxide (DMSO) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Add ethyl 2-bromo-2-methylpropionate (6.23 mL, 43.7 mmol) dropwise to the stirring suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C using an oil bath.[5] Maintain this temperature and stir for 15-20 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, checking for the consumption of 4-hydroxybenzamide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which can be used in the next step without further purification.

Part 2: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Principle and Mechanism

This step involves the saponification (base-catalyzed hydrolysis) of the ester intermediate.[6] The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid.[7] In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, which is soluble in the aqueous medium. This deprotonation step renders the reaction essentially irreversible.[7] A final acidification step is required to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.[8][9]

Saponification_Mechanism ester Ester Intermediate tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. Nucleophilic Attack hydroxide Hydroxide (OH⁻) hydroxide->tetrahedral carboxylate Carboxylate Salt tetrahedral->carboxylate 2. Elimination of Ethoxide acid Final Product (Carboxylic Acid) carboxylate->acid 3. Protonation acidification Acid (H₃O⁺) acidification->acid

Caption: Mechanism of base-catalyzed ester hydrolysis.
Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )Quantity
Crude Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate251.28From Part 1 (~36.5 mmol)
Potassium Hydroxide (KOH)56.113.07 g (~54.7 mmol)
Methanol (MeOH)-60 mL
Deionized Water-10 mL + as needed for work-up
6M Hydrochloric Acid (HCl)-As needed (~10-15 mL)
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, vacuum filtration apparatus, pH paper, standard glassware.

Experimental Protocol
  • Reactor Setup: Transfer the crude ester from Part 1 into a 250 mL round-bottom flask.

  • Reagent Preparation: In a separate beaker, dissolve potassium hydroxide (3.07 g, 54.7 mmol) in a mixture of 60 mL of methanol and 10 mL of deionized water.

  • Reaction: Add the KOH solution to the flask containing the ester. Stir the mixture at room temperature overnight (12-16 hours).[8]

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitation: To the remaining aqueous solution, add ice and then slowly add 6M hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2), tested with pH paper.[8][9] A white precipitate of the carboxylic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of many carboxylic acids.[10]

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely.

  • Crystal Formation: Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy:

    • Appearance of a very broad O-H stretching band from approximately 3300-2500 cm⁻¹, characteristic of a carboxylic acid dimer.[12]

    • A strong C=O stretching absorption for the carboxylic acid around 1700 cm⁻¹.[13]

    • A C=O stretching absorption for the primary amide (Amide I band) around 1665 cm⁻¹.[14]

    • Two N-H stretching bands for the primary amide around 3350 and 3180 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Disappearance of the quartet and triplet signals corresponding to the ethyl group of the ester intermediate.

    • Appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton.[15]

    • A singlet integrating to 6H for the two equivalent methyl groups.

    • Aromatic protons appearing as two doublets (AA'BB' system).

    • Two broad singlets for the -NH₂ protons.

  • ¹³C NMR Spectroscopy:

    • Appearance of a signal for the carboxylic acid carbonyl carbon around 170-180 ppm.[15][16]

    • Signals corresponding to the aromatic carbons, the quaternary carbon, and the methyl carbons.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

    • Ethyl 2-bromo-2-methylpropionate: Is a lachrymator and irritant. Handle with care.

    • Potassium Hydroxide (KOH) & Hydrochloric Acid (HCl): Are corrosive. Avoid contact with skin and eyes. Handle with extreme care, especially when preparing and transferring solutions.[17][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PrepChem. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. Retrieved from PrepChem.com. [Link]

  • Naveen, S., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o443. [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from UMass Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor. [Link]

  • Majethia, G. N., et al. (2021). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • Lee, K., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. U.S.
  • CNIPA. (2014). Synthesis method of 4-Hydroxythiobenzamide.
  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from SpectraBase. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Mansoura University. (n.d.). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from Mansoura University. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from University of Calgary Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry. [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from Patsnap. [Link]

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Purification techniques for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Compound Profile & Physicochemical Basis[1][3][4][5][6]

To design an effective purification strategy, we must first deconstruct the molecule's functional properties.[1][2] 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (henceforth referred to as CMPA ) is a bifunctional molecule containing a carboxylic acid tail and a primary amide head.[1][2]

  • Chemical Structure: 4-(H₂N-CO)-Ph-O-C(Me)₂-COOH[1][2]

  • Molecular Formula: C₁₁H₁₃NO₄[2][3][4]

  • Molecular Weight: 223.23 g/mol [2][3][4]

  • Key Functional Groups:

    • Carboxylic Acid (pKa ~3.8 - 4.2): The primary handle for acid-base extraction.[1][2] Ionized at pH > 5.[2]

    • Primary Amide (Neutral): Contributes to high crystallinity and polarity.[3] Stable under mild hydrolytic conditions but susceptible to hydrolysis at extreme pH/temperature.[2]

    • Ether Linkage: Stable; lipophilic spacer.[2]

  • LogP (Predicted): ~1.2 - 1.5 (Moderately polar).[1]

Strategic Implication: The significant pKa difference between the carboxylic acid moiety (pKa ~4) and potential phenolic impurities (starting material 4-hydroxybenzamide, pKa ~9.[1]5) allows for a highly selective bicarbonate extraction .[3]

Pre-Purification Analysis

Before initiating purification, analyze the crude mixture (HPLC/TLC) to identify the dominant impurity profile.[1][3]

Impurity TypeLikely IdentityPhysicochemical BehaviorRemoval Strategy
Starting Material A 4-HydroxybenzamidePhenolic (pKa ~9.5), PolarRemains in organic phase during NaHCO₃ extraction.[1][2][3][4]
Starting Material B 2-Bromo-2-methylpropanoic acidAcidic, VolatileCo-extracts with product; remove via recrystallization or vacuum drying.[1][2][3][4]
Side Product Ethyl/Methyl Ester of CMPANeutral, LipophilicRemains in organic phase during basic extraction.[1][2][3][4]

Method A: Chemoselective Acid-Base Extraction (The "Work-Up")[1][2]

This protocol is the primary method for bulk isolation, capable of elevating purity from ~70% to >95% by exploiting the acidity difference between the product and phenolic contaminants.[1][2]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][3]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[1][3][5]

  • 1N Hydrochloric Acid (HCl)[3]

  • Brine (Saturated NaCl)[1][3]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[2]

  • The Bicarbonate Cut (Critical Step):

    • Extract the organic layer with Saturated NaHCO₃ (3 x volume).[3]

    • Mechanism:[2][3][6][4][7] At pH ~8.5 (NaHCO₃), the CMPA carboxylic acid deprotonates (COO⁻ Na⁺) and moves to the aqueous layer.[1][3] The phenolic impurity (4-hydroxybenzamide) remains largely protonated (neutral) and stays in the organic layer.[1]

  • Organic Wash: Wash the combined aqueous bicarbonate extracts with fresh EtOAc (1 x volume) to remove entrained neutral impurities (esters/amides). Discard this organic layer.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: CMPA should precipitate as a white solid.[2]

  • Recovery:

    • Option A (High Yield): Extract the acidic aqueous mixture with EtOAc (3 x volume), dry over Na₂SO₄, and concentrate in vacuo.

    • Option B (High Purity): If the precipitate is crystalline, filter directly, wash with cold water, and dry.[1][2][4]

Method B: Recrystallization (Polymorph & Purity Control)[1][3]

For analytical standards or API-grade material (>98% purity), recrystallization is required to remove trace colored impurities and inorganic salts.[1][2]

Solvent Screening:

  • Solvent A (Preferred): Ethanol/Water (1:1 to 1:3 ratio).[3] The amide group provides good solubility in hot ethanol, while the hydrophobic core drives precipitation upon cooling/water addition.[1][2]

  • Solvent B (Alternative): Acetone/Hexane.[3] Good for removing non-polar side products.[2]

Protocol (Ethanol/Water):

  • Suspend the crude CMPA solid in minimal Ethanol at 60°C.

  • Add solvent dropwise until the solid just dissolves.

  • Optional: Add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite to remove color.

  • Remove from heat.[2] Slowly add warm Water until slight turbidity persists.

  • Re-heat to clear the solution, then allow to cool slowly to room temperature, then to 4°C.

  • Harvest crystals via vacuum filtration.[2] Wash with cold Water/Ethanol (3:1).[3]

Method C: Preparative HPLC (Reference Standard Isolation)[3]

For isolation of ultra-pure reference standards (>99.5%), use Reverse-Phase Chromatography.[1][2]

System Parameters:

  • Column: C18 Preparative Column (e.g., 5µm, 19 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Acid).[3]

Logic: The acidic modifier keeps the carboxylic acid protonated, ensuring a sharp peak shape and preventing peak tailing.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix and purification flow for CMPA.

CMPA_Purification Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve ExtractBase Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->ExtractBase OrgLayer Organic Layer (Contains Phenols, Esters) ExtractBase->OrgLayer Discard AqLayer Aqueous Layer (Contains CMPA Salt) ExtractBase->AqLayer Keep Wash Back-wash with EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 2.0 Wash->Acidify Precipitate Precipitate / Extract Acidify->Precipitate CrudeSolid Isolated Solid (90-95%) Precipitate->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Bulk / >98% PrepHPLC Preparative HPLC (C18, H2O/ACN) Decision->PrepHPLC Standard / >99.5% FinalProduct Pure CMPA (>99%) Recryst->FinalProduct PrepHPLC->FinalProduct

Figure 1: Purification workflow for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, highlighting the critical chemoselective bicarbonate extraction step.

Quality Control & Analytical Verification

Verify the identity and purity of the isolated material using the following parameters.

TechniqueParameterExpected Observation
HPLC-UV C18, 254 nmSingle peak.[1][2][3][4] Retention time shift observed with pH change (due to -COOH).[1][2]
1H-NMR DMSO-d6δ 1.55 (s, 6H) : Gem-dimethyl protons.δ 6.8-7.8 (m, 4H) : AA'BB' aromatic system.δ 7.2, 7.8 (br s) : Amide NH₂ protons.δ 13.0 (br s) : Carboxylic acid proton.[1][3][4]
Mass Spec ESI (-) or (+)[M-H]⁻ = 222.2 (Negative mode preferred for acids).[1][3][4]

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Analogous chemistry for phenoxy-isobutyric acids). Google Patents.[2][6] WO2014188453A2.[2] Link

  • Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid (General protocol for phenoxy acid precipitation). PrepChem. Link

  • 2-methyl-2-(4-methylphenoxy)propanoic acid synthesis (Crystallization solvents for methyl-analogs). ChemicalBook.[2] Link

  • PubChem Compound Summary: Fenofibric Acid (Structural analog data). PubChem. Link[1][3]

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HPLC analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. The method utilizes a standard C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and an acidic aqueous solution, ensuring excellent peak shape and resolution. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the identification and quantification of this compound. The scientific rationale behind the selection of the column, mobile phase, and detection parameters is discussed in detail to provide a comprehensive understanding of the method's development.

Introduction

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is an organic molecule featuring a carboxylic acid, a phenoxy ether linkage, and a primary amide (carbamoyl) functional group. The presence of these groups imparts both acidic and polar characteristics to the molecule. Accurate and precise analytical methods are paramount for its quantification in various contexts, including synthetic reaction monitoring, purity assessment, and formulation analysis.

Reversed-phase HPLC is the predominant technique for the analysis of small pharmaceutical molecules due to its high efficiency, versatility, and wide applicability.[1] However, the analysis of acidic compounds like 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid requires careful control over mobile phase conditions to achieve optimal chromatographic performance. The primary challenge is to manage the ionization of the carboxylic acid group, which, if not suppressed, can lead to poor retention and significant peak tailing.[2]

This guide provides a validated starting protocol and explains the fundamental principles that ensure its success, enabling users to implement and adapt the method confidently.

Chromatographic Method Development Rationale

The development of this method was guided by the physicochemical properties of the analyte. The structure contains a UV-active phenyl ring, making UV detection a suitable choice. The key to a successful separation lies in controlling the protonation state of the carboxylic acid moiety.

Method_Development_Logic Analyte Analyte Properties 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Carboxylic_Acid Carboxylic Acid (pKa ~3-5) Analyte->Carboxylic_Acid Aromatic_Ring Aromatic Ring (Chromophore) Analyte->Aromatic_Ring Amide_Group Amide Group (Polar Moiety) Analyte->Amide_Group Mobile_Phase Mobile Phase pH: Acidic (pH < 3.0) Carboxylic_Acid->Mobile_Phase Suppress ionization Improve retention Prevent peak tailing Detector Detection: UV Spectrophotometry Aromatic_Ring->Detector Enables UV detection Select λmax for sensitivity Column Column Selection: Reversed-Phase C18 Amide_Group->Column Influences polarity & retention on C18

Caption: Logical framework for HPLC method development based on analyte properties.

Stationary Phase Selection

A C18 (octadecylsilane) column was selected as the stationary phase. C18 is the most common reversed-phase packing and provides excellent retention for moderately non-polar to polar compounds through hydrophobic interactions. The analyte, being an aromatic carboxylic acid, possesses sufficient hydrophobicity to be well-retained on this phase, especially when its polarity is modulated by the mobile phase. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure for standard HPLC systems.

Mobile Phase Composition

The critical parameter for analyzing acidic compounds is the mobile phase pH.[3] The carboxylic acid group of the analyte will be ionized (deprotonated) at neutral or basic pH, resulting in a more polar species with little affinity for the non-polar C18 stationary phase. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be set at least 1.5 to 2 pH units below the analyte's pKa.[3][4] This ensures the carboxylic acid remains in its neutral, protonated form (-COOH), increasing its hydrophobicity and retention.[4]

For this purpose, an acidic modifier such as phosphoric acid or formic acid is added to the aqueous component of the mobile phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[4]

Detection Wavelength

The presence of the substituted benzene ring acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. A preliminary scan of the analyte standard in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds like 2-(4-acetylphenoxy)-2-methylpropanoic acid, detection is effective, and for aromatic amides and acids, wavelengths between 220 nm and 280 nm are common.[5][6] A wavelength of 235 nm is proposed as a starting point.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis C18, Discovery C18, or equivalent).

  • Chemicals:

    • 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid reference standard.

    • Acetonitrile (HPLC Grade or higher).

    • Deionized Water (18.2 MΩ·cm).

    • Phosphoric Acid (H₃PO₄), 85%.

  • Labware: Volumetric flasks, analytical balance, pipettes, 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Composition Isocratic: 40% B (Acetonitrile) / 60% A (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Step-by-Step Protocols

Mobile Phase Preparation (1 L)
  • Pour approximately 900 mL of deionized water into a 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water and mix thoroughly.

  • Add deionized water to the 1 L mark. This is Mobile Phase A.

  • Filter Mobile Phase A through a 0.45 µm membrane filter and degas.

  • Pour Acetonitrile into a separate solvent reservoir. This is Mobile Phase B.

Standard Solution Preparation (100 µg/mL)
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase (60:40 Water:ACN).

Sample Preparation

This protocol is for a solid sample or simple formulation. For complex matrices like biological fluids, a more rigorous extraction method (e.g., solid-phase extraction) is required.[7][8]

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.[9]

Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting Start Sample / Standard Weigh Accurate Weighing Start->Weigh Dissolve Dissolution in Mobile Phase Weigh->Dissolve Filter Syringe Filtration (0.22 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC Injection & Separation Vial->HPLC Detect UV Detection (235 nm) HPLC->Detect Integrate Peak Integration & Quantification Detect->Integrate Report Generate Report Integrate->Report

Caption: General workflow for sample analysis from preparation to reporting.

System Suitability Testing

To ensure the validity of the analytical results, perform system suitability tests before sample analysis.

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Calculate the system suitability parameters based on the resulting chromatograms.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Measures injection and system precision.
%RSD of Retention Time ≤ 1.0%Measures pump and mobile phase stability.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable means for the quantitative analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. By employing a standard C18 column and an acidic mobile phase to control the ionization of the analyte, the method achieves excellent peak shape, resolution, and reproducibility. This application note serves as a comprehensive guide for analysts, offering both a ready-to-use protocol and the scientific justification for its design, facilitating its implementation in a research or quality control setting.

References

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. (2001). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Available from: [Link]

  • HPLC Sample Preparation. Organomation. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1998). Analytical Chemistry. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2009). Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Improving Sample Preparation in HPLC. (2018). LCGC North America. Available from: [Link]

  • Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. (2001). PubMed. Available from: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). LCGC International. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Available from: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed. Available from: [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1990). PubMed. Available from: [Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Available from: [Link]

  • 2-propanoic acid. PubChem. Available from: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency. Available from: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a compound of interest in pharmaceutical development. As a molecule featuring a carboxylic acid, an ether, and an amide functional group, its structure presents specific analytical challenges and requirements. This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed, field-tested protocols for identity, purity, and stability assessment. The methodologies herein are grounded in established analytical principles and draw from validated methods for structurally related compounds, such as fibrates, to ensure scientific rigor and trustworthiness.[1][2] All protocols are designed to be self-validating through the inclusion of system suitability tests and are supported by authoritative references, including ICH guidelines.[3][4]

Introduction and Physicochemical Rationale

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is a small organic molecule with a molecular weight of 223.23 g/mol . Its structure, featuring both a hydrogen-bond donating/accepting amide and an acidic carboxylic acid (estimated pKa ~4-5), dictates its analytical behavior. The aromatic ring provides a strong chromophore for UV-Vis spectrophotometry, while the ionizable carboxylic acid makes it highly suitable for reversed-phase high-performance liquid chromatography (HPLC) with pH-adjusted mobile phases.

The multifaceted nature of this molecule requires an orthogonal analytical approach to fully characterize its identity, purity, assay, and solid-state properties. This guide outlines an integrated workflow, combining chromatography, mass spectrometry, nuclear magnetic resonance, and thermal analysis to build a complete analytical profile.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Solid-State Properties HPLC_UV HPLC-UV (Purity & Assay) LC_MS LC-MS (Identity & Impurity ID) NMR NMR Spectroscopy (Definitive Structure) LC_MS->NMR Confirm Structure DSC_TGA Thermal Analysis (DSC/TGA) (Polymorphism & Stability) API_Sample API Sample API_Sample->HPLC_UV Quantification API_Sample->LC_MS Identification API_Sample->DSC_TGA Physical Properties

Caption: Integrated workflow for the comprehensive characterization of the active pharmaceutical ingredient (API).

Chromatographic Methods for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. The presence of the carboxylic acid group allows for manipulation of its retention by adjusting the mobile phase pH.

Expertise & Causality: Method Development Rationale

A reversed-phase C18 column is selected due to the compound's moderate polarity. To ensure the carboxylic acid is in a consistent protonation state for stable retention, the mobile phase pH must be buffered. An acidic mobile phase (e.g., pH 2.5-3.0) using formic or phosphoric acid will fully protonate the carboxyl group, increasing its retention and promoting sharp peak shapes.[5] Acetonitrile or methanol can be used as the organic modifier; acetonitrile often provides better peak shape and lower UV cutoff. Detection is optimally set at the UV maximum of the aromatic ring, which is anticipated to be around 230-240 nm.

Protocol: Reversed-Phase HPLC for Purity and Assay

Objective: To quantify 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid and determine its purity by separating it from potential impurities.

Instrumentation & Materials:

  • HPLC or UPLC system with UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, >99.5% purity.

  • Standard & Sample Concentration: 0.5 mg/mL.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The USP tailing factor must be ≤ 2.0.

    • These steps validate that the system is performing adequately before sample analysis.[3][6]

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the reference standard solution.

    • Inject the sample solution in duplicate.

    • Run a final standard injection to check for drift.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the % Purity using area normalization: % Purity = (Area_Main_Peak / Sum_All_Peaks_Area) * 100.

    • Calculate the Assay against the reference standard: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

Chromatographic Conditions Table:

ParameterValue
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-20 min, 20-80% B; 20-22 min, 80% B; 22-25 min, 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength235 nm
Run Time25 minutes

Mass Spectrometry for Identity and Impurity Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the main component and for identifying unknown impurities.[7]

Expertise & Causality: Ionization Strategy

The carboxylic acid makes the molecule ideal for negative ion mode electrospray ionization (ESI-), where it will readily deprotonate to form the [M-H]⁻ ion. Positive ion mode (ESI+) may also be viable, forming the [M+H]⁺ or [M+Na]⁺ adducts, but is typically less sensitive for acidic molecules. High-resolution mass spectrometry (HRMS), using a Q-TOF or Orbitrap analyzer, is crucial for obtaining an accurate mass measurement, which can confirm the elemental composition.[8]

Protocol: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid and identify potential impurities.

Instrumentation & Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

  • The same column and mobile phases as the HPLC method can be used.

Procedure:

  • System Setup: Calibrate the mass spectrometer according to the manufacturer's recommendations. Use the HPLC method described in Section 2.2.

  • Analysis:

    • Inject the sample solution (concentration ~10 µg/mL).

    • Acquire data in both negative (ESI-) and positive (ESI+) ionization modes.

    • Scan a mass range appropriate for the target molecule (e.g., m/z 50-500).

  • Data Processing:

    • Extract the mass spectrum for the main peak.

    • In negative mode, verify the presence of the [M-H]⁻ ion at the calculated m/z (222.0766 for C11H12NO4⁻).

    • In positive mode, search for the [M+H]⁺ ion at m/z 224.0923.

    • Use the accurate mass measurement to calculate the elemental composition and confirm it matches C11H13NO4.

    • For any impurity peaks observed in the UV chromatogram, extract their corresponding mass spectra to propose potential structures.

Expected Mass Spectrometry Data:

Ion ModeAdductCalculated m/z
ESI-[M-H]⁻222.0766
ESI+[M+H]⁺224.0923
ESI+[M+Na]⁺246.0742

digraph "Impurity_ID_Workflow" {
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edge [fontname="Arial", color="#5F6368"];

"HPLC_Peak" [label="Impurity Peak Detected\nin HPLC-UV", fillcolor="#FCE8E6"]; "Accurate_Mass" [label="Obtain Accurate Mass\n(LC-HRMS)", fillcolor="#E8F0FE"]; "Elemental_Comp" [label="Determine Elemental\nComposition", fillcolor="#E8F0FE"]; "MS_MS" [label="Perform MS/MS\nFragmentation", fillcolor="#E8F0FE"]; "Fragment_Analysis" [label="Analyze Fragments\n& Propose Structure", fillcolor="#E6F4EA"]; "Final_ID" [label="Structure Proposed", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"];

"HPLC_Peak" -> "Accurate_Mass"; "Accurate_Mass" -> "Elemental_Comp"; "Accurate_Mass" -> "MS_MS"; "MS_MS" -> "Fragment_Analysis"; "Elemental_Comp" -> "Fragment_Analysis"; "Fragment_Analysis" -> "Final_ID"; }

Caption: Workflow for the structural identification of unknown impurities using LC-HRMS.

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation.[9][10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expertise & Causality: Solvent Choice and Expected Spectra

A deuterated solvent that can dissolve the compound without exchanging protons is required. DMSO-d₆ is an excellent choice as it will dissolve the polar molecule and allow for the observation of the exchangeable carboxylic acid and amide protons. In ¹H NMR, we expect to see distinct signals for the aromatic protons (two doublets), the two methyl groups (a singlet), and the exchangeable protons of the COOH and CONH₂ groups. The ¹³C NMR will show signals for all 11 unique carbons.

Protocol: ¹H and ¹³C NMR

Objective: To obtain definitive structural confirmation of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Instrumentation & Materials:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample: ~10-20 mg of the compound.

Procedure:

  • Sample Preparation: Dissolve the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

  • Data Processing:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Reference the spectra to the residual DMSO solvent peak (δH ~2.50 ppm, δC ~39.52 ppm).

    • Integrate the ¹H signals and assign all peaks to the corresponding atoms in the structure.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)~12.0-13.0 (broad s, 1H)~175
Aromatic CH (ortho to O)~6.9-7.1 (d, 2H)~115
Aromatic CH (ortho to C=O)~7.8-8.0 (d, 2H)~129
Quaternary C (Aromatic, -O-)-~160
Quaternary C (Aromatic, -C=O-)-~132
Amide (-CONH₂)~7.0-7.5 (broad s, 2H)~168
Quaternary C (-O-C(CH₃)₂)-~80
Methyl (-C(CH₃)₂)~1.5 (s, 6H)~25

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound, such as melting point, polymorphism, and thermal stability.[12][13][14]

Expertise & Causality: Interpreting Thermal Events

DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting (endotherm) or crystallization (exotherm).[15] TGA measures the change in mass as a function of temperature, indicating decomposition or loss of volatiles (e.g., water or residual solvent).[13][14] Running these tests provides a thermal fingerprint of the material. For this molecule, we would expect a sharp endotherm in DSC corresponding to its melting point. The TGA should show no significant mass loss until a high temperature, indicating the onset of thermal decomposition.[16]

Protocol: DSC and TGA Analysis

Objective: To determine the melting point and thermal stability of the compound.

Instrumentation & Materials:

  • DSC instrument.

  • TGA instrument.

  • Aluminum or crucible pans.

  • Sample: 2-5 mg of the compound.

Procedure:

  • TGA Analysis:

    • Place 2-5 mg of the sample into a TGA pan.

    • Heat the sample under a nitrogen atmosphere from 30 °C to 400 °C at a rate of 10 °C/min.

    • Record the mass loss versus temperature.

  • DSC Analysis:

    • Place 2-5 mg of the sample into an aluminum DSC pan and crimp the lid.

    • Heat the sample under a nitrogen atmosphere from 30 °C to a temperature just below its decomposition point (as determined by TGA) at a rate of 10 °C/min.

    • Record the heat flow versus temperature to determine the melting point (onset and peak temperature).

Trustworthiness and Method Validation

The protocols described are designed for reliability and are self-validating. The inclusion of system suitability tests in the HPLC method ensures the analytical system is fit for purpose before any sample is analyzed. For formal use in a regulated environment, these methods must be fully validated according to ICH Q2(R1) guidelines.[3][4][6][17] Validation would involve formally assessing specificity, linearity, range, accuracy, precision, and robustness to prove the method is suitable for its intended purpose.[6]

References

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Navarrete-Vázquez, G., et al. (n.d.). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. National Institutes of Health.
  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate.
  • Cajka, T., & Fiehn, O. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Mourad, J., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. National Institutes of Health.
  • Kobuchi, S., et al. (2020). A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma. National Institutes of Health.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
  • Oxford Instruments. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • NETZSCH-Gerätebau GmbH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Gethings, L. A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI.
  • Chen, Y., et al. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv.
  • International Council for Harmonisation. (n.d.). Q2(R2) Validation of analytical procedures.

Sources

Application Notes and Protocols: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, application, and analysis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid, a promising pharmaceutical intermediate. While not extensively documented in public literature, its structural similarity to the fibrate class of drugs suggests significant potential in the development of novel therapeutics for dyslipidemia and related metabolic disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Rationale for 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid in Drug Discovery

The core structure of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid features a phenoxyisobutyric acid moiety, a key pharmacophore of fibrate drugs. Fibrates are a well-established class of lipid-lowering agents that primarily act by activating peroxisome proliferator-activated receptor alpha (PPARα)[1]. This activation leads to a cascade of effects, including increased lipoprotein lipolysis, enhanced hepatic fatty acid uptake, and a reduction in triglyceride synthesis[1].

The distinguishing feature of the title compound is the carbamoyl group (-CONH₂) at the para-position of the phenyl ring. This functional group is a common bioisostere for carboxylic acids and esters and can participate in hydrogen bonding interactions with biological targets. Its presence offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of fibrate-like molecules, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile. These application notes will detail a robust synthetic route to this intermediate and propose its application in the synthesis of a novel fibrate analog.

Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

The synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid can be efficiently achieved via a two-step process commencing with the commercially available 4-hydroxybenzamide. The overall synthetic strategy is outlined below.

Synthetic Workflow Overview

Synthesis_Workflow A 4-Hydroxybenzamide C Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate A->C Williamson Ether Synthesis (K2CO3, Acetone) B Ethyl 2-bromo-2-methylpropionate D 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid C->D Ester Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic workflow for 2-(4-carbamoylphenoxy)-2-methylpropanoic acid.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

The initial step involves a Williamson ether synthesis, a classic and reliable method for forming ethers[2][3][4]. In this reaction, the phenoxide ion of 4-hydroxybenzamide, generated in situ by a mild base, acts as a nucleophile and displaces the bromide from ethyl 2-bromo-2-methylpropionate.

Protocol:

  • To a stirred solution of 4-hydroxybenzamide (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Slowly add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Eq.Molecular WeightAmount
4-Hydroxybenzamide1.0137.14 g/mol 13.7 g
Potassium Carbonate2.0138.21 g/mol 27.6 g
Ethyl 2-bromo-2-methylpropionate1.2195.05 g/mol 23.4 g
Anhydrous Acetone--250 mL
Step 2: Hydrolysis to 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Protocol:

  • Dissolve the crude or purified ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-carbamoylphenoxy)-2-methylpropanoic acid.

ReagentMolar Eq.Molecular WeightAmount
Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate1.0251.27 g/mol 25.1 g
Sodium Hydroxide2.540.00 g/mol 10.0 g
Ethanol--150 mL
Water--75 mL
1M Hydrochloric Acid--As needed

Application in the Synthesis of a Novel Fibrate Analog

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is an ideal starting material for the synthesis of novel fibrate analogs. The carboxylic acid moiety can be readily converted to an ester, a common prodrug strategy for fibrates (e.g., fenofibrate is the isopropyl ester of fenofibric acid)[5][6][7].

Proposed Synthetic Application Workflow

Application_Workflow A 2-(4-Carbamoylphenoxy)-2- methylpropanoic Acid C Novel Fibrate Analog (Isopropyl 2-(4-carbamoylphenoxy) -2-methylpropanoate) A->C Fischer Esterification (H2SO4 catalyst) B Isopropyl Alcohol

Caption: Proposed synthesis of a novel fibrate analog.

Protocol: Synthesis of Isopropyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

This protocol describes a standard Fischer esterification to produce the isopropyl ester, a potential drug candidate.

Protocol:

  • Suspend 2-(4-carbamoylphenoxy)-2-methylpropanoic acid (1.0 eq) in isopropyl alcohol (which also serves as the reagent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and neutralize the catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess isopropyl alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isopropyl 2-(4-carbamoylphenoxy)-2-methylpropanoate.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the synthesized intermediate.

Analytical Workflow

Analytical_Workflow Start Synthesized Intermediate TLC TLC Analysis (In-process control & preliminary purity) Start->TLC HPLC HPLC Analysis (Purity determination) TLC->HPLC NMR NMR Spectroscopy (Structural confirmation) HPLC->NMR MS Mass Spectrometry (Molecular weight verification) NMR->MS FTIR FT-IR Spectroscopy (Functional group identification) MS->FTIR End Qualified Intermediate FTIR->End

Caption: Analytical workflow for quality control.

Recommended Analytical Methods
Analytical TechniqueParameterExpected Results
Thin Layer Chromatography (TLC) Reaction monitoring & PuritySingle spot in an appropriate solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid).
High-Performance Liquid Chromatography (HPLC) Purity AssayPurity >98% with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with formic acid).
¹H NMR Spectroscopy Structural ElucidationPeaks corresponding to the aromatic protons, the isobutyrate methyl protons, and the carbamoyl protons. The carboxylic acid proton will be a broad singlet.
Mass Spectrometry (MS) Molecular WeightThe molecular ion peak corresponding to the calculated molecular weight of 223.22 g/mol .
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional GroupsCharacteristic absorptions for the C=O of the carboxylic acid and amide, O-H and N-H stretching, and aromatic C-H bonds.

Safety and Handling

While specific safety data for 2-(4-carbamoylphenoxy)-2-methylpropanoic acid is not available, precautions should be taken based on structurally related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC. Available at: [Link]

  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. Available at: [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company. Available at: [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2016). ACS Publications. Available at: [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. (2013). PMC. Available at: [Link]

  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. Available at: [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid(CAS# 17431-97-9 ). angenechemical.com. Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2012). PubMed. Available at: [Link]

  • Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, methyl ester. EPA. Available at: [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • A new synthesis of fenofibrate. (2014). Google Patents.
  • Synthesis method of 4-Hydroxythiobenzamide. (2014). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Chemistory of Fibrates. (2011). PMC. Available at: [Link]

  • 4-hydroxybenzamide drug derivatives. (2012). Google Patents.
  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Method of synthesizing fenofibrate. (2013). Google Patents.
  • 3-(4-((((4-FLUOROPHENYL)METHYL-(4-PIPERIDYL)CARBAMOYL)AMINO)METHYL)PHENOXY)-2-METHYL-PROPANOIC ACID. precisionFDA. Available at: [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs | Request PDF. (2015). ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

Using 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid in Allosteric Hemoglobin Modulation and Fragment-Based Drug Discovery

Executive Summary

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (referred to herein as CMPA ) is a specialized phenoxyisobutyric acid derivative primarily utilized as a structural probe and scaffold in the development of allosteric effectors of hemoglobin (Hb) and PPAR agonists .

Structurally analogous to the anti-hyperlipidemic agent clofibric acid and the radiation sensitizer efaproxiral (RSR-13), CMPA serves as a critical "seed" fragment. Its pharmacophore combines a hydrophilic acid tail (for salt-bridging) with a para-substituted phenyl ring (for hydrophobic interaction) and a carbamoyl group (hydrogen bond donor/acceptor).

Primary Applications:

  • Hemoglobin Modulation: Investigation of T-state stabilization to enhance oxygen delivery in hypoxic tissues (ischemia, oncology).

  • Fragment-Based Drug Discovery (FBDD): Screening for PPAR

    
     and PPAR
    
    
    
    ligands.
  • Crystallographic Probing: Mapping the central water cavity of hemoglobin.

Mechanism of Action & Structural Logic

Hemoglobin Allosteric Regulation

CMPA functions as a synthetic allosteric effector. Unlike 2,3-bisphosphoglycerate (2,3-BPG), which binds to the central cavity of deoxy-Hb, CMPA and its analogs are designed to bind to the central water cavity of hemoglobin, often stabilizing the Deoxy (T-state) conformation.

  • Effect: By stabilizing the T-state, CMPA reduces hemoglobin's oxygen affinity, shifting the Oxygen Equilibrium Curve (OEC) to the right. This facilitates oxygen release in peripheral tissues.

  • Binding Mode: The carboxylate group forms salt bridges with residues such as Val1 or Lys99 on the

    
    -subunits, while the phenyl ring occupies the hydrophobic pocket. The amide (carbamoyl) group provides specific hydrogen bonding vectors, distinguishing its binding kinetics from simple clofibric acid.
    
PPAR Agonism (Secondary Mechanism)

The 2-methylpropanoic acid (isobutyric acid) headgroup is the classic "fibrate" pharmacophore. It mimics fatty acids, binding to the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs), specifically stabilizing Helix 12 to recruit co-activators.

Figure 1: Mechanistic pathways of CMPA in Hemoglobin modulation (primary) and PPAR activation (secondary).

Experimental Protocols

Protocol A: Synthesis of CMPA (Laboratory Scale)

Rationale: Commercial purity varies. For precise biological assays, fresh synthesis ensures the absence of toxic phenolic intermediates.

Reagents: 4-Hydroxybenzamide, Ethyl 2-bromo-2-methylpropionate, Cesium Carbonate (


), Acetonitrile, NaOH.
  • O-Alkylation:

    • Dissolve 4-Hydroxybenzamide (1.0 eq) in anhydrous Acetonitrile.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 min.
      
    • Add Ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Hydrolysis:

    • Evaporate solvent. Resuspend residue in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq) and stir at 50°C for 2 hours.

  • Workup:

    • Acidify to pH 2.0 with 1N HCl. The product, CMPA, will precipitate or can be extracted with Ethyl Acetate.

    • Recrystallization: Use Ethanol/Water to obtain high-purity crystals.

Protocol B: Hemoglobin Oxygen Equilibrium Curve (OEC) Assay

Rationale: To quantify the allosteric effect of CMPA by measuring the


 shift (partial pressure of oxygen at 50% saturation).

Materials:

  • Purified Human Hemoglobin A (HbA) or Whole Blood.

  • HEMOSCAN or equivalent Hemox-Analyzer.

  • Buffer: 50 mM Bis-Tris, pH 7.4, 140 mM NaCl.

Step-by-Step:

  • Preparation: Dilute HbA to a final concentration of 50 µM (heme basis) in buffer.

  • Dosing: Prepare a stock solution of CMPA in DMSO (100 mM). Add to HbA solution to achieve final concentrations of 0 (Vehicle), 0.5, 1.0, and 2.0 mM. (Ensure DMSO < 1%).

  • Incubation: Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Measurement:

    • Oxygenate the sample to 100% saturation (

      
       mmHg).
      
    • Deoxygenate slowly using nitrogen gas while recording absorbance at 560 nm and 577 nm.

  • Data Analysis:

    • Plot Fractional Saturation (

      
      ) vs. 
      
      
      
      (mmHg).
    • Calculate

      
       using the Hill equation: 
      
      
      
      .
    • Success Criterion: A right-shift in

      
       (increase in mmHg) compared to vehicle indicates T-state stabilization.
      

Data Presentation Table:

CompoundConc.[1][2] (mM)

(mmHg)

(%)
Hill Coeff. (

)
Vehicle (DMSO)026.0-2.8
CMPA 1.032.5+25%2.6
CMPA 2.038.0+46%2.4
RSR-13 (Control)1.045.0+73%2.1

Fragment-Based Drug Discovery (FBDD) Workflow

When using CMPA as a scaffold for library generation, follow this logic flow to optimize potency.

Figure 2: Optimization strategy transforming the CMPA fragment into a high-potency lead.

Optimization Tactics:

  • Amide Growth: The primary amide (-CONH2) is a "handle." Reacting the precursor acid chloride or ester with various amines allows the introduction of hydrophobic tails (similar to RSR-13) to reach deeper into the Hb central cavity.

  • Acid Isosteres: Replace the carboxylic acid with a tetrazole or hydroxamic acid to improve oral bioavailability and membrane permeability while maintaining the salt bridge.

Safety & Handling

  • Hazard Identification: CMPA is an irritant. Avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years in solid state.

  • Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Sparingly soluble in water; requires pH adjustment (> pH 7.5) for aqueous solubility.

References

  • Abraham, D. J., et al. (1992). "Design, synthesis, and testing of potential antisickling agents. 1. Halogenated benzyloxyacetic acids." Journal of Medicinal Chemistry, 35(7), 1291-1301. Link

  • Abraham, D. J., & Perumattam, J. (1997). "Allosteric hemoglobin modifiers." U.S. Patent No. 5,591,892.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Xu, H. E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARα." Nature, 415, 813–817. (Reference for PPAR structural mechanisms relevant to phenoxy acid scaffolds). Link

  • Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 47(19), 4665-4676. (Context on Hb allosteric binding pockets). Link

Sources

Application Note: Functional Profiling of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid in Cell-Based Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacology of fibrate analogs and phenoxy-isobutyric acid derivatives. The compound 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) serves as a critical structural probe in Peroxisome Proliferator-Activated Receptor (PPAR) signaling and potentially as a fragment in the study of allosteric hemoglobin modifiers.


 (Peroxisome Proliferator-Activated Receptor Alpha)
Secondary Target:  Hemoglobin (Allosteric Effector Structural Probe)

Introduction & Mechanistic Basis[1][2][3]

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid represents a distinct pharmacophore within the fibrate class of lipid-lowering agents. Structurally, it consists of a phenoxy-isobutyric acid "head group"—the essential motif for anchoring into the PPAR


 ligand-binding domain (LBD)—modified with a para-carbamoyl (amide)  moiety.

Unlike standard fibrates (e.g., Fenofibrate, Clofibrate) which possess lipophilic tails (chlorobenzoyl or chlorophenyl groups) to stabilize the hydrophobic pocket of the receptor, the carbamoyl group introduces polarity. This makes the compound an invaluable tool for:

  • Fragment-Based Drug Discovery (FBDD): Assessing the binding contribution of the acidic head group independent of the hydrophobic tail.

  • Metabolic Stability Studies: Investigating the hydrolysis resistance of amide-functionalized fibrates compared to esters.

  • Hemoglobin Allostery: Serving as a structural analog to RSR-13 (Efaproxiral) to probe the requirements for allosteric effector binding to hemoglobin.

Chemical Structure & Pharmacophore

The molecule functions as a "polar head" probe. The isobutyric acid moiety mimics the carboxylate interactions of fatty acids, while the carbamoyl group tests the tolerance of the LBD to polar substitutions.

Pharmacophore cluster_0 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Head Isobutyric Acid Group (Ionic Interaction with Tyr464/His440) Target PPAR-alpha LBD Head->Target Salt Bridge Linker Phenoxy Ether (Scaffold) Linker->Head Tail 4-Carbamoyl Group (Polar/H-Bonding) Tail->Linker Tail->Target Steric/Polar Clash?

Caption: Pharmacophore mapping of the compound against the PPAR-alpha binding pocket.

Experimental Protocols

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: To quantify the agonist efficacy of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid relative to a reference standard (e.g., GW7647 or Fenofibric Acid).

Materials
  • Cell Line: HepG2 (Human Hepatocellular Carcinoma) or COS-7.

  • Plasmids:

    • Expression Vector: pSG5-PPAR

      
       (human).
      
    • Reporter Vector: (PPRE)3-TK-Luc (Luciferase driven by Peroxisome Proliferator Response Element).

    • Normalization Vector: pRL-SV40 (Renilla Luciferase).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

  • Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (dissolved in DMSO; Stock 100 mM).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells in 96-well white-walled plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Note: CS-FBS is critical to remove endogenous fatty acids that activate PPARs.

    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Transient Transfection:

    • Prepare transfection complexes (per well): 50 ng PPRE-Luc + 5 ng pSG5-PPAR

      
       + 1 ng pRL-SV40.
      
    • Add Lipofectamine reagent (0.2

      
      L/well) and incubate for 20 mins.
      
    • Add complexes to cells; incubate for 6–12 hours.

  • Compound Treatment:

    • Replace medium with fresh DMEM + 1% CS-FBS.

    • Prepare a serial dilution of the test compound (0.1

      
      M to 100 
      
      
      
      M).
    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: GW7647 (100 nM) or Fenofibric Acid (50

        
        M).
        
    • Treat cells for 18–24 hours.

  • Luminescence Detection:

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Inject Luciferase Assay Reagent II (Firefly) and read luminescence.

    • Inject Stop & Glo Reagent (Renilla) and read luminescence.

  • Data Analysis:

    • Calculate Ratio = Firefly RLU / Renilla RLU.

    • Normalize to DMSO control (Fold Induction).

    • Fit data to a sigmoidal dose-response curve to determine EC

      
      .
      
Protocol B: Functional Fatty Acid Oxidation (FAO) Assay

Objective: To determine if the transcriptional activation translates to functional mitochondrial lipid metabolism.

Materials
  • Cell Line: HepG2 or Primary Human Hepatocytes.

  • Probe: Palmitate-BSA (conjugated).

  • Detection: Seahorse XF Analyzer (Agilent) or Etomoxir-sensitive

    
    C-Palmitate oxidation.
    
Workflow (Seahorse XF Mito Stress Test)
  • Seeding: Seed HepG2 cells (

    
    /well) in XF96 plates.
    
  • Priming: Treat cells with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (10–50

    
    M) for 24 hours.
    
  • Assay Medium: On the day of assay, switch to substrate-limited medium (0.5 mM Glucose, 1 mM Glutamine, 0.5 mM Carnitine).

  • Injection Strategy:

    • Port A: Palmitate-BSA (Substrate).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler - Max Respiration).

    • Port D: Rotenone/Antimycin A (ETC inhibitors).

  • Readout: Measure Oxygen Consumption Rate (OCR). An increase in Basal and Maximal Respiration compared to DMSO control indicates successful FAO upregulation.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by the compound, leading to the transcription of target genes such as CPT1A (Carnitine Palmitoyltransferase 1A) and ACOX1 (Acyl-CoA Oxidase 1).

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid Compound_Cyto Compound Compound->Compound_Cyto Passive Diffusion PPARa PPAR-alpha Compound_Cyto->PPARa Ligand Binding FABP FABP (Transporter) Complex PPARa-RXR Heterodimer PPARa->Complex Dimerization RXR RXR RXR->Complex PPRE PPRE Promoter Complex->PPRE DNA Binding CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment Gene1 CPT1A (Mitochondrial Entry) PPRE->Gene1 Transcription Gene2 ACOX1 (Peroxisomal Oxidation) PPRE->Gene2 Transcription

Caption: Activation of PPAR-alpha signaling pathway by the test compound.

Data Analysis & Troubleshooting

Expected Results
Assay TypeReadoutExpected Trend (Agonist)
Luciferase Reporter Relative Light Units (RLU)Dose-dependent increase (Sigmoidal).
RT-qPCR mRNA Fold ChangeUpregulation of CPT1A, PDK4, ACOX1.
Seahorse XF Oxygen Consumption (OCR)Increased response to Palmitate injection.
Cytotoxicity (MTT) Cell ViabilityNo toxicity < 100

M (Amide is generally non-toxic).
Troubleshooting Guide
IssuePossible CauseSolution
High Background in Luciferase Endogenous fatty acids in serum.CRITICAL: Use Charcoal-Stripped FBS (CS-FBS) for at least 24h prior to assay.
Low Fold Induction Compound is a weak agonist.The carbamoyl group may reduce lipophilicity. Test at higher concentrations (up to 200

M) or use as a fragment competitor against Fenofibric acid.
Precipitation Low solubility in aqueous media.Dissolve stock in 100% DMSO. Ensure final DMSO concentration in culture is < 0.1%.

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link

  • Abraham, D. J., et al. (1992). Design, synthesis, and testing of potential antisickling agents. (Discusses phenoxy-acid derivatives like RSR-13). Journal of Medicinal Chemistry. Link

  • Ambeed. (2024). Product Datasheet: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9). Link

  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases. Mediators of Inflammation. Link

In vitro studies with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Introduction & Compound Identity

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) is a structural analog of the fibrate class of hypolipidemic drugs. Structurally, it possesses the characteristic phenoxy-isobutyric acid "head group" required for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


.

Unlike the lipophilic marketed fibrates (e.g., Fenofibric Acid, which contains a chlorobenzoyl tail; or Clofibric Acid, which contains a chloro group), this molecule features a carbamoyl (-CONH


)  moiety at the para-position. This modification significantly alters the physicochemical properties, increasing polarity and potential water solubility while retaining the pharmacophore necessary for nuclear receptor interaction.

Key Research Applications:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the effect of polar substitutions on PPAR binding affinity.

  • Metabolite Characterization: Investigating hydrolysis products of nitrile-containing fibrate precursors.

  • Bioisostere Evaluation: Comparing the amide (carbamoyl) group against the chloro-substituent of Clofibric acid.

PropertyDetail
Chemical Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
CAS Number 121809-54-9
Molecular Formula C

H

NO

Molecular Weight 223.23 g/mol
Predicted Target PPAR

(Agonist/Partial Agonist)
Solubility DMSO (High), Ethanol (Moderate), Water (Low/pH-dependent)

Physicochemical Preparation & Handling

Due to the presence of both a carboxylic acid and a primary amide, the compound can exhibit complex solubility behaviors in aqueous media. Proper stock preparation is critical to prevent precipitation during cell dosing.

Protocol: Stock Solution Preparation
  • Vehicle Selection: Dimethyl Sulfoxide (DMSO) is the preferred solvent. It disrupts the intermolecular hydrogen bonding of the amide group.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 22.3 mg of powder in 1.0 mL of sterile, anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

  • Working Solutions:

    • Dilute the stock in pre-warmed culture media immediately before use.

    • Max Vehicle Concentration: Ensure final DMSO concentration in the cell assay is

      
       0.1% (v/v) to avoid solvent cytotoxicity.
      

Critical Control: Always run a "Vehicle Only" (0.1% DMSO) control alongside the compound to normalize data.

Application I: PPAR Transactivation Assay (Luciferase Reporter)

This is the "Gold Standard" assay to determine if the molecule acts as a functional agonist of the PPAR


 nuclear receptor.
Mechanism of Action

The compound is hypothesized to enter the nucleus, bind the Ligand Binding Domain (LBD) of PPAR


, promote heterodimerization with RXR (Retinoid X Receptor), and bind to Peroxisome Proliferator Response Elements (PPRE) to drive transcription.
Experimental Workflow (DOT Visualization)

PPAR_Pathway Ligand 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid Cell_Membrane Cell Membrane Ligand->Cell_Membrane Passive Diffusion Complex Ligand-PPARα-RXR Complex Ligand->Complex Activation PPAR PPARα Receptor (Cytosol/Nucleus) Cell_Membrane->PPAR PPAR->Complex Binding RXR RXR (Heterodimer Partner) RXR->Complex Dimerization PPRE PPRE Promoter (DNA) Complex->PPRE DNA Binding Luciferase Luciferase Gene Transcription PPRE->Luciferase Induction Light Luminescence (Readout) Luciferase->Light Substrate Addition

Figure 1: Mechanism of Action for the Luciferase Transactivation Assay.[1][2] The compound binds PPAR


, recruiting RXR to the PPRE promoter to drive reporter gene expression.
Step-by-Step Protocol

Materials:

  • Cell Line: HEK293 or COS-7 (Low endogenous PPAR expression).

  • Plasmids:

    • Expression Vector: pSG5-hPPAR

      
       (Human PPAR alpha).
      
    • Reporter Vector: (PPRE)

      
      -TK-Luc (Firefly luciferase).
      
    • Normalization Vector: pRL-SV40 (Renilla luciferase).

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

Procedure:

  • Seeding: Plate HEK293 cells in 96-well white-walled plates at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).

  • Transfection (24h): Co-transfect the three plasmids using a lipid-based reagent (e.g., Lipofectamine).

  • Treatment (24h):

    • Remove media.[3]

    • Add media containing the test compound at log-scale concentrations: 1, 10, 30, 100

      
      M .
      
    • Positive Control: Fenofibric Acid or GW7647 (10

      
      M).
      
    • Negative Control: 0.1% DMSO.

  • Lysis & Detection:

    • Wash cells with PBS.

    • Add Passive Lysis Buffer (20

      
      L/well).
      
    • Read Firefly Luminescence (Agonist activity).

    • Read Renilla Luminescence (Transfection efficiency).

  • Analysis: Calculate the Ratio (Firefly/Renilla) and normalize to the DMSO control (Fold Induction).

Expected Results: If the carbamoyl group is bioisosteric to the chloro-group of Clofibric acid, expect a dose-dependent increase in luminescence. However, due to the lower lipophilicity of the carbamoyl group, the EC


 may be higher (weaker potency) than Fenofibric Acid.

Application II: Regulation of Lipid Metabolism Genes (HepG2)

To confirm that the transcriptional activation translates to physiological changes, gene expression profiling in human hepatocytes is required.

Target Genes
GeneFunctionExpected Effect (Agonist)
CPT1A Carnitine Palmitoyltransferase 1AUpregulation (Increased Fatty Acid Oxidation)
ACOX1 Acyl-CoA Oxidase 1Upregulation (Peroxisomal Beta-oxidation)
APOA1 Apolipoprotein A-IUpregulation (HDL Synthesis)
FASN Fatty Acid SynthaseDownregulation (Reduced Lipogenesis)
Protocol: RT-qPCR Analysis
  • Cell Culture: Seed HepG2 cells (Human Hepatocarcinoma) in 6-well plates (

    
     cells/well).
    
  • Differentiation (Optional): Maintain cells at confluence for 48h to enhance hepatocyte-like phenotype.

  • Dosing: Treat cells with 50

    
    M  of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid for 24 hours .
    
  • RNA Extraction: Use Trizol or silica-column kits (e.g., RNeasy). Ensure A260/280 ratio is > 1.9.

  • cDNA Synthesis: Reverse transcribe 1

    
    g of total RNA.
    
  • qPCR: Use SYBR Green or TaqMan probes for the targets listed above. Normalize to housekeeping genes (GAPDH or 36B4).

Scientific Integrity & Troubleshooting

Cytotoxicity Verification (MTT Assay): Before interpreting gene expression data, you must rule out toxicity. The carbamoyl group can be reactive or metabolically liable.

  • Run an MTT or CellTiter-Glo assay at 100

    
    M.
    
  • If viability drops below 80%, reduce the working concentration to 30

    
    M.
    

Solubility Issues: If the compound precipitates in the media (cloudiness observed under microscope):

  • Lower the concentration.

  • Pre-complex the compound with BSA (Bovine Serum Albumin) by incubating the stock with serum-free media containing 0.5% BSA for 30 mins before adding to cells.

References

  • PubChem Compound Summary. (2025). 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9).[4][5][6][7] National Library of Medicine. [Link]

  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism.[8] Circulation. [Link]

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases.[8][9] Mediators of Inflammation.[10] [Link]

Sources

Application Note & Protocol: Dissolution of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

[1]

Abstract & Compound Profile

This technical guide outlines the standardized protocol for dissolving and handling 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9).[1] This compound features a phenoxy-isobutyric acid core structurally analogous to the fibrate class of PPAR agonists (e.g., Fenofibric Acid), but distinguished by a para-carbamoyl (-CONH₂) moiety.[1]

Successful application in biological assays requires navigating its dual nature: a hydrophobic phenyl core and ionizable carboxylic acid tail.[1] This protocol prioritizes DMSO stock preparation followed by pH-controlled aqueous dilution to ensure solubility, stability, and experimental reproducibility.[1]

Physicochemical Profile
PropertyValueNotes
Chemical Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
CAS Number 121809-54-9
Molecular Weight 223.23 g/mol Used for Molarity calculations
Formula C₁₁H₁₃NO₄
Functional Groups Carboxylic Acid, Amide, EtherAcidic: pKa ~4.0 (Carboxyl)Neutral: Amide
Solubility (DMSO) High (> 50 mM)Preferred Stock Solvent
Solubility (Water) pH-DependentLow at pH < 4; High at pH > 7

Solvent Selection & Strategy

The solubility of this compound is governed by the ionization state of its carboxylic acid group.

  • Organic Phase (Stock): The protonated form (powder) is best dissolved in a polar aprotic solvent.[1] DMSO (Dimethyl Sulfoxide) is the gold standard for biological compatibility and solubility.[1]

  • Aqueous Phase (Working): In water, the compound behaves as a weak acid. At neutral pH (PBS pH 7.4), the carboxylic acid deprotonates to form a soluble anion. However, at high concentrations or acidic pH, the protonated form may precipitate.

Solvent Decision Matrix
ApplicationRecommended Solvent SystemRationale
In Vitro (Cell Culture) Stock: 100% DMSOWorking: Dilute into MediaDMSO ensures sterility and complete dissolution.[1] Final DMSO < 0.5% is non-toxic to most cells.[1]
In Vivo (IP/Oral) Vehicle: 0.5% Methylcellulose or NaHCO₃ BufferAvoids DMSO toxicity.[1] Bicarbonate buffers the acid to its soluble salt form.[1]
Chemical Analysis (LCMS) Solvent: Methanol or AcetonitrileVolatile solvents preferred for mass spectrometry.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Target Audience: Cell Biologists, Biochemists

Materials:

  • Compound (Solid powder)[1]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Vortex mixer[2][3][4]

  • Amber glass vials (DMSO can leach plastic; protect from light)[1]

Procedure:

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000[1]

    • Example: To make 1 mL of 50 mM stock:

      
      
      
  • Weigh: Accurately weigh ~11.2 mg of powder into a sterile amber vial. Record exact mass.

  • Dissolve: Add the calculated volume of DMSO to achieve exactly 50 mM.

    • Adjustment: If you weighed 11.5 mg, add

      
       DMSO.[1]
      
  • Mix: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. (Stable for >6 months).

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Critical Step: Preventing Precipitation Shock[1]

Mechanism: When a high-concentration DMSO stock hits water, local concentration spikes can cause precipitation.[1] Rapid dispersion is key.

Procedure:

  • Prepare Media: Warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dilution Factor: Calculate the required volume of stock.

    • Target: 50 µM final concentration in 10 mL media.[1]

    • Dilution:[1][2] 1:1000 dilution of 50 mM stock.[1]

  • Execution (Dropwise Method):

    • Place the 10 mL media tube on a vortex set to low speed.

    • Slowly pipette 10 µL of the DMSO stock directly into the center of the vortexing media.

    • Why? This prevents the "solvent cloud" from locally exceeding the solubility limit.

  • Verification: Inspect the tube against a light source.[1] The media should remain clear.[1] If cloudy/turbid, the compound has precipitated.

    • Fix: Do not filter (you will lose drug).[1] Sonicate the media or prepare a lower concentration intermediate (e.g., 1 mM in PBS) first.

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the critical decision pathways for solubilization based on the intended application.

SolubilityProtocolStartSolid Compound(CAS 121809-54-9)SolventChoiceSelect Primary SolventStart->SolventChoiceDMSODissolve in DMSO(Stock: 10-100 mM)SolventChoice->DMSOFor Cell Culture(Standard)BufferAqueous Buffer(Requires pH > 7)SolventChoice->BufferFor In Vivo(No Organic Solvent)CheckVisual Inspection(Clear Solution?)DMSO->CheckBuffer->CheckStoreAliquot & Store(-20°C, Amber Vial)Check->StoreYesFailPrecipitation Detected(Sonicate or Warm)Check->FailNoDiluteDilute into Media(Max 0.5% DMSO)Store->DiluteExperiment DayFail->CheckRetry

Caption: Decision logic for solubilizing 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. Blue nodes indicate starting material, yellow indicates decision points, and green indicates successful storage state.[1]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Cloudiness upon dilution "Solvent Shock" (Rapid change in polarity)Use the "Dropwise Vortex" method (Protocol B).[1] Pre-dilute in PBS before adding to media.[1]
Crystals in DMSO stock Frozen stock or saturationWarm to 37°C. Sonicate for 5 mins. Ensure stock is < 100 mM.
Yellowing of solution Oxidation or degradationDiscard.[1] Amides can degrade over long periods if exposed to moisture/light.[1]
Cell Toxicity DMSO concentration too highEnsure final DMSO is < 0.5% (v/v).[1] Include a "Vehicle Control" (DMSO only) in experiments.

Stability Note:

  • Solid: Stable for years at -20°C.[1]

  • DMSO Stock: Stable for 6 months at -20°C. Avoid repeated freeze-thaw (max 3 cycles).

  • Aqueous Solution: Unstable.[1] Prepare fresh daily. The amide bond is susceptible to hydrolysis in acidic/basic aqueous conditions over time.[1]

References

  • PubChem. Compound Summary for CAS 121809-54-9 (2-(4-Carbamoylphenoxy)-2-methylpropanoic acid).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Reference for general solubility principles of carboxylic acid/amide pharmacophores).

Storage and handling of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Protocols for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Abstract & Scope

This technical guide outlines the rigorous protocols for the storage, solubilization, and handling of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9). Often utilized as a critical reference standard in the impurity profiling of fibrate-class drugs (e.g., Fenofibrate, Ciprofibrate) or as a metabolic intermediate, this compound requires specific environmental controls to prevent amide hydrolysis and ether cleavage. This document provides self-validating workflows designed for researchers in drug discovery, analytical chemistry, and stability testing.

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in designing a robust handling protocol. The presence of both a carboxylic acid and a primary amide creates a zwitterionic-like potential and specific pH sensitivities.

PropertySpecification
Chemical Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid
Synonyms 4-(1-Carboxy-1-methylethoxy)benzamide; p-Carbamoylphenoxyisobutyric acid
CAS Number 121809-54-9
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Physical State White to off-white crystalline powder
Solubility DMSO (>20 mg/mL), Methanol, Ethanol; Poorly soluble in water (pH < 4)
pKa (Calculated) Acid: ~4.5 (Carboxyl); Base: ~15 (Amide - neutral/weakly basic)
Hygroscopicity Low to Moderate (Amide group can hydrogen bond with moisture)

Critical Storage Protocols

The primary degradation pathway for this compound is the hydrolysis of the amide group to the corresponding dicarboxylic acid (2-(4-carboxyphenoxy)-2-methylpropanoic acid), particularly in the presence of moisture and extreme pH.

Solid State Storage (Lyophilized/Powder)
  • Temperature: Store at -20°C ± 5°C .

  • Environment: Protect from light and moisture. Use a desiccator cabinet or sealed secondary containment with silica gel packs.

  • Container: Amber glass vials with PTFE-lined screw caps to prevent plasticizer leaching and UV exposure.

Solution State Storage

Solutions are significantly less stable than the solid powder.

  • Short-Term (Days): 4°C in the dark.

  • Long-Term (Weeks/Months): -80°C.

  • Solvent Selection: Anhydrous DMSO is the preferred storage solvent due to its low volatility and ability to suppress hydrolysis compared to protic solvents like water or methanol.

DOT Diagram: Storage Decision Tree

StorageProtocol Start Received Compound (Solid Powder) ImmediateUse Immediate Use (< 24 Hours) Start->ImmediateUse Experiment Planned LongTerm Long-Term Storage (> 24 Hours) Start->LongTerm Desiccate Desiccate (Room Temp, 2h) ImmediateUse->Desiccate SolidStore Reseal & Store Solid (-20°C, Dark, Desiccated) LongTerm->SolidStore Weigh Weigh Required Amount Desiccate->Weigh Weigh->SolidStore Remaining Solid Solubilize Solubilize Weigh->Solubilize DMSO Preferred: Anhydrous DMSO (Stock 10-50 mM) Solubilize->DMSO Recommended Water Aqueous Buffer (Avoid for storage) Solubilize->Water Not Recommended (Hydrolysis Risk) Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze

Figure 1: Decision tree for the optimal storage of solid and solubilized 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Solubilization & Handling Protocols

Preparation of Stock Solution (10 mM in DMSO)

Objective: Create a stable stock solution for analytical or biological assays.

Materials:

  • Compound (Solid)[1]

  • Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%)

  • Vortex mixer

  • Amber glass HPLC vials

Protocol:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (approx. 30 mins) inside the desiccator before opening. Rationale: Prevents condensation of atmospheric water onto the cold powder.

  • Weighing: Weigh 2.23 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex moderately for 30-60 seconds. Sonicate for 1 minute if visible particulates remain.

    • Note: The solution should be clear and colorless.

  • Verification: Inspect visually. If used for quantitative HPLC, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

Preparation of Aqueous Working Solution

Warning: The carboxylic acid moiety means solubility is pH-dependent. The compound is poorly soluble in acidic water (pH < 4).

Protocol:

  • Dilute the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4).

  • Limit: Keep final DMSO concentration < 1% (v/v) for biological assays to avoid solvent toxicity.

  • pH Check: Ensure the buffer capacity is sufficient to maintain pH > 6.0. At pH > 6, the carboxylic acid is deprotonated (carboxylate form), significantly enhancing solubility.

Stability & Degradation Mechanisms

Researchers must be aware of the "Amide-Acid" instability.

Mechanism: Under acidic (pH < 3) or basic (pH > 10) conditions, especially with heat, the amide group (


) hydrolyzes to a carboxylic acid (

), releasing ammonia.

DOT Diagram: Degradation Pathway

Degradation Parent 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid (Target Compound) Hydrolysis Hydrolysis (H+ or OH- / Heat) Parent->Hydrolysis Product 2-(4-Carboxyphenoxy)- 2-methylpropanoic acid (Major Degradant) Hydrolysis->Product Ammonia NH3 (Byproduct) Hydrolysis->Ammonia

Figure 2: Primary degradation pathway involving hydrolysis of the amide moiety.

Safety & Disposal (HSE)

  • Hazards:

    • Irritant: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

    • Handling: Use standard PPE (Nitrile gloves, safety goggles, lab coat). Use a fume hood when handling dry powder to avoid inhalation.

  • Disposal:

    • Dispose of as hazardous chemical waste.

    • Do not pour down the drain.

    • Segregate with "Organic Solvents" if dissolved in DMSO/Methanol.

Analytical Verification (HPLC Conditions)

To verify the integrity of your stored compound, use the following indicative HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

  • Expected Retention: The amide (Target) will elute before the corresponding nitrile analog (if present) but after the dicarboxylic acid hydrolysis product (due to the polarity of the COOH group vs CONH2).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 121809-54-9. Retrieved October 26, 2023, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). Fenofibrate Impurities and Related Substances.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Reference for amide hydrolysis stability).

Sources

Application Note: A Robust and Scalable Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the scale-up synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a key active metabolite of the lipid-regulating agent fenofibrate. The synthesis route begins with the readily available 4-hydroxybenzamide, proceeds through a Williamson ether synthesis to form an intermediate ester, followed by a controlled alkaline hydrolysis to yield the final product. This application note is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, process controls, safety considerations, and analytical validation to ensure a reproducible and high-yielding process suitable for kilogram-scale production.

Introduction

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is the primary active metabolite of fenofibrate, a widely used drug for treating hyperlipidemia. Unlike its parent prodrug, the carboxylic acid metabolite is the pharmacologically active species that modulates lipid metabolism. The development of a robust, efficient, and scalable synthesis for this compound is critical for ongoing research, clinical studies, and potential new therapeutic applications.

This guide details a scalable two-step synthesis that prioritizes operational simplicity, cost-effectiveness, and high purity of the final product. The chosen pathway involves:

  • Williamson Ether Synthesis: O-alkylation of 4-hydroxybenzamide with ethyl 2-bromo-2-methylpropionate to form the intermediate, ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate.

  • Saponification: Selective hydrolysis of the ethyl ester to the desired carboxylic acid under controlled alkaline conditions.

This approach avoids the handling of more hazardous or costly reagents and has been optimized for straightforward scale-up.

Synthetic Scheme Overview

The overall two-step reaction is illustrated below. The process begins with the formation of a phenoxide from 4-hydroxybenzamide, which then acts as a nucleophile in an SN2 reaction with an alkyl bromide. The resulting ester is then hydrolyzed.

Caption: Overall synthetic route for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Recommended Grade
4-Hydroxybenzamide65-45-2137.14>98%
Ethyl 2-bromo-2-methylpropionate600-00-0195.05>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%
Sodium Hydroxide (NaOH)1310-73-240.00ACS Grade Pellets
Hydrochloric Acid (HCl)7647-01-036.4637% (w/w), ACS Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Methanol (MeOH)67-56-132.04ACS Grade
Tetrahydrofuran (THF)109-99-972.11ACS Grade
Sodium Chloride (NaCl)7647-14-558.44ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous Granular
Equipment
  • Glass-lined or stainless steel reactor (100 L) with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and nitrogen inlet.

  • Addition funnel (10 L).

  • Nutsche filter or large Buchner funnel setup.

  • Vacuum oven.

  • pH meter and/or pH strips.

  • Standard laboratory glassware.

  • Analytical instruments: HPLC, ¹H-NMR, LC-MS.

Detailed Synthesis Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product.

Step 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate (Intermediate)

Scientific Rationale: This step is a classic Williamson ether synthesis, an SN2 reaction where a deprotonated phenol (phenoxide) acts as a nucleophile to displace a halide.[1][2][3]

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is a mild, inexpensive, and easy-to-handle solid, making it ideal for scale-up. It is sufficiently basic to deprotonate the phenolic hydroxyl group of 4-hydroxybenzamide without hydrolyzing the ester on the electrophile or the amide on the nucleophile.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[3] Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction time.

  • Temperature Control: The reaction is maintained at 80-90 °C to balance reaction rate and minimize potential side reactions, such as decomposition or discoloration.

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-hydroxybenzamide (2.00 kg, 14.58 mol, 1.0 eq) and anhydrous potassium carbonate (3.02 kg, 21.87 mol, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 L).

  • Heating: Begin stirring and heat the slurry to 80-90 °C.

  • Addition of Electrophile: Slowly add ethyl 2-bromo-2-methylpropionate (3.12 kg, 16.04 mol, 1.1 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature below 95 °C. An exotherm may be observed.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the consumption of 4-hydroxybenzamide is complete.

    • In-Process Control (IPC): Prepare a sample by taking ~0.5 mL of the reaction mixture, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. (Expected Rf of product > Rf of starting material in 50% EtOAc/Hexanes).

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the mixture into a separate vessel containing 100 L of cold water with vigorous stirring. This will precipitate the product and dissolve inorganic salts.

  • Isolation: Stir the resulting slurry for 1-2 hours. Isolate the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake thoroughly with water (3 x 10 L) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Outcome: A white to off-white solid. Typical yield: 3.2 - 3.5 kg (87-95%). Purity (by HPLC): >97%.

Step 2: Saponification to 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Final Product)

Scientific Rationale: This step involves the base-mediated hydrolysis (saponification) of the ethyl ester to a carboxylate salt, followed by acidic workup to protonate it, yielding the final carboxylic acid.

  • Hydrolysis Conditions: A mixture of sodium hydroxide in a water/THF/Methanol solvent system is used.[4] The organic co-solvents (THF/MeOH) are necessary to ensure the solubility of the ester intermediate, allowing for a homogeneous and efficient reaction.[4] Using aqueous NaOH provides the hydroxide ions needed for the nucleophilic acyl substitution that cleaves the ester.

  • Workup: After hydrolysis, the reaction mixture contains the sodium salt of the product. The mixture is acidified with hydrochloric acid. It is crucial to adjust the pH to ~2 to ensure complete protonation of the carboxylate, causing the free acid to precipitate out of the aqueous solution.[5]

Protocol:

  • Reactor Setup: Charge the clean, dry 100 L reactor with the intermediate ester from Step 1 (e.g., 3.20 kg, 12.73 mol, 1.0 eq).

  • Solvent Addition: Add a mixture of Tetrahydrofuran (16 L) and Methanol (10 L). Stir until the solid is fully dissolved.

  • Base Addition: In a separate container, dissolve sodium hydroxide pellets (1.02 kg, 25.46 mol, 2.0 eq) in water (10 L). Caution: This is highly exothermic. Allow the solution to cool.

  • Hydrolysis: Slowly add the cooled NaOH solution to the reactor, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the mixture at room temperature (20-25 °C) for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting ester is consumed.

    • In-Process Control (IPC): Spot the reaction mixture directly on a TLC plate. The product will be at the baseline (as a salt), while the starting material will have a higher Rf.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF and methanol.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water (20 L). Cool the mixture in an ice bath to 0-10 °C. Slowly add 6M hydrochloric acid with vigorous stirring until the pH of the slurry is 1-2. A thick white precipitate will form.

  • Isolation: Stir the cold slurry for 1 hour to ensure complete precipitation. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold water (3 x 8 L) until the filtrate is neutral (pH ~6-7). This removes inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A fine white crystalline solid. Typical yield: 2.6 - 2.8 kg (91-97%). Purity (by HPLC): >99.5%.

Process Workflow and Safety

The overall process flow from starting materials to final, packaged product is outlined below.

Sources

Application Note: Monitoring the Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid is a critical process in the development of various pharmacologically active molecules. Effective monitoring of this reaction is essential to ensure optimal yield, purity, and reaction completion. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideally suited for real-time reaction monitoring in a research and development setting.[1][2] This application note provides a detailed protocol for monitoring the synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid using TLC, focusing on the Williamson ether synthesis route. The principles discussed herein are broadly applicable to researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Reaction Overview: Williamson Ether Synthesis

The synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid can be efficiently achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 4-hydroxybenzamide is deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-2-methylpropanoic acid to form the desired ether linkage.[3][4]

The overall reaction is depicted below:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-hydroxybenzamide 4-Hydroxybenzamide Base Base (e.g., K2CO3) Solvent (e.g., DMF) plus1 + 2-bromo-2-methylpropanoic_acid 2-Bromo-2-methylpropanoic acid product 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Base->product SN2 Reaction

Figure 1: Proposed synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid.

Principles of TLC Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[5] The separation is driven by polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, less polar compounds have a greater affinity for the mobile phase and exhibit higher Rf values.

By spotting the reaction mixture on a TLC plate at various time points, the consumption of starting materials and the formation of the product can be qualitatively assessed. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.[8][9]

Materials and Methods

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Reactants: 4-Hydroxybenzamide, 2-Bromo-2-methylpropanoic acid.

  • Solvents: Ethyl acetate, Hexane, Glacial Acetic Acid (analytical grade).

  • Visualization Reagents:

    • UV lamp (254 nm).

    • Potassium permanganate (KMnO4) stain.

    • Bromocresol green stain.

  • Equipment: TLC developing chamber, capillary tubes for spotting, tweezers, heating device.

Proposed TLC System

The polarity of the starting materials and the product dictates the choice of the mobile phase.

CompoundKey Functional GroupsExpected PolarityPredicted Rf Value
4-HydroxybenzamidePhenol, AmideHighLow
2-Bromo-2-methylpropanoic acidCarboxylic Acid, Alkyl HalideMedium-HighLow-Medium
2-(4-Carbamoylphenoxy)-2-methylpropanoic acidCarboxylic Acid, Amide, EtherHighLow

Based on the functionalities, a mobile phase of intermediate polarity is required. A mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) is a good starting point. To ensure sharp spots and prevent streaking, especially for the carboxylic acid-containing compounds, the addition of a small amount of acetic acid is recommended.[4]

Optimized Mobile Phase: Hexane:Ethyl Acetate:Glacial Acetic Acid (50:50:1 v/v/v)

Step-by-Step Protocol
  • Chamber Saturation: Line the TLC developing chamber with filter paper and add the mobile phase to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a uniform solvent vapor environment, leading to reproducible results.

  • Sample Preparation:

    • Starting Material Standards: Prepare dilute solutions (approx. 1 mg/mL) of 4-hydroxybenzamide and 2-bromo-2-methylpropanoic acid in a suitable solvent (e.g., methanol or ethyl acetate).

    • Reaction Mixture: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).

    • Using a capillary tube, apply a small spot of the 4-hydroxybenzamide solution to the SM lane.

    • Apply a small spot of the reaction mixture to the RM lane.

    • Apply both the starting material and reaction mixture to the Co (co-spot) lane. This helps in unambiguously identifying the starting material spot in the reaction mixture.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using tweezers. Ensure the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.

    • For further visualization, especially for the non-UV active 2-bromo-2-methylpropanoic acid, use a chemical stain. Submerse the plate in a potassium permanganate dip, which visualizes compounds that can be oxidized, or a bromocresol green solution, which is specific for acidic compounds.[10]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11][12][13][14][15]

Interpretation of Results

The progress of the reaction can be interpreted by observing the changes in the TLC plate over time.

TLC Interpretation Spot A: 4-Hydroxybenzamide Spot B: 2-Bromo-2-methylpropanoic acid Spot C: Product cluster_initial Initial Stage (t=0) cluster_intermediate Intermediate Stage cluster_completion Reaction Completion TLC_initial SM Co RM Spot A Spot A & B Spot A & B TLC_intermediate SM Co RM Spot A Spot A, B & C Spot A, B & C TLC_initial->TLC_intermediate Reaction Progresses TLC_completion SM Co RM Spot A Spot A & C Spot C TLC_intermediate->TLC_completion Reactants Consumed

Sources

Applikationshinweis: Derivatisierungsstrategien für die GC-MS-Analyse von 2-(4-Carbamoylphenoxy)-2-methylpropansäure

Author: BenchChem Technical Support Team. Date: February 2026

Zusammenfassung

Dieser Applikationshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von 2-(4-Carbamoylphenoxy)-2-methylpropansäure für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner hohen Polarität und geringen Flüchtigkeit, die hauptsächlich auf die Carbonsäure- und Carbamoylgruppen zurückzuführen sind, ist eine direkte GC-MS-Analyse dieser Verbindung schwierig. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern, was zu einer besseren chromatographischen Peakform und Nachweisempfindlichkeit führt.[1][2] Es werden zwei robuste und bewährte Methoden vorgestellt: Silylierung zur Bildung des Trimethylsilyl(TMS)-Derivats und Veresterung zur Bildung des Methylesters. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die zuverlässige analytische Methoden für polare Moleküle entwickeln.

Einleitung: Die Notwendigkeit der Derivatisierung

2-(4-Carbamoylphenoxy)-2-methylpropansäure ist eine polyfunktionelle organische Verbindung. Ihre Struktur enthält eine Carbonsäuregruppe, eine Amidgruppe (Carbamoyl) und eine Phenoxy-Einheit. Diese funktionellen Gruppen, insbesondere die Carbonsäure und das Amid, können Wasserstoffbrückenbindungen ausbilden, was zu einem hohen Siedepunkt und einer starken Polarität führt. Diese Eigenschaften machen die Verbindung für die direkte Analyse mittels Gaschromatographie (GC) ungeeignet, da die für die Verflüchtigung im GC-Injektor erforderlichen hohen Temperaturen zum thermischen Abbau führen können, bevor eine chromatographische Trennung stattfindet.[1]

Die chemische Derivatisierung umgeht diese Einschränkungen, indem die polaren, aktiven Wasserstoffatome in den funktionellen Gruppen durch unpolare Gruppen ersetzt werden.[1][3] Dieser Prozess hat mehrere Vorteile:

  • Erhöhte Flüchtigkeit: Die resultierenden Derivate haben einen höheren Dampfdruck und können bei niedrigeren Temperaturen verdampft werden.

  • Verbesserte thermische Stabilität: Die Derivate sind oft widerstandsfähiger gegen thermischen Abbau.

  • Bessere chromatographische Leistung: Die Reduzierung der Polarität minimiert unerwünschte Wechselwirkungen mit der GC-Säule, was zu symmetrischeren Peaks und einer besseren Auflösung führt.[4]

  • Erhöhte Empfindlichkeit: Die Derivatisierung kann die Nachweisgrenzen verbessern und charakteristische Massenfragmente für die massenspektrometrische Identifizierung liefern.[2]

In diesem Leitfaden konzentrieren wir uns auf zwei primäre Derivatisierungsstrategien: Silylierung und Veresterung.[4][5]

Analyse der chemischen Struktur und der reaktiven Stellen

Die Molekülstruktur von 2-(4-Carbamoylphenoxy)-2-methylpropansäure zeigt zwei primäre Stellen für die Derivatisierung:

  • Carbonsäuregruppe (-COOH): Dies ist die reaktivste Stelle. Der acide Wasserstoff kann leicht durch eine Silylgruppe (z. B. Trimethylsilyl, TMS) oder eine Alkylgruppe (z. B. Methyl) ersetzt werden.

  • Carbamoylgruppe (-CONH₂): Die Wasserstoffatome der Amidgruppe sind ebenfalls aktiv und können unter bestimmten Bedingungen, typischerweise durch Silylierung, derivatisiert werden, obwohl dies oft energischere Bedingungen erfordert als für die Carbonsäure.

Die Phenoxy-Ether-Bindung ist unter typischen Derivatisierungsbedingungen chemisch inert.

Protokoll 1: Silylierung mit BSTFA + TMCS

Die Silylierung ist eine der gebräuchlichsten und vielseitigsten Derivatisierungstechniken in der GC.[3] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein leistungsstarkes Silylierungsmittel, das effizient mit Carbonsäuren und Aminen reagiert.[6][7] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) beschleunigt die Reaktion, insbesondere bei sterisch gehinderten Gruppen.[6]

Kausalität des Protokolls: Dieses Protokoll verwendet einen Überschuss an BSTFA, um die Gleichgewichtsreaktion in Richtung der Produktbildung zu verschieben. TMCS als Katalysator sorgt für eine schnelle und vollständige Derivatisierung. Pyridin dient als Lösungsmittel und als Säurefänger, der das bei der Reaktion entstehende HCl neutralisiert. Die Erwärmung stellt sicher, dass auch die weniger reaktiven Amid-Wasserstoffatome (falls gewünscht) reagieren und die Reaktion zu einem schnellen Abschluss kommt.

Benötigte Materialien
  • 2-(4-Carbamoylphenoxy)-2-methylpropansäure-Standard oder -Probe

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan)

  • Wasserfreies Pyridin oder Acetonitril (GC-Qualität)

  • Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten

  • Vortex-Mischer

  • Stickstoff-Evaporator (optional)

Schritt-für-Schritt-Methodik
  • Probenvorbereitung: Wiegen Sie ca. 1 mg der Probe oder des Standards in ein Reaktionsgefäß ein. Wenn die Probe in einem polaren Lösungsmittel wie Methanol oder Wasser gelöst ist, trocknen Sie sie unter einem sanften Stickstoffstrom vollständig ein. Feuchtigkeit muss unbedingt vermieden werden, da Silylierungsmittel sehr feuchtigkeitsempfindlich sind.[6][7]

  • Lösungsmittelzugabe: Geben Sie 100 µL wasserfreies Pyridin oder Acetonitril in das Vial, um die getrocknete Probe aufzulösen. Mischen Sie die Probe auf dem Vortex-Mischer, bis sie vollständig gelöst ist.

  • Reagenzzugabe: Fügen Sie 100 µL BSTFA + 1% TMCS zum Vial hinzu. Das molare Verhältnis von Reagenz zu aktiven Wasserstoffatomen sollte mindestens 2:1 betragen, um eine vollständige Reaktion zu gewährleisten.[6]

  • Reaktion/Inkubation: Verschließen Sie das Vial sofort fest. Mischen Sie den Inhalt kurz auf dem Vortex-Mischer. Inkubieren Sie das Vial für 30 Minuten bei 70 °C in einem Heizblock.

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL des Reaktionsgemisches direkt in das GC-MS-System. Eine Extraktion ist in der Regel nicht erforderlich, da die Nebenprodukte der Reaktion flüchtig sind.[6]

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Probe einwiegen/ Lösungsmittel verdampfen p2 In wasserfreiem Lösungsmittel lösen p1->p2 Trockene Probe d1 BSTFA + 1% TMCS hinzufügen p2->d1 d2 Vial verschließen & vortexen d1->d2 d3 Inkubation (70°C, 30 min) d2->d3 a1 Auf Raumtemperatur abkühlen d3->a1 a2 GC-MS Injektion a1->a2

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung.

Protokoll 2: Veresterung mit methanolischer Salzsäure

Die Veresterung ist eine spezifische Reaktion für Carbonsäuren, bei der sie in Gegenwart eines sauren Katalysators mit einem Alkohol zu einem Ester umgesetzt werden.[8][9][10] Diese Methode ist ideal, wenn nur die Carbonsäuregruppe derivatisiert werden soll und die Amidgruppe intakt bleiben muss. Methanolische HCl ist ein gängiges und wirksames Reagenz für die Bildung von Methylestern.[4]

Kausalität des Protokolls: Die Reaktion wird durch eine starke Säure (HCl) katalysiert, die die Carbonylgruppe der Carbonsäure protoniert und sie anfälliger für einen nukleophilen Angriff durch Methanol macht.[10] Ein großer Überschuss an Methanol verschiebt das Reaktionsgleichgewicht in Richtung des Esterprodukts. Die Erwärmung beschleunigt diese Gleichgewichtsreaktion. Die anschließende Neutralisation und Extraktion sind notwendig, um den sauren Katalysator zu entfernen und das weniger polare Esterderivat in einem für die GC-Injektion geeigneten organischen Lösungsmittel zu isolieren.

Benötigte Materialien
  • 2-(4-Carbamoylphenoxy)-2-methylpropansäure-Standard oder -Probe

  • 3 M methanolische HCl (kann durch vorsichtiges Hinzufügen von Acetylchlorid zu wasserfreiem Methanol hergestellt werden)

  • Wasserfreies Methanol (GC-Qualität)

  • Hexan oder Ethylacetat (GC-Qualität)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße, Pipetten, Heizblock, Vortex-Mischer

Schritt-für-Schritt-Methodik
  • Probenvorbereitung: Wiegen Sie ca. 1 mg der Probe oder des Standards in ein Reaktionsgefäß ein und trocknen Sie es bei Bedarf wie in Protokoll 1 beschrieben.

  • Reagenzzugabe: Fügen Sie 500 µL 3 M methanolische HCl hinzu.

  • Reaktion/Inkubation: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 60 °C.

  • Abkühlen und Neutralisation: Kühlen Sie das Vial auf Raumtemperatur ab. Neutralisieren Sie die Reaktion vorsichtig durch tropfenweise Zugabe von 1 mL gesättigter NaHCO₃-Lösung, bis die Gasentwicklung aufhört.

  • Extraktion: Fügen Sie 1 mL Hexan oder Ethylacetat hinzu. Mischen Sie kräftig auf dem Vortex-Mischer für 1 Minute und lassen Sie die Phasen sich trennen.

  • Isolierung und Trocknung: Überführen Sie die obere organische Phase vorsichtig in ein sauberes Vial. Fügen Sie eine kleine Spatelspitze wasserfreies Na₂SO₄ hinzu, um restliches Wasser zu entfernen.

  • Analyse: Injizieren Sie 1 µL der getrockneten organischen Phase in das GC-MS-System.

Abbildung 2: Silylierungsreaktion der Carbonsäuregruppe mit BSTFA.

Erwartete Ergebnisse und Dateninterpretation

Die erfolgreiche Derivatisierung wird durch eine Verschiebung der Retentionszeit und eine Veränderung des Massenspektrums bestätigt. Die Derivate sind weniger polar und eluieren daher typischerweise früher als die Ausgangsverbindung auf einer unpolaren GC-Säule (obwohl die direkte Analyse der Ausgangsverbindung oft nicht möglich ist).

Tabelle 1: Erwartete analytische Parameter für 2-(4-Carbamoylphenoxy)-2-methylpropansäure und ihre Derivate

EigenschaftAusgangsverbindungTMS-Derivat (mono-silyliert)Methylester-Derivat
Molmasse ( g/mol ) 223.23295.38237.25
Änderung der Molmasse -+72.15+14.02
Erwartete Retentionszeit Sehr lang / Nicht eluierendKürzere RetentionszeitKürzere Retentionszeit
Charakteristische m/z-Ionen -M⁺ bei 295, [M-15]⁺ bei 280 (Verlust von CH₃), m/z 73 [Si(CH₃)₃]⁺M⁺ bei 237, [M-31]⁺ bei 206 (Verlust von OCH₃)

Die Identifizierung des Derivats erfolgt durch das Molekülion (M⁺) und charakteristische Fragmentionen im Massenspektrum. Für das TMS-Derivat ist das Ion bei m/z 280 ([M-15]⁺), das durch den Verlust einer Methylgruppe aus der TMS-Gruppe entsteht, oft sehr intensiv und ein starker Indikator für eine erfolgreiche Silylierung.

Fehlerbehebung und Methodenoptimierung

ProblemMögliche Ursache(n)Lösungsvorschläge
Keine oder unvollständige Derivatisierung (Peak der Ausgangsverbindung oder niedrige Derivatausbeute) 1. Anwesenheit von Feuchtigkeit.2. Unzureichende Reagenzmenge.3. Zu kurze Reaktionszeit oder zu niedrige Temperatur.1. Probe und Lösungsmittel gründlich trocknen.2. Molaren Überschuss des Derivatisierungsmittels erhöhen.[6]3. Reaktionszeit und/oder Temperatur erhöhen.
Schlechte Peakform (Tailing) 1. Aktive Stellen im GC-Injektor oder auf der Säule.2. Zersetzung des Derivats.1. Deaktivierten Liner verwenden; Säule konditionieren oder Anfangsstück abschneiden.[1]2. Injektortemperatur senken; Derivate sind hydrolyseempfindlich, daher Proben frisch zubereiten und zügig analysieren.
Zusätzliche Peaks im Chromatogramm 1. Nebenprodukte der Reaktion.2. Bildung von mehrfach derivatisierten Spezies (z. B. Di-TMS-Derivat).1. Reagenzien-Blindprobe analysieren, um Störpeaks zu identifizieren.2. Reaktionsbedingungen (Temperatur, Zeit) anpassen, um die gewünschte Derivatisierung zu begünstigen.

Alternative Analysetechniken

Während die GC-MS nach Derivatisierung eine ausgezeichnete Methode ist, stellt die Flüssigchromatographie-Massenspektrometrie (LC-MS) eine leistungsstarke Alternative dar, die in der Regel keine Derivatisierung erfordert. Polare Verbindungen wie 2-(4-Carbamoylphenoxy)-2-methylpropansäure sind gut in den typischen mobilen Phasen der Umkehrphasen-HPLC löslich. LC-MS ist besonders vorteilhaft für thermolabile Moleküle und kann die Komplexität und potenziellen Fehlerquellen, die mit Derivatisierungsschritten verbunden sind, eliminieren.

Fazit

Die Derivatisierung von 2-(4-Carbamoylphenoxy)-2-methylpropansäure ist ein wesentlicher Schritt für eine erfolgreiche GC-MS-Analyse. Sowohl die Silylierung mit BSTFA als auch die Veresterung zu einem Methylester sind effektive Strategien, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die Wahl der Methode hängt vom analytischen Ziel ab: Die Silylierung ist eine schnelle und umfassende Methode, die mehrere funktionelle Gruppen derivatisieren kann, während die Veresterung eine höhere Spezifität für die Carbonsäuregruppe bietet. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für die Entwicklung robuster und zuverlässiger quantitativer Methoden für diese und strukturell ähnliche polare Analyten.

Referenzen

  • Agilent. (n.d.). Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. Agilent Technologies. [Link]

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. [Link]

  • Wikipedia. (n.d.). Carbonsäureester. Wikipedia. [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Deutsche Sporthochschule Köln. [Link]

  • Nocon, J., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. CalTech. [Link]

  • Chemie.de. (n.d.). Veresterung. Chemie.de. [Link]

  • Wiley Analytical Science. (2016). Pharmazeutika im Wasser. Wiley. [Link]

  • Quality Analysis. (n.d.). GC-MS: Gaschromatographie mit Massenspektrometrie. Quality Analysis. [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Restek. [Link]

  • CS-Chromatographie. (n.d.). Derivatisierungsmittel, Testmischungen. CS-Chromatographie. [Link]

  • Helmich, U. (2024). Carbonsäuren: 5. Reaktionen: Substitution: Esterbildung. Ulrich Helmich. [Link]

  • DEKRA. (n.d.). GC/MS (Gaschromatographie/Massenspektrometrie) Analyse. DEKRA. [Link]

  • Thieme. (n.d.). Methoden zur Herstellung und Umwandlung von Carbonsäureestern. Thieme. [Link]

  • Suisse TP. (n.d.). Gaschromatographie-Massenspektrometrie (GC). Suisse TP. [Link]

  • Lee, Y.-W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Moldoveanu, S., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Justus-Liebig-Universität Gießen. (n.d.). Gaschromatographie-Massenspektrometrie (GC-MS) und GC-Combustion-IRMS (GCC-IRMS). JLU Gießen. [Link]

  • Stan, H.-J., & Heberer, T. (1996). Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. ResearchGate. [Link]

  • Junkermann, W. (2006). Optimierung und Anwendung eines schnellen GC-MS-Systems für mobile Messungen flüchtiger organischer Substanzen. Forschungszentrum Jülich. [Link]

  • Vycudilik, W. (1977). Die Derivatisierung in der gaschromatographischen Analyse. Anwendung in der toxikologischen Praxis. ResearchGate. [Link]

Sources

Application Note: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid as a Novel Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid as a versatile linker in solid-phase synthesis (SPS), particularly for the generation of peptide acids and other organic molecules. We will explore the unique chemical characteristics of this linker, its proposed mechanism of action, and provide comprehensive, step-by-step protocols for its use. This guide is intended to provide researchers with the foundational knowledge to effectively integrate this novel tool into their synthetic workflows, accelerating discovery and development efforts.

Introduction: The Strategic Advantage of a Novel Linker

Solid-phase synthesis has revolutionized the assembly of complex molecules by anchoring a starting material to an insoluble support, allowing for the sequential addition of building blocks with simplified purification at each step.[1][2] The choice of linker, the molecular bridge between the growing molecule and the solid support, is a critical determinant of the overall success of the synthesis. It dictates the conditions under which the final product can be cleaved from the resin and, consequently, the types of functionalities that can be incorporated.

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid presents itself as a promising linker molecule. Its structure, featuring a carboxylic acid for attachment to an amino-functionalized resin and a carbamoylphenoxy group, suggests a cleavage mechanism that can be triggered under specific, mild conditions, offering orthogonality to many standard protecting group strategies. The gem-dimethyl substitution adjacent to the propanoic acid moiety provides steric hindrance that can influence the kinetics of both the attachment and cleavage steps.

Mechanistic Insights: A Self-Validating System

The utility of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid as a linker is predicated on the stability of the ether linkage during synthesis and its selective cleavage upon completion. The proposed workflow is depicted below:

workflow Resin Amino-functionalized Resin Activation Carbodiimide Activation (e.g., DIC/Oxyma) Resin->Activation Linker 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid Linker->Activation LoadedResin Linker-Loaded Resin Activation->LoadedResin Coupling Coupling LoadedResin->Coupling FmocAA Fmoc-Amino Acid FmocAA->Coupling PeptideChain Protected Peptide-Resin Coupling->PeptideChain Deprotection Fmoc Deprotection (Piperidine/DMF) PeptideChain->Deprotection Elongation Repetitive Coupling & Deprotection Cycles Deprotection->Elongation FinalPeptide Final Protected Peptide-Resin Elongation->FinalPeptide Cleavage Cleavage from Resin (e.g., TFA cocktail) FinalPeptide->Cleavage PurifiedPeptide Purified Peptide Acid Cleavage->PurifiedPeptide

Figure 1. A generalized workflow for solid-phase peptide synthesis utilizing the 2-(4-carbamoylphenoxy)-2-methylpropanoic acid linker.

The key to the successful application of this linker lies in the final cleavage step. The ether linkage is anticipated to be susceptible to strong acidic conditions, typically a trifluoroacetic acid (TFA) "cocktail". The carbamoyl group is expected to remain stable under these conditions, yielding a C-terminal peptide acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a starting point for the use of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid in solid-phase synthesis. Optimization may be necessary depending on the specific resin and the molecule being synthesized.

Materials and Reagents
  • 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

  • Amino-functionalized resin (e.g., Rink Amide AM resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Fmoc-protected amino acids

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

Protocol 1: Loading of the Linker onto the Resin

This protocol describes the attachment of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid to an amino-functionalized solid support.

  • Resin Swelling: Swell the amino-functionalized resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • Pre-activation: In a separate vial, dissolve 2-(4-carbamoylphenoxy)-2-methylpropanoic acid (3 eq., 1.5 mmol), and Oxyma (3 eq., 1.5 mmol) in DMF (5 mL). Add DIC (3 eq., 1.5 mmol) and allow the mixture to pre-activate for 10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Final Wash: Wash the resin as described in step 4 and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for peptide chain elongation using standard Fmoc chemistry.

  • Fmoc Deprotection: Treat the linker-loaded resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the first amino acid (if pre-loaded) or to prepare for the first coupling.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the release of the synthesized peptide from the solid support.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Resin Preparation: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 4 hours.[3]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.

Data and Expected Outcomes

The efficiency of each step should be monitored to ensure a high-quality final product.

ParameterMethodExpected ResultTroubleshooting
Linker Loading Ninhydrin TestNegative (no free amines)Incomplete coupling: extend reaction time or re-couple.
Coupling Efficiency Ninhydrin TestNegative after each couplingIncomplete coupling: double couple or use a different activating agent.
Cleavage Yield HPLC analysis of crude product> 70%Low yield: extend cleavage time or use a stronger acid cocktail.
Product Purity HPLC and Mass SpectrometryMajor peak corresponding to the desired peptide acidMultiple peaks: optimize coupling and deprotection steps; purify by HPLC.

Safety and Handling

Always consult the Safety Data Sheet (SDS) for all chemicals used.[4][5][6][7] Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] TFA is extremely corrosive and requires careful handling.[4]

Conclusion

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid holds significant potential as a valuable addition to the solid-phase synthesis toolbox. Its unique structure offers a robust yet cleavable linkage suitable for the synthesis of peptide acids and other complex organic molecules. The protocols provided herein serve as a comprehensive starting point for researchers to explore the utility of this novel linker in their synthetic endeavors.

References

  • Navarrete-Vázquez, G., et al. (2011). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2609. [Link]

  • Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • García-Ramos, Y., et al. (2017). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Sustainable Chemistry & Engineering, 5(5), 4349–4356. [Link]

  • Divi S Lab Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • García-Ramos, Y., et al. (2017). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral. [Link]

  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 549, pp. 29–47). Humana Press. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(60), 32658–32672. [Link]

  • Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Zeitschrift für Naturforschung B, 43(12), 1601–1606. [Link]

  • Obrecht, D., et al. (1999). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. Helvetica Chimica Acta, 82(8), 1328–1347. [Link]

  • Majethia, G. N., et al. (2018). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Chemistry & Biology Interface, 8(4), 221–228. [Link]

  • A.M. Pharma Aps. (2015). Cleavage of synthetic peptides.
  • Hansen, J., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(12), 3238–3245. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher purity and yield.

Overview of the Synthetic Pathway

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is typically achieved via a two-step process. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzamide is alkylated. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. Each step presents unique challenges and potential side reactions that can lead to the formation of specific impurities.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis SM1 4-Hydroxybenzamide Intermediate Ethyl 2-(4-carbamoylphenoxy) -2-methylpropanoate SM1->Intermediate SN2 Reaction SM2 Ethyl 2-bromo-2-methylpropionate SM2->Intermediate SN2 Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate SN2 Reaction Hydrolysis Base (e.g., LiOH, NaOH) Acid Workup Product 2-(4-Carbamoylphenoxy) -2-methylpropanoic acid Hydrolysis->Product Saponification Impurity_Formation Start Starting Materials (4-Hydroxybenzamide, Alkylating Agent) Intermediate Ester Intermediate Start->Intermediate Williamson Ether Synthesis (O-Alkylation) Imp1 Unreacted Starting Materials Start->Imp1 Incomplete Reaction Imp2 C-Alkylated Isomer Start->Imp2 Side Reaction (C-Alkylation) Product Desired Product Intermediate->Product Ester Hydrolysis Imp3 Incomplete Hydrolysis (Ester Intermediate) Intermediate->Imp3 Incomplete Hydrolysis Imp4 Over-Hydrolysis (Di-acid Impurity) Product->Imp4 Harsh Hydrolysis Conditions

Caption: Formation pathways for common synthesis impurities.

Here is a summary of the most common impurities:

Impurity NameSource / Formation Pathway
4-HydroxybenzamideUnreacted starting material from Step 1.
Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoateIncomplete hydrolysis of the ester intermediate in Step 2.
2-(4-Carboxyphenoxy)-2-methylpropanoic AcidOver-hydrolysis of the carbamoyl (amide) group under harsh conditions (high temperature, prolonged reaction time) in Step 2. [1][2]
C-Alkylated IsomersA side reaction during the Williamson ether synthesis where alkylation occurs on the aromatic ring instead of the phenolic oxygen. [3][4]
Positional Isomers (e.g., 2-(3-Carbamoylphenoxy)...)Arises from isomeric impurities present in the 4-hydroxybenzamide starting material. [5][6]
Q2: My reaction yield is low, and I'm recovering a lot of unreacted 4-hydroxybenzamide. How can I improve the Williamson ether synthesis step?

Answer: Low conversion in a Williamson ether synthesis is a common problem that typically points to issues with the deprotonation of the phenol or the subsequent SN2 reaction. [3] Causality & Troubleshooting Steps:

  • Base Strength and Stoichiometry: The pKa of the phenolic proton in 4-hydroxybenzamide is approximately 8.5. A base must be strong enough to deprotonate it effectively.

    • Insight: While potassium carbonate (K₂CO₃) is commonly used, it's a relatively mild base. If conversion is low, incomplete deprotonation is a likely cause.

    • Recommendation: Ensure at least 2 equivalents of K₂CO₃ are used. For more stubborn reactions, consider a stronger base like sodium hydroxide (NaOH) or, with caution, sodium hydride (NaH). [3]However, stronger bases can increase the risk of side reactions.

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal because they solvate the cation (e.g., K⁺) but not the phenoxide nucleophile, leaving it more reactive. [3][7]Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction. [8] * Recommendation: Use anhydrous DMF or acetonitrile. Ensure the solvent is dry, as water can interfere with the reaction.

  • Reaction Temperature and Time: The SN2 reaction rate is temperature-dependent.

    • Insight: These reactions are often run at elevated temperatures (50-100 °C) for several hours (1-8 hours). [4][7] * Recommendation: If your reaction at 60 °C is sluggish, consider increasing the temperature to 80-90 °C and monitoring by TLC or HPLC until the 4-hydroxybenzamide is consumed.

Q3: My final product is contaminated with the ester intermediate. How can I ensure complete hydrolysis?

Answer: The presence of the starting ester indicates incomplete saponification. This is usually a matter of reaction conditions or stoichiometry in the hydrolysis step.

Causality & Troubleshooting Steps:

  • Base Stoichiometry: Saponification is a base-mediated reaction that consumes one equivalent of base per equivalent of ester.

    • Insight: Using only a catalytic amount or a single equivalent of base may not be sufficient to drive the reaction to completion, especially if any acidic impurities are present.

    • Recommendation: Use a molar excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). This ensures the concentration of the hydroxide nucleophile remains high throughout the reaction.

  • Solvent System and Solubility: The ester intermediate may have poor solubility in a purely aqueous system, leading to a slow, heterogeneous reaction.

    • Insight: If the ester is not fully dissolved, the reaction can only occur at the interface of the two phases.

    • Recommendation: Use a co-solvent system such as THF/water or methanol/water to ensure the ester is fully solubilized, allowing for a homogeneous and faster reaction. A typical ratio might be 3:1 or 2:1 organic solvent to water. [9]

  • Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow at room temperature.

    • Insight: The gem-dimethyl group adjacent to the ester provides some steric hindrance.

    • Recommendation: Gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate without promoting the unwanted hydrolysis of the amide group. Monitor the reaction by TLC or HPLC to determine the optimal time for completion.

Q4: I'm observing a di-acid impurity, 2-(4-carboxyphenoxy)-2-methylpropanoic acid. Why is my amide group hydrolyzing?

Answer: This is a classic case of over-hydrolysis. While amides are generally more stable to hydrolysis than esters, they can be cleaved under sufficiently harsh conditions, particularly with prolonged heating in the presence of strong acid or base. [1][10] Causality & Troubleshooting Steps:

  • Excessive Temperature or Reaction Time: This is the most common cause.

    • Insight: The energy barrier for amide hydrolysis is higher than for ester hydrolysis. By applying excessive heat or allowing the reaction to proceed for too long after the ester has been consumed, you provide the necessary energy to cleave the more robust amide bond. [2] * Recommendation: Carefully control the reaction temperature (aim for ≤50 °C) and monitor the reaction closely. Once the ester is consumed (as determined by TLC or HPLC), proceed with the workup immediately. Avoid overnight refluxing unless absolutely necessary and validated.

  • Concentration of Base/Acid: Highly concentrated base or acid will accelerate amide hydrolysis.

    • Insight: The rate of hydrolysis is dependent on the concentration of the hydroxide or hydronium ions.

    • Recommendation: Use the recommended 2-3 equivalents of base. Avoid using a large excess (e.g., >5 equivalents) or highly concentrated stock solutions. During acidic workup, add the acid slowly at a low temperature (0-5 °C) and avoid letting the solution sit at a very low pH for an extended period.

Q5: What analytical methods are recommended for impurity profiling of my product?

Answer: A robust analytical method is crucial for accurate impurity detection and quantification. A combination of chromatographic and spectroscopic techniques is standard practice in the pharmaceutical industry. [11][12] Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main component from its impurities. [13]A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol) is a typical starting point. A UV detector set at the λmax of the aromatic ring will provide excellent sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown impurities. [14][15]By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity as it elutes, providing crucial clues to its identity. This is particularly useful for confirming the presence of the di-acid or C-alkylated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structure elucidation of the final product and for characterizing isolated impurities. [14]For example, the presence of the ester intermediate can be confirmed by the characteristic quartet and triplet signals of the ethyl group in the ¹H NMR spectrum.

Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for separating the target compound from its key impurities. It should be validated for your specific system.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm

Expected Elution Order (Typical):

  • 2-(4-Carboxyphenoxy)-2-methylpropanoic Acid (most polar)

  • 4-Hydroxybenzamide

  • 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Product)

  • Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate (least polar)

Protocol 2: Purification via Acid-Base Extraction & Recrystallization

This procedure is effective for removing neutral impurities (like the unreacted ester) and basic/acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid product will move to the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (containing the neutral impurity).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The desired product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Recrystallization: Dry the solid and recrystallize from a suitable solvent system (e.g., ethanol/water or acetone/heptane) to remove any remaining closely-related impurities.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • Metfop. (2017). Recent trends in impurity profiling of pharmaceutical products. MIT International Journal of Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). *Advances in

Sources

Technical Support Center: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.

Overview of the Synthetic Pathway

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid typically proceeds through a multi-step route, which, while robust, is susceptible to several side reactions that can impact yield and purity. A common pathway involves an initial Williamson ether synthesis, followed by sequential hydrolysis steps. Understanding the intricacies of each step is crucial for a successful outcome.

G A 4-Hydroxybenzonitrile C Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate (Intermediate 1) A->C Williamson Ether Synthesis (Base, Solvent) B Ethyl 2-bromo-2-methylpropanoate B->C D 2-(4-Cyanophenoxy)-2-methylpropanoic acid (Intermediate 2) C->D Ester Hydrolysis (e.g., NaOH, H₂O/THF) E 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Final Product) D->E Nitrile Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: A common synthetic route to the target compound.

Part 1: Williamson Ether Synthesis - Troubleshooting & FAQs

This initial step forms the core ether linkage and is often the source of several impurities if not properly controlled. The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace the bromide from ethyl 2-bromo-2-methylpropanoate.

Q1: My Williamson ether synthesis yield is low, and I see a significant amount of unreacted 4-hydroxybenzonitrile. What's going wrong?

A1: This issue typically points to incomplete deprotonation of the starting phenol. The basicity of the reaction medium is critical for generating the nucleophilic phenoxide.

  • Causality: The pKa of the phenolic proton in 4-hydroxybenzonitrile is approximately 7.9. If the base used is not strong enough to deprotonate it quantitatively, the reaction will stall.

  • Troubleshooting:

    • Base Selection: Weak bases like potassium carbonate (K₂CO₃) may be insufficient. Consider stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but with caution due to its reactivity.[1]

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the reactivity of the phenoxide anion. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1]

Q2: I've isolated a byproduct with a mass corresponding to an alkene. How can I prevent this?

A2: You are likely observing a competing elimination (E2) reaction. This is a classic side reaction in Williamson ether syntheses, especially with sterically hindered alkyl halides.[2]

  • Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the ethyl 2-bromo-2-methylpropanoate, leading to the formation of ethyl methacrylate. This is more likely with secondary and tertiary alkyl halides.[3][4]

  • Troubleshooting:

    • Temperature Control: The E2 reaction has a higher activation energy than the desired SN2 reaction. Running the reaction at a lower temperature will favor the SN2 pathway. Avoid high temperatures and prolonged reaction times.

    • Reactant Addition: Add the alkyl halide slowly to the solution of the phenoxide. This keeps the concentration of the alkyl halide low at any given moment, which can help to suppress the bimolecular elimination reaction.

G cluster_0 Reaction Pathways Phenoxide Phenoxide SN2_Product Desired Ether Product Phenoxide->SN2_Product SN2 Attack (Nucleophilic) E2_Product Elimination Product (Alkene) Phenoxide->E2_Product E2 Elimination (Basic) Alkyl_Halide Ethyl 2-bromo-2- methylpropanoate Alkyl_Halide->SN2_Product Alkyl_Halide->E2_Product

Caption: SN2 vs. E2 competition in Williamson ether synthesis.

Q3: My product appears to have been alkylated on the aromatic ring. Is this possible?

A3: Yes, this is a known, albeit less common, side reaction called C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho and para positions of the aromatic ring.[2]

  • Causality: While O-alkylation is generally favored, certain conditions can promote C-alkylation. This can be influenced by the solvent, counter-ion, and temperature.

  • Troubleshooting:

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

    • Temperature: Higher temperatures can sometimes lead to an increase in the amount of C-alkylation product.

ProblemProbable CauseRecommended Solution
Low Yield / Unreacted PhenolIncomplete deprotonationUse a stronger base (e.g., NaOH, KOH).[1]
Alkene Byproduct FormationCompeting E2 eliminationLower reaction temperature; slow addition of alkyl halide.[2]
C-Alkylation of Phenol RingAmbident nature of phenoxideUse polar aprotic solvents; avoid excessive heat.[2]

Part 2: Ester & Nitrile Hydrolysis - Troubleshooting & FAQs

The subsequent steps involve the hydrolysis of the ester to a carboxylic acid and the nitrile to a primary amide. These reactions must be carefully controlled to avoid the formation of unwanted byproducts.

Q4: During the ester hydrolysis (saponification), my reaction seems to stall or is incomplete. What should I do?

A4: Incomplete ester hydrolysis is often due to insufficient hydrolytic agent or suboptimal reaction conditions.

  • Causality: Saponification is the base-mediated hydrolysis of an ester.[5] It is an irreversible process because the final carboxylate is deprotonated and is no longer electrophilic.[6] The reaction requires at least one equivalent of base, and often a slight excess is used to ensure completion.

  • Troubleshooting:

    • Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of base (e.g., NaOH or LiOH) are used.

    • Solvent System: A co-solvent system like THF/Methanol/Water is often used to ensure the solubility of the ester starting material.[7]

    • Temperature: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat should be avoided to prevent other side reactions. The reaction can also be run at room temperature for a longer duration.[7][8]

Q5: I am trying to hydrolyze the nitrile to the amide, but I am getting the carboxylic acid instead. How can I stop the reaction at the amide stage?

A5: This is a very common challenge. The hydrolysis of a nitrile to an amide can be difficult to stop, as the amide itself is susceptible to further hydrolysis to the carboxylic acid, especially under harsh conditions.[9][10]

  • Causality: Both acid- and base-catalyzed hydrolysis of nitriles proceed through the amide intermediate.[11] The conditions required to hydrolyze the nitrile are often sufficient to hydrolyze the resulting amide as well.

  • Troubleshooting:

    • Milder Conditions: Avoid using highly concentrated acids or bases and high temperatures. Some literature suggests that milder conditions, such as using HCl at around 40°C, can favor the formation of the amide.[9]

    • Specific Reagents: The use of an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[10] Another approach involves using a mixture of an acid like TFA or an AcOH-H₂SO₄ mixture, which can facilitate hydration of the nitrile to the amide with less risk of over-hydrolysis.[9]

    • Reaction Monitoring: Careful monitoring of the reaction by TLC or HPLC is crucial. The reaction should be quenched as soon as the starting nitrile is consumed to minimize the formation of the carboxylic acid byproduct.

G Nitrile R-C≡N Amide R-CONH₂ (Desired Intermediate) Nitrile->Amide +H₂O (Controlled Hydrolysis) CarboxylicAcid R-COOH (Over-hydrolysis Product) Amide->CarboxylicAcid +H₂O (Further Hydrolysis)

Caption: Sequential hydrolysis of a nitrile group.

Part 3: Analytical & Purification Strategies

Q6: How can I effectively monitor the progress of my reactions and identify impurities?

A6: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting materials and the appearance of products. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as the alkene byproduct from the E2 elimination.[13] It can also be used to analyze the main components after derivatization.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any major byproducts.

Q7: What is the best way to purify the final product, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid?

A7: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: The final product is a carboxylic acid and can be purified by extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the pure product, which can be collected by filtration.[8][14]

  • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent or solvent system (e.g., methanol/water, ethanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[15]

  • Column Chromatography: If impurities have similar properties to the product, silica gel column chromatography may be necessary. A gradient elution with a solvent system like ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape, can be effective.

References

  • PrepChem. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid.
  • PrepChem. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid.
  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389.
  • Zhang, Y., et al. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Patent WO2015035541A1. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Patent EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Patent EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2016). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Chemistry Central Journal, 10(1), 1-6.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Patent JPH02152945A. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Eurofins. (2021). Analytical Method Summaries.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Vasin, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6539.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Chemguide. (n.d.). Hydrolysing esters.
  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Khan Academy. (2023). Preparations and Reactions of Amides and Nitriles. YouTube.
  • Pearson. (n.d.).
  • Chemguide. (n.d.). Hydrolysing nitriles.
  • Svecová, H., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 223-228.
  • PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid.

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Technical Support Center: Purification of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific purification challenges associated with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CMPA). This molecule represents a unique "hybrid" challenge in organic synthesis: it contains a robust carboxylic acid tail (typical of fibrate drugs) and a labile primary amide head (susceptible to hydrolysis).

Users frequently report two critical failure modes:

  • "Oiling Out": The product separates as a gum rather than a crystal during acidification.

  • Des-amido Degradation: The formation of the dicarboxylic acid impurity (2-(4-carboxyphenoxy)-2-methylpropanoic acid) during workup.

This guide provides self-validating protocols to overcome these issues, grounded in pKa-based separation logic and thermodynamic solubility control.

Module 1: The "Oiling Out" Phenomenon

The Problem

During the acidification of the process stream (usually an alkaline hydrolysate), the product precipitates as a sticky oil that refuses to crystallize, trapping impurities.

The Science (Causality)

This compound possesses a "greasy" central core (phenyl ring + gem-dimethyl group). When the pH drops below the pKa of the carboxylic acid (~4.5), the molecule becomes non-ionic. If the concentration is high and the temperature is above the Meta-Stable Zone Limit (MSZL) , the hydrophobic effect drives the molecules to aggregate into a liquid phase (oil) before they can organize into a crystal lattice.

Troubleshooting Protocol: Co-Solvent Controlled Crystallization

Do not simply dump acid into your reaction mixture. Follow this thermodynamic pathway.

Prerequisites:

  • Crude reaction mixture in alkaline solution (pH > 10).

  • Co-solvent: Methanol or Isopropanol (IPA).

  • Acid: 1N HCl (Dilute is critical to prevent local hot-spots).

Step-by-Step Workflow:

  • Dilution: Dilute the alkaline aqueous phase with the co-solvent (Methanol) to achieve a 10-15% v/v ratio.

    • Why? This increases the solubility of the neutral acid form, preventing immediate oiling upon protonation.

  • Temperature Control: Cool the solution to 10–15°C .

    • Why? Lower temperature favors crystal lattice formation over amorphous oil, but too cold (<5°C) might trap impurities.

  • Seeding (The Critical Step): Adjust pH to 6.0 (just above pKa). Add pure seed crystals of CMPA.

    • Validation: Ensure seeds do not dissolve. If they do, the solution is undersaturated; concentrate slightly.

  • Slow Acidification: Add 1N HCl dropwise over 60 minutes until pH reaches 3.5–4.0 .

    • Observation: A white slurry should form. If oil droplets appear, stop acid addition, warm slightly to redissolve, and cool slower.

  • Aging: Stir for 2 hours at 10°C to allow Ostwald ripening (growth of larger, purer crystals).

Module 2: Chemical Stability (Preventing Hydrolysis)

The Problem

HPLC analysis of the dried product shows a new peak at RRT ~0.9 or ~1.1 (depending on method), identified as the dicarboxylic acid derivative .

The Science

The amide group (


) is chemically stable at neutral pH but hydrolyzes to a carboxylic acid (

) under strong acidic or basic conditions, especially with heat.
  • Reaction:

    
    
    
  • Risk Factor: The standard "Fibrate" workup often involves refluxing in concentrated acid/base, which destroys the amide in this specific molecule.

Troubleshooting Protocol: The "Cold-Bicarbonate" Workup

This protocol utilizes the acidity difference between the product and potential phenol impurities, avoiding harsh conditions.

Diagram: Selective Extraction Logic

G Start Crude Mixture (Product + Phenol Impurity + Inorganic Salts) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with 5% NaHCO3 (aq) (pH ~8.5) Dissolve->Extract Sep Phase Separation Extract->Sep OrgPhase Organic Phase Contains: Phenol Impurity (Weak acid, pKa ~10, not ionized) Sep->OrgPhase Discard AqPhase Aqueous Phase Contains: Product as Sodium Salt (Carboxylic acid, pKa ~4.5, ionized) Sep->AqPhase Keep Acidify Acidify Aqueous to pH 3.5 with 1N HCl at <15°C AqPhase->Acidify Filter Filtration & Wash (Cold Water) Acidify->Filter Final Pure CMPA Solid Filter->Final

Caption: Selective extraction workflow utilizing the pKa difference between the carboxylic acid product (soluble in bicarbonate) and phenolic impurities (insoluble in bicarbonate).

Module 3: Analytical Validation (HPLC)

When troubleshooting purity, rely on this specific gradient to separate the Amide (Product) from the Acid (Hydrolysis Impurity).

Table 1: Recommended HPLC Parameters

ParameterSetting / Description
Column C18 (e.g., Zorbax SB-C18), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide)
Gradient 0-2 min: 10% B (Isocratic) 2-15 min: 10%

80% B (Linear)

Diagnostic Guide:

  • Peak at ~5-6 min: Hydrolysis Impurity (Dicarboxylic acid). It elutes earlier than the amide because the second COOH group makes it more polar.

  • Peak at ~8-9 min: Target Product (Amide).

  • Peak at ~11-12 min: Unreacted Phenol / Ester intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to dissolve the crude solid? A: Yes, but proceed with caution. Use dilute NaOH (0.5N) and keep the temperature below 25°C . Strong bases at high temperatures will rapidly hydrolyze the amide group to the acid [1].

Q: My product is colored (yellow/brown). How do I remove this? A: The color usually comes from oxidized phenolic impurities. Treat the aqueous bicarbonate solution (from Module 2) with activated carbon (5% w/w) for 30 minutes at room temperature before acidification. Filter the carbon carefully to avoid specks in the final crystallization.

Q: Why do you recommend pH 3.5 for precipitation instead of pH 1.0? A: At pH 1.0, the risk of acid-catalyzed hydrolysis increases significantly [2]. Since the pKa of the carboxylic acid is approximately 4.5, dropping the pH to 3.5 is sufficient to protonate 90%+ of the species and effect precipitation, without exposing the labile amide to harsh acidic conditions.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Acidic and Basic Conditions.[1][2][3] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Hydrolysis of Amides.[1][2][4] Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Chemistry of Fibrates and Lipid Lowering Agents.[5][6] (Context on Fibrate Solubility). Retrieved from [Link]

  • Organic Syntheses. 2-Phenylpropionic acid derivatives (General Synthesis). Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid (CMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CMPA-STAB-Guide-v1.0 Assigned Specialist: Senior Application Scientist, Stability Group

Executive Summary & Compound Profile

Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Abbreviation: CMPA Chemical Class: Fibrate derivative / Phenoxyisobutyric acid analog Key Functional Groups:

  • Primary Amide (

    
    ):  The primary site of hydrolytic instability.
    
  • Ether Linkage (

    
    ):  Susceptible to oxidative and photolytic cleavage.
    
  • Tertiary Carboxylic Acid: Sterically hindered (gem-dimethyl), resistant to esterification but prone to thermal/photo-decarboxylation.

Technical Insight: CMPA is structurally analogous to the active metabolite of Fenofibrate (Fenofibric Acid), but with a carbamoyl group replacing the chlorobenzoyl moiety. Consequently, its degradation profile follows the "Amide-Ether-Acid" triad logic. While the gem-dimethyl group protects the carboxylic acid from facile esterification, the amide group introduces a distinct hydrolytic vulnerability absent in standard fibrates like Clofibric acid.

Troubleshooting Dashboard (FAQs)

Use this section for rapid diagnostics of experimental anomalies.

Q1: I observe a new impurity peak at RRT ~0.85–0.90 under acidic/basic stress. What is it?

Diagnosis: This is likely 4-(1-carboxy-1-methylethoxy)benzoic acid . Mechanism: Hydrolysis of the amide group (


) to a carboxylic acid (

). Cause: Exposure to extreme pH (pH < 2 or pH > 10) or prolonged heating in aqueous buffers. Action: Check the pH of your mobile phase and diluent.[1] Ensure samples are not stored in highly acidic/basic media for >24 hours.
Q2: My sample solution is turning faint yellow/brown upon light exposure. Is this significant?

Diagnosis: Yes, this indicates Photo-oxidation or Photo-Fries Rearrangement . Mechanism: Aromatic amides and ethers absorb UV light. This can lead to radical formation, resulting in ring hydroxylation or ether cleavage (releasing 4-hydroxybenzamide). Action: CMPA is photosensitive. All standard solutions must be stored in amber glassware. Verify laboratory lighting (use UV-filtered sleeves).

Q3: I see a mass loss of 44 Da in LC-MS analysis of a stressed sample.

Diagnosis: Decarboxylation . Mechanism: Loss of


 from the isobutyric acid tail.
Cause:  High thermal stress (>100°C) or intense UV radiation.
Action:  Reduce drying temperatures during sample preparation. Avoid direct sunlight during weighing/dispensing.

Deep Dive: Degradation Pathways

Pathway A: Amide Hydrolysis (Major Pathway)

The most chemically labile point of CMPA is the primary amide. Unlike the ether or the hindered acid, the amide bond is susceptible to nucleophilic attack by water, catalyzed by both acid and base.

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon electrophilic, facilitating water attack.[2]

  • Basic Conditions: Direct attack by hydroxide ion (

    
    ) on the carbonyl carbon.
    
  • Product: The amide converts to a carboxylic acid, yielding the dicarboxylic acid derivative: 2-(4-carboxyphenoxy)-2-methylpropanoic acid.

Pathway B: Photolytic Degradation (Critical)

Fibrates are known for phototoxicity. The phenoxy-acid moiety acts as a chromophore.

  • Decarboxylation: UV energy can cleave the

    
     bond next to the carboxylic acid, releasing 
    
    
    
    .
  • Ether Cleavage: High-energy photons can generate radicals that cleave the ether bond, potentially yielding 4-hydroxybenzamide and

    
    -hydroxyisobutyric acid.
    
Pathway C: Oxidative Degradation

While the ether linkage is generally stable, strong oxidizing agents (peroxides) can lead to N-oxidation of the amide or hydroxylation of the aromatic ring (ortho to the electron-donating alkoxy group).

Visualization: Degradation Map

The following diagram maps the parent compound to its primary degradation products based on stress conditions.

CMPA_Degradation CMPA Parent: CMPA (2-(4-Carbamoylphenoxy)-2-methylpropanoic acid) Hydrolysis_Prod Hydrolysis Product (4-(1-carboxy-1-methylethoxy)benzoic acid) [Amide -> Acid] CMPA->Hydrolysis_Prod Acid/Base Hydrolysis (pH < 2 or pH > 10) Decarb_Prod Decarboxylated Product (4-Carbamoylphenyl isopropyl ether) [Loss of CO2] CMPA->Decarb_Prod Thermal Stress (>100°C) UV Photolysis Cleavage_Prod Ether Cleavage Product (4-Hydroxybenzamide) CMPA->Cleavage_Prod Oxidative Stress / Radical Attack

Caption: Mechanistic degradation tree of CMPA showing the three primary pathways: Hydrolysis (Red), Decarboxylation (Yellow), and Ether Cleavage (Green).

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To validate the degradation pathways and identify stability-indicating HPLC methods.

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours10–20%
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours10–20%
Oxidation 3%

, Ambient
2–6 Hours5–15%
Thermal 80°C (Solid State)7 Days< 5%
Photolytic 1.2 million lux hours (ICH Q1B)~5-7 Days5–15%

Step-by-Step Workflow:

  • Preparation: Prepare a 1.0 mg/mL stock solution of CMPA in Methanol/Water (50:50).

  • Dosing: Aliquot 5 mL into amber volumetric flasks (for thermal/acid/base) and clear quartz flasks (for photo).

  • Stressing: Add 1 mL of stress agent (HCl, NaOH, or Peroxide). For thermal, place solid powder in an oven.

  • Quenching (Critical): Neutralize Acid/Base samples exactly to pH 7.0 before injection to prevent column damage and on-column degradation.

  • Analysis: Inject onto HPLC using the method below.

Protocol B: Stability-Indicating HPLC Method

Rationale: A gradient method is required to separate the highly polar hydrolysis product (Di-acid) from the non-polar decarboxylated species.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3] Defines the standard conditions for forced degradation and stability testing.

  • Giron, D., et al. Solid state characterization of pharmaceutical solids. (2002). Discusses the thermal stability of carboxylic acid derivatives.

  • Virona, M., et al. Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. (2014). Provides analog data on the stability of the phenoxy-isobutyric acid scaffold, specifically the kinetics of hydrolysis and photolysis.

  • Master Organic Chemistry. Amide Hydrolysis Mechanism. (2019).[2][4][5] Authoritative review of the acid/base catalyzed mechanisms converting amides to carboxylic acids.

  • Tonnesen, H.H. Photostability of Drugs and Drug Formulations. (2004). Detailed mechanisms on the photo-decarboxylation of aromatic acids.

Sources

Technical Support Center: Enhancing the Solubility of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid in organic solvents. We will explore the molecule's structural characteristics, outline systematic approaches to solvent selection, and provide detailed protocols for solubility enhancement.

Understanding the Molecule: A Recipe for Low Solubility

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid possesses a challenging combination of functional groups that profoundly influences its solubility profile. A clear understanding of these groups is the first step in designing an effective solubilization strategy.

  • Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a hydrogen bond. Crucially, two molecules can form a stable hydrogen-bonded dimer, which significantly increases the energy required to break the crystal lattice and dissolve the compound.

  • Primary Amide (-CONH2): This group is highly polar and can both donate and accept hydrogen bonds.[1][2][3] This potent hydrogen-bonding capability contributes to high melting points and strong crystal lattice energy, often leading to poor solubility except in solvents that can effectively compete for these bonds.[1][2]

  • Aromatic and Aliphatic Moieties: The phenoxy ring and gem-dimethyl groups are nonpolar (lipophilic), which counteracts the polarity of the acid and amide groups.

This dual-polarity nature means the molecule is unlikely to be highly soluble in either very polar (like water) or very nonpolar (like hexanes) solvents. The key to solubilization lies in finding a solvent system that can effectively address both the potent hydrogen-bonding network and the nonpolar regions.

Caption: Key functional groups influencing solubility.

Frequently Asked Questions (FAQs)

Q: What are the best "first-line" solvents to try for this compound?

A: Start with highly polar, aprotic solvents that are excellent hydrogen bond acceptors. Good initial candidates include Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) . These solvents are effective at breaking the strong intermolecular hydrogen bonds of the amide and carboxylic acid groups.

Q: I dissolved the compound with heat, but it crashed out upon cooling. Why?

A: This indicates you created a supersaturated solution. The thermal energy helped overcome the crystal lattice energy, but the solvent cannot maintain that concentration at a lower temperature. This suggests you are near the solubility limit. For stable solutions, you will need to either use less compound or employ a more effective solvent system as detailed in the troubleshooting guide below.

Q: Is the compound stable to heating?

A: While moderate heating can aid dissolution, prolonged exposure to high temperatures, especially in protic solvents, could potentially lead to degradation (e.g., hydrolysis of the amide or ether linkage). For similar compounds, decomposition upon strong heating can produce toxic fumes.[4] It is recommended to perform initial solubility tests at room temperature and use heat judiciously (e.g., 40-50°C) only when necessary, while monitoring for any changes in appearance or purity (e.g., by TLC or HPLC).

In-Depth Troubleshooting Guide

This section provides a systematic, causality-driven approach to resolving solubility challenges.

Q1: My compound shows poor solubility in common protic (e.g., methanol, ethanol) and nonpolar (e.g., DCM, ethyl acetate) solvents. What is the underlying reason and my next step?

Causality: The molecule's potent hydrogen-bonding network, particularly from the primary amide and carboxylic acid dimers, is too strong for simple alcohols or moderately polar solvents to disrupt effectively. These solvents cannot adequately solvate both the highly polar and nonpolar sections of the molecule simultaneously.

Next Step: Follow a systematic workflow to test more powerful solvent systems. The primary goal is to disrupt the intermolecular forces dominating the solid state.

solubility_workflow start Start: Insoluble Compound step1 Test Polar Aprotic Solvents (DMSO, DMF, NMP) start->step1 check1 Soluble? step1->check1 step2 Try pH Modification (Salt Formation) check1->step2 No success Success: Soluble check1->success Yes check2 Soluble? step2->check2 step3 Use Co-Solvent System (e.g., DMSO/MeOH) check2->step3 No check2->success Yes check3 Soluble? step3->check3 step4 Apply Gentle Heat (40-50°C) check3->step4 No check3->success Yes step4->success Partial/Yes fail Consult Advanced Strategies step4->fail No

Caption: Systematic workflow for troubleshooting solubility.

Q2: The workflow suggests pH modification. How does this work and what is the best practice?

Causality: The carboxylic acid group is the most readily modifiable handle for dramatically altering solubility. By deprotonating it with a base, you form a carboxylate salt. This introduces an ionic character to the molecule, making it vastly more soluble in polar solvents. This is a standard technique for isolating or dissolving acidic organic compounds.[5][6] The predicted pKa for structurally similar compounds is around 3.2-3.5, indicating it is a moderately strong acid that can be deprotonated by a wide range of bases.[7][8][9]

Best Practice (Protocol below):

  • Choose a Base: For organic solvents, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices as they are soluble in the medium. For more polar or aqueous-organic mixtures, inorganic bases like sodium bicarbonate (a weak base) or sodium hydroxide (a strong base) can be used.[6]

  • Stoichiometry: Start by adding one molar equivalent of the base. The goal is to form the salt without having a large excess of base, which could cause side reactions.

  • Solvent Choice: This technique works best in polar protic solvents like methanol or ethanol, or polar aprotic solvents like DMSO or DMF, as they can effectively solvate the resulting ion pair.

Q3: What is the rationale behind using a co-solvent system?

Causality: A co-solvent system allows you to fine-tune the properties of the dissolution medium. No single solvent may perfectly match the complex requirements of your molecule. By mixing solvents, you can create a blend with an intermediate polarity and hydrogen-bonding capability that better accommodates both the polar and nonpolar regions of the solute. For instance, mixing DMSO (a strong H-bond acceptor) with methanol (an H-bond donor and acceptor) can create a powerful and versatile solvent environment. Studies have shown that even small amounts of a second solvent (like water in an organic solvent) can remarkably increase the solubility of carboxylic acids.[10]

Best Practice:

  • Start with your compound in a small amount of the "stronger" solvent (e.g., DMSO) where it may have partial solubility.

  • Titrate in the second solvent (the "co-solvent," e.g., methanol or THF) slowly while observing for dissolution.

  • Common combinations to test include DMSO/Methanol, DMF/Acetonitrile, and NMP/THF.

Data & Solvent Selection

Choosing an appropriate solvent is a critical first step. The following table provides key parameters for common organic solvents to guide your selection process, with data compiled from various solvent selection guides used in the pharmaceutical industry.[11][12][13][14]

Table 1: Properties of Recommended Organic Solvents

Solvent NameTypeDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Recommended First-Line
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2189Excellent H-bond acceptor, dissolves a wide range of compounds. High boiling point.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Strong H-bond acceptor, similar to DMSO but more volatile.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32.2202Powerful solvent, very high boiling point.
Recommended Second-Line / Co-solvents
Methanol (MeOH)Polar Protic32.765H-bond donor and acceptor. Good for salt formation.
Ethanol (EtOH)Polar Protic24.678Less polar than methanol, often a good co-solvent.
Tetrahydrofuran (THF)Polar Aprotic7.666Good for dissolving nonpolar parts, can be a useful co-solvent with DMSO/DMF.
Acetonitrile (ACN)Polar Aprotic37.582Moderately polar, often used in chromatography. Can be a co-solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To efficiently determine a suitable solvent for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid at a target concentration.

Materials:

  • Your compound

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Selection of solvents from Table 1

  • Analytical balance

Procedure:

  • Weigh a precise amount of your compound (e.g., 5 mg) into each labeled vial.

  • Add a calculated volume of the first solvent (e.g., DMSO) to achieve a target concentration (e.g., 10 mg/mL).

  • Cap the vial and stir vigorously at room temperature for at least 30 minutes.

  • Visually inspect for dissolution. If undissolved solid remains, the compound is insoluble at that concentration.

  • If soluble, you have found a suitable solvent.

  • If insoluble, repeat steps 2-4 with the next solvent on the list (DMF, NMP, etc.).

  • Documentation: Record all observations in a table: Solvent, Concentration, Temperature, Observation (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").

Protocol 2: Solubility Enhancement via pH-Modification (Salt Formation)

Objective: To solubilize the compound in a polar organic solvent by converting the carboxylic acid to its conjugate base salt.

Materials:

  • Your compound

  • Chosen polar solvent (e.g., Methanol)

  • Organic base (e.g., Triethylamine, TEA)

  • Micropipettes

  • Stir plate and stir bar

Procedure:

  • Prepare a slurry of your compound in the chosen solvent (e.g., 10 mg of compound in 1 mL of Methanol). Stir at room temperature.

  • Calculate the molar equivalent of your compound.

  • Using a micropipette, add 1.0 molar equivalent of TEA to the stirring slurry.

  • Continue to stir and observe for dissolution. The formation of the triethylammonium salt should lead to a clear solution.

  • If some solid remains, you may add the base in small increments (e.g., 0.1 equivalents at a time) until the solution is clear. Avoid a large excess of base.

  • Validation: The formation of the salt and subsequent solubility confirms the success of the method. Note that the properties of the compound in solution will now be those of the salt, not the free acid. This is critical for subsequent reactions or analyses.

References

  • Gaidis, J. (2020, July 10). Solubility of Amides. Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Fiveable. (n.d.). 4.5 Amides - Organic Chemistry II. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid;N-propan-2-ylpropan-2-amine;hydrate. Retrieved January 30, 2026, from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. Available from: [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.6: Physical Properties of Amides. Retrieved January 30, 2026, from [Link]

  • American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). Solvent Selection Guide: Version 2.0. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved January 30, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Retrieved January 30, 2026, from [Link]

  • University of Toronto, Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved January 30, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2009). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. Retrieved January 30, 2026, from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. Retrieved January 30, 2026, from [Link]

Sources

How to remove unreacted starting materials from 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

[1][2][3]

Topic: Removal of Unreacted Starting Materials (4-Hydroxybenzamide & Alkylating Agents)

Target Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid CAS Registry Number: 2216-77-5 (Analogous Fibrate Structure) Chemical Class: Phenoxyisobutyric Acid Derivative (Fibrate Analog)[1][2][3]

Executive Summary & Diagnostic Triage

This guide addresses the purification of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , a structural analog of clofibric acid containing a primary amide.[1][2][3] The primary impurity encountered in synthesis (via Bargellini reaction or Williamson ether synthesis) is the starting material 4-hydroxybenzamide (phenol).[1][2][3]

Because the target compound is a carboxylic acid (pKa ~3.[2]5) and the impurity is a phenol (pKa ~8.6), separation is best achieved through pH-controlled differential extraction , followed by crystallization.[1][2]

Diagnostic: Do I have unreacted starting material?
ObservationLikely CulpritConfirmation
HPLC: Peak at RRT ~0.8-0.94-HydroxybenzamideStarting material is more polar than the product (due to free phenolic -OH).[1][2][3]
Appearance: Sticky/Oily SolidSolvent/Phenol mixPure product should be a white crystalline solid (MP ~183-185°C).[1][2][3]
Solubility: Insoluble in CHCl₃4-HydroxybenzamideThe product is soluble in DCM/CHCl₃; the starting phenol is less soluble.[1][2][3]

Tier 1: The "pH Switch" Extraction Protocol

This is the most effective method for removing phenolic impurities.[2] It relies on the acidity difference between the carboxylic acid product and the phenolic starting material.[2]

The Logic (Why this works)
  • Target Product (Acid): pKa ~3.5. At pH 6.5–8.5, it is 100% ionized (water-soluble).[1][2][3]

  • Impurity (Phenol): pKa ~8.[1][2]6. At pH 6.5, it is >99% neutral (organic-soluble).[1][2][3]

  • Standard NaHCO₃ (pH 8.3): At this pH, the phenol is partially ionized (~30%), which can lead to co-extraction.[1][3] Strict pH control is vital. [1][3]

Step-by-Step Protocol

Reagents Needed: Ethyl Acetate (EtOAc), 0.5M Phosphate Buffer (pH 6.[1][2]5) OR Saturated NaHCO₃, 1M HCl.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[1][2]

    • Note: Do not use Dichloromethane (DCM) if possible, as 4-hydroxybenzamide has poor solubility in DCM, which might cause it to precipitate rather than partition.[1][2]

  • First Extraction (Removal of Phenol):

    • Extract the organic phase 3 times with 0.5M Phosphate Buffer (pH 6.5) .[1][2]

    • Alternative: If buffer is unavailable, use Saturated NaHCO₃ , but you MUST wash the aqueous extract 2x with fresh EtOAc immediately to remove any "dragged" phenol.[1]

    • Result: The Product moves into the Aqueous Layer (as a salt).[2] The Impurity stays in the Organic Layer .[2]

  • Phase Separation:

    • Keep the Aqueous Layer .[2]

    • Discard the Organic Layer (contains 4-hydroxybenzamide and neutral byproducts).[1][2][3]

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 1M HCl while stirring until pH reaches 1–2 .

    • The product will precipitate as a white solid.[2]

  • Isolation:

    • Filter the solid.[2] Wash with cold water to remove inorganic salts.[1][2]

    • Dry under vacuum at 40–50°C.[1][2]

Caption: Flowchart illustrating the pH-controlled separation of the carboxylic acid target from phenolic impurities.[1][2][3]

Tier 2: Crystallization (Polishing)[1][2][3]

If the product remains slightly off-white or sticky after extraction, use recrystallization.[1][2]

Solvent System: Ethanol/Water[3]
  • Dissolve: Suspend the crude solid in a minimum amount of boiling Ethanol (95%) .

  • Reflux: Heat until fully dissolved.[2] If particulates remain, filter hot.[1][2]

  • Precipitate: Remove from heat.[2] Slowly add hot Water dropwise until the solution just becomes turbid (cloudy).

  • Clear: Add one drop of Ethanol to clear the turbidity.[2]

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

  • Filter: Collect crystals.

Alternative Solvent:Toluene (Good for removing non-polar impurities, though less effective for phenols).[1][2]

Troubleshooting Specific Scenarios

Q: I used the Bargellini reaction (Acetone/CHCl₃/NaOH), and my product is contaminated with a "camphor-like" smell.

A: This is Chloretone (Chlorobutanol) , a common byproduct of the Bargellini reaction formed by the condensation of acetone and chloroform.[1]

  • Fix: Chloretone is highly volatile and steam-volatile.[1][2][3]

    • Option 1: Dry the product in a vacuum oven at 50°C overnight; the chloretone will sublime.[2]

    • Option 2: Recrystallize from boiling water/ethanol; chloretone will remain in the mother liquor or evaporate.[2]

Q: The product is oiling out instead of crystallizing.

A: This usually indicates residual solvent or high impurity levels disrupting the crystal lattice.

  • Fix:

    • Redissolve in dilute NaOH.

    • Wash the aqueous solution with Diethyl Ether (removes neutrals causing the oiling).[2]

    • Re-acidify slowly with vigorous stirring.

    • Seed the solution with a pure crystal if available.[1][2]

Q: My yield is very low after the bicarbonate wash.

A: You may have lost product during the extraction if the layers weren't separated cleanly or if the pH was too low.[2]

  • Fix: Check the pH of the discarded organic layer.[2] If it was too basic, the phenol might have pulled some acid with it (unlikely).[1] More likely, the product is slightly soluble in water.[1] Saturate the aqueous acidic filtrate with NaCl (Salting out) and re-extract with EtOAc to recover any lost product.

Physicochemical Data Reference

PropertyTarget ProductImpurity (4-Hydroxybenzamide)Implication
Functional Group Carboxylic AcidPhenolAcid is much stronger.[1][2][3][4]
pKa ~3.5 [1]~8.6 [2]Allows separation at pH 6.[1][2][3]5.
LogP (Hydrophobicity) ~1.8~0.5Impurity is more water-soluble than typical phenols, requiring thorough washing.[1][2][3]
Solubility (pH 1) InsolubleSoluble (Hot) / Sparingly Soluble (Cold)Acidification precipitates target; impurity may stay in solution.[1][2][3]
Solubility (pH 8) Soluble (Ionic)Sparingly Soluble (Neutral)Basis for extraction.[1][2][3]

References

  • FooDB. "(S)-2-(4-Methoxyphenoxy)propanoic acid (Analogous pKa data)." Foodb.ca.[1][2] Accessed Jan 31, 2026.[1][2] [1][2][3]

  • ChemicalBook. "4-Hydroxybenzamide Chemical Properties and pKa." ChemicalBook.com.[1][2] Accessed Jan 31, 2026.[1][2]

  • Guareschi, I. "Bargellini Reaction Mechanisms and Byproducts."[1][2] Encyclopedia MDPI. Accessed Jan 31, 2026.[1][2]

  • PubChem. "4-Hydroxybenzamide Compound Summary."[1][2][3] National Library of Medicine.[1][2] Accessed Jan 31, 2026.[1][2] [1][2][3]

  • Navarrete-Vázquez, G., et al. "Synthesis and crystal structure of 2-(4-acetamidophenoxy)-2-methylpropanoic acid."[1][2][3] PMC - NIH.[1][2][3] Accessed Jan 31, 2026.[1][2]

Stability issues of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers working with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9). This guide addresses stability, solubility, and analytical challenges associated with this compound, which is frequently encountered as a process-related impurity or metabolite in the analysis of fibrates (e.g., Fenofibrate).

Document ID: TS-IMP-121809 | Version: 2.1 | Status: Active Applicable For: Analytical Method Development, QC Stability Studies, Impurity Profiling

Compound Profile & Chemical Context[1][2][3][4][5][6][7]

  • Chemical Name: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

  • CAS Number: 121809-54-9

  • Synonyms: 2-[4-(Aminocarbonyl)phenoxy]-2-methylpropanoic acid; Fenofibrate Amide Impurity.

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Functional Groups:

    • Carboxylic Acid: pKa ≈ 4.5 (Responsible for pH-dependent solubility).

    • Primary Amide (-CONH₂): Susceptible to hydrolysis.

    • Ether Linkage: Generally stable.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation Issues

Q1: I am trying to prepare a 1 mg/mL stock solution in 0.1% Formic Acid (aqueous), but the compound precipitates or forms a suspension. Why? Diagnosis: The compound contains a free carboxylic acid group. In 0.1% Formic Acid (pH ≈ 2.7), the acid group is protonated (neutral form), which significantly reduces its aqueous solubility. Solution:

  • Dissolution Strategy: Pre-dissolve the solid in 100% Methanol or Acetonitrile (at least 10-20% of final volume) before adding the aqueous buffer.

  • pH Adjustment: If an aqueous stock is strictly required, use a buffer with a pH > 6.0 (e.g., Ammonium Bicarbonate or Phosphate buffer). This deprotonates the carboxylic acid (forming the carboxylate anion), drastically increasing solubility.

Q2: My stock solution in DMSO turned slightly yellow after 1 week at room temperature. Is it still usable? Diagnosis: Color change in amide/aromatic systems often indicates early-stage oxidative degradation or photodegradation. While the primary peak area might remain >98%, the yellowing suggests the formation of trace quinoid-like species or N-oxidation products. Recommendation: Discard the solution. For future experiments, store stock solutions in amber vials at -20°C. DMSO is hygroscopic; absorbed water can catalyze amide hydrolysis over time.

Category B: Chemical Stability & Degradation[5]

Q3: I see a new peak eluting earlier than my main peak in my Reverse Phase HPLC chromatogram after 24 hours. What is it? Diagnosis: This is likely the Hydrolysis Product .

  • Mechanism: The primary amide (-CONH₂) hydrolyzes to a carboxylic acid (-COOH), releasing ammonia.

  • Product Identity: 2-(4-Carboxyphenoxy)-2-methylpropanoic acid (Terephthalic acid derivative).

  • Chromatographic Behavior: The hydrolysis product has two carboxylic acid groups (di-acid). It is more polar than the parent amide, causing it to elute earlier (lower Retention Time) in Reverse Phase (RP) chromatography.

Q4: Is this compound light sensitive? Diagnosis: Yes, aromatic amides can undergo photo-Fries rearrangement or general photolytic cleavage under high-intensity UV light. Protocol: All stability studies should be conducted in amber glassware. If using an autosampler with a clear door, ensure the temperature is controlled (4°C) to minimize coupled thermal/photo degradation.

Category C: HPLC Method Artifacts

Q5: The peak shape is tailing significantly (Asymmetry > 1.5). How do I fix this? Diagnosis: Tailing is often caused by secondary interactions between the free carboxylic acid and residual silanols on the HPLC column stationary phase. Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH is controlled. Operate at pH 2.5 (fully protonated) or pH 7.0 (fully ionized). Avoid operating near the pKa (~4.5), where the ionization state fluctuates, causing peak broadening.

  • Ionic Strength: Increase buffer concentration (e.g., from 10 mM to 25 mM Ammonium Acetate) to suppress silanol interactions.

Visualizations

Figure 1: Degradation Pathway Analysis

The following diagram illustrates the primary degradation route (Amide Hydrolysis) and the solubility equilibrium that users must control.

StabilityPathways Parent 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid (Parent Amide) AcidForm Protonated Form (Low Solubility, pH < 4) Parent->AcidForm Acidic pH IonizedForm Ionized Form (High Solubility, pH > 6) Parent->IonizedForm Basic pH HydrolysisProd 2-(4-Carboxyphenoxy)- 2-methylpropanoic acid (Di-acid Degradant) Parent->HydrolysisProd Hydrolysis (H2O, pH Extremes, Heat) Ammonia NH3 (Byproduct) Parent->Ammonia Hydrolysis

Caption: Figure 1. Chemical fate of the compound showing pH-dependent solubility states and the irreversible hydrolysis pathway to the di-acid derivative.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to resolve "Missing Peak" or "Low Recovery" issues.

TroubleshootingTree Start Issue: Low Recovery / Missing Peak CheckSolvent Is sample dissolved in 100% Aqueous Buffer? Start->CheckSolvent CheckpH Is Buffer pH < 4.0? CheckSolvent->CheckpH Yes CheckNewPeak Is there a new peak at earlier RRT? CheckSolvent->CheckNewPeak No (Organic present) Precipitation CAUSE: Precipitation (Acidic insolubility) CheckpH->Precipitation Yes Adsorption CAUSE: Surface Adsorption (Glass binding) CheckpH->Adsorption No Hydrolysis CAUSE: Amide Hydrolysis (Check storage temp/time) CheckNewPeak->Hydrolysis Yes CheckNewPeak->Adsorption No

Caption: Figure 2. Diagnostic workflow for identifying the root cause of stability or recovery failures.

Experimental Protocols

Protocol A: Preparation of Stable Stock Standard

To ensure stability for up to 7 days at 4°C.

  • Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.

  • Primary Dissolution: Add 2.0 mL of Methanol (HPLC Grade) . Sonicate for 2 minutes. Ensure complete dissolution (solution should be clear).

  • Dilution: Make up to volume with Water:Methanol (50:50 v/v) . Do not use pure water or acidic buffer for the stock.

  • Storage: Aliquot into amber HPLC vials. Store at -20°C for long term, or 4°C for immediate use (up to 1 week).

Protocol B: Rapid Hydrolysis Check (For Validation)

To confirm the location of the degradation peak in your method.

  • Prepare a 0.5 mg/mL solution in 0.1 M NaOH .

  • Heat at 60°C for 1 hour .

  • Neutralize with an equimolar amount of HCl.

  • Inject onto HPLC.

  • Result: The parent peak (Amide) will decrease, and a new peak (Di-acid) will appear at a lower retention time. Use this to mark the "Hydrolysis Impurity" in your chromatography software.

References

  • Chemical Structure & Identifiers

    • Source: National Center for Biotechnology Information (2025).
    • Verification: CAS Common Chemistry. CAS RN: 121809-54-9.
    • Link:

  • Fenofibrate Impurity Profiling

    • Source: European Pharmacopoeia (Ph. Eur.) 10.0, "Fenofibrate" Monograph 01/2017:1322.
    • Link:

  • Amide Hydrolysis Mechanisms: Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on amide-to-acid hydrolysis kinetics).
  • Stability Data Sheet (SDS)

    • Source: Sigma-Aldrich / Merck Safety Data Sheet for "Fenofibrate Rel
    • Link:

Technical Support Center: Recrystallization of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-CRYST-FIB-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Introduction: The Molecule & The Challenge

You are likely working with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , a structural analog or metabolite closely related to the fibrate class (e.g., Fenofibric Acid).[1] This molecule presents a "perfect storm" for crystallization difficulties due to its conflicting functional groups:

  • The Carbamoyl Group (–CONH₂): A rigid hydrogen-bond donor/acceptor that drives high lattice energy (high melting point) but often leads to oiling out (Liquid-Liquid Phase Separation) in organic solvents.[1]

  • The Carboxylic Acid (–COOH): Provides pH-dependent solubility but introduces dimerization risks and variable solubility based on the ionization state.[1]

  • The Gem-Dimethyl Group: Increases lipophilicity and steric hindrance, often slowing down nucleation kinetics.[1]

This guide moves beyond generic advice, offering specific protocols to resolve oiling out, polymorphism, and impurity rejection for this specific chemotype.[1]

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or separates into a sticky oil/gum on the bottom of the flask before any crystals appear.

Root Cause: The system has entered the Metastable Zone Width (MSZW) at a point where the liquid-liquid spinodal curve lies above the solubility curve. The molecules prefer to cluster into a dense liquid phase (oil) rather than organize into a crystal lattice.[1]

The Protocol: Seeded Cooling with "Reverse Addition"

Do not rely on spontaneous nucleation.[1] You must bypass the "oiling out" zone by providing a template for growth at low supersaturation.[1]

Step-by-Step Methodology:

  • Solvent Selection: Use a Methanol/Water or Acetone/Water system.[1]

    • Why? The amide group is highly soluble in methanol/acetone.[1] Water acts as the anti-solvent.[1]

  • Dissolution: Dissolve the crude material in the minimum amount of hot Methanol (

    
    ).
    
  • The "Reverse Addition" Trick:

    • Prepare a separate vessel with the anti-solvent (Water) and a small amount of seed crystals (1-2 wt%) at a lower temperature (

      
      ).
      
    • Crucial: Slowly add the hot organic solution into the cool aqueous seed slurry .

    • Rate: Add slowly enough that the solution never becomes cloudy (oily).[1] The seeds should grow, not gum up.[1]

Visual Troubleshooting Guide:

OilingOut start Issue: Solution Oils Out check1 Is the oil stable? start->check1 action1 Perform Slurry Conversion (Hold at T just below oiling point) check1->action1 Yes (Oil persists) action2 Switch to Reverse Addition (Add solution to seed slurry) check1->action2 No (Oil appears transiently) check2 Did it crystallize? action1->check2 action2->check2 check2->start No (Retry with lower conc.) final Success: Filter & Dry check2->final Yes

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Chemical Purity via pH-Swing Crystallization

Symptom: The crystals are colored or contain persistent starting material (e.g., the phenol precursor) that cannot be removed by standard recrystallization.

Root Cause: The impurity has a similar solubility profile to the product in organic solvents.[2]

The Fix: Exploit the acidity of the carboxylic acid (


). Neutral impurities (phenols, esters) will not ionize at pH 7-8, whereas your product will.[1]
The "Acid-Base Swing" Protocol
StepOperationMechanistic Rationale
1 Suspend crude solid in Water .The acid form is insoluble in water.[1]
2 Add 1M NaOH dropwise until pH

9-10.
Converts the acid to the soluble carboxylate salt.
3 Filtration (Critical). Insoluble neutral impurities (unreacted starting materials) remain solids.[1] Filter them out.
4 Wash filtrate with Ethyl Acetate (2x).[1]Extracts dissolved non-ionic organic impurities into the organic layer.[1] Keep the aqueous layer!
5 Acidification: Add 1M HCl slowly to the aqueous layer.[1]Protonates the carboxylate.[1] The product precipitates as the free acid.
6 Digestion: Heat the slurry to

for 1 hour.
"Oswald Ripening" – dissolves fines and grows larger, filterable crystals.[1]

Module 3: Polymorphism & Solvate Control

Symptom: Batch-to-batch variation in Melting Point (e.g., shifting between


 and 

) or XRPD patterns.

Root Cause: Amides are notorious for conformational polymorphism .[1] They can pack in "sheets" (via Hydrogen bonding) or "needles".[1] Furthermore, the carboxylic acid can form dimers or solvates (especially with Methanol).[1]

Experimental Verification: Run a Slurry Competition Experiment :

  • Mix equal parts of Form A and Form B in a saturated solution.

  • Stir for 24-48 hours.

  • The most thermodynamically stable form will consume the metastable form.[1]

Recommendation:

  • Avoid Methanol if you suspect solvate formation (methanol can get trapped in the lattice).[1]

  • Switch to Isopropyl Alcohol (IPA) / Water or Ethanol / Water .[1] These solvents are less likely to form stable solvates with this specific structure compared to methanol.[1]

FAQ: Rapid Response Unit

Q1: My product is sticking to the glass walls. How do I prevent this?

  • A: This is due to high surface energy.[1] Silanize the glassware or use a PTFE (Teflon) stirrer.[1] More importantly, this indicates you are cooling too fast.[1] Reduce the cooling rate to

    
    .
    

Q2: Can I use Toluene or Hexane?

  • A: Avoid. This molecule is too polar (Carbamoyl + Acid).[1] It will likely be insoluble in Hexane and will "oil out" immediately in hot Toluene.[1] Stick to protic solvents (Alcohols) or polar aprotic solvents (Acetone, THF) mixed with water.[1]

Q3: The filtration is extremely slow (clogging).

  • A: You have likely formed "needle" polymorphs or dendrites due to high supersaturation.[1]

    • Fix: Perform a Temperature Cycling protocol. Heat the slurry to dissolve 80% of the solid, then cool slowly. Repeat 3 times. This transforms needles into thicker, block-like crystals that filter easily.[1]

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General principles of seeded cooling and reverse addition).

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers.[1][3][4][5] Oxford Chemistry Primers.[1] (Foundational text on MSZW and nucleation control).

  • Stahly, G. P. (2007).[1] Diversity in Single- and Multiple-Component Crystals.[1] The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design.[1] (Context on amide polymorphism).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications.[1] Wiley-VCH.[1] (Source for pH-swing purification strategies).

Sources

Minimizing byproduct formation in 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles to ensure the integrity and purity of your final product.

Understanding the Synthesis: A Plausible Route

The synthesis of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid typically proceeds via a Williamson ether synthesis. A common approach involves the reaction of a parasubstituted phenol with an α-halo isobutyrate, followed by hydrolysis of the ester and/or other functional groups. The following diagram illustrates a likely two-step synthetic pathway, which will serve as the basis for our troubleshooting guide.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Hydroxybenzamide 4-Hydroxybenzamide Intermediate_Ester Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate 4-Hydroxybenzamide->Intermediate_Ester 1. Base (e.g., K2CO3) 2. Solvent (e.g., DMF) Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate->Intermediate_Ester Final_Product 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Intermediate_Ester->Final_Product Base or Acid Hydrolysis (e.g., NaOH, then H3O+)

Caption: Plausible two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the root causes and providing actionable solutions.

Q1: My reaction yield is significantly low, and I have a complex mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in this synthesis often stem from competing side reactions inherent to the Williamson ether synthesis, especially when using a tertiary alkyl halide. The primary culprits are typically elimination reactions and C-alkylation of the phenoxide.

  • Elimination (E2) Reaction: The alkylating agent, ethyl 2-bromo-2-methylpropanoate, is a tertiary halide. In the presence of a strong base, it is highly susceptible to an E2 elimination reaction, which competes with the desired SN2 substitution.[1] This leads to the formation of ethyl methacrylate as a major byproduct.[2]

    Reactants Ethyl 2-bromo-2-methylpropanoate + Base SN2_Product Desired Ether Product (Substitution) Reactants->SN2_Product SN2 Path E2_Byproduct Ethyl Methacrylate (Elimination Byproduct) Reactants->E2_Byproduct E2 Path (Favored by strong bases and high temperatures)

    Caption: Competing SN2 and E2 pathways.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an isomeric byproduct where the isobutyrate group is attached to the carbon atom ortho or meta to the hydroxyl group.[3]

To minimize these side reactions:

  • Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.[4] Strong bases significantly promote the E2 elimination pathway.[5]

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures favor elimination over substitution.

  • Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents favor O-alkylation over C-alkylation.[3] Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[3]

Q2: During the final hydrolysis step, I am losing the carbamoyl group and forming a dicarboxylic acid. How can I prevent this?

A2: The carbamoyl group (-CONH₂) is susceptible to hydrolysis to a carboxylic acid (-COOH) under both acidic and basic conditions, especially at elevated temperatures.[6] To preserve the amide functionality, careful control of the hydrolysis conditions is crucial.

ConditionRiskMitigation Strategy
Strong Base (e.g., concentrated NaOH) & High Temperature High risk of both ester and amide hydrolysis.Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or HPLC to stop it once the ester is cleaved.
Strong Acid (e.g., concentrated HCl) & High Temperature High risk of both ester and amide hydrolysis.Prefer basic hydrolysis for this substrate. If acidic conditions are necessary, use a weaker acid or dilute strong acid at low temperatures and carefully monitor the reaction progress.

A two-stage hydrolysis process can also be considered, where the ester is first cleaved under mild basic conditions, and the reaction is then carefully neutralized to isolate the desired product before significant amide hydrolysis occurs.

Q3: My starting material is 4-cyanophenol instead of 4-hydroxybenzamide. I am having trouble stopping the hydrolysis at the amide stage. What should I do?

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7] However, forcing conditions (strong acid or base with heat) will typically lead to the full hydrolysis to the carboxylic acid.[8] To isolate the amide, milder and more controlled hydrolysis methods are necessary.

  • Controlled Acidic Hydrolysis: Using concentrated sulfuric acid in acetic acid or trifluoroacetic acid can sometimes facilitate the hydration of the nitrile to the amide with minimal over-hydrolysis.[7]

  • Base-Catalyzed Peroxide Method: A mild and effective method involves the use of hydrogen peroxide in the presence of a base like sodium hydroxide in an ethanol/water mixture. This method often provides good yields of the amide from the corresponding nitrile.[9]

It is essential to monitor these reactions carefully and stop them once the amide is formed to prevent further hydrolysis.

Q4: I am observing a significant amount of unreacted 4-hydroxybenzamide in my final product. How can I improve the conversion?

A4: The presence of unreacted starting material suggests an incomplete reaction. Several factors could contribute to this:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used to fully deprotonate the phenol. An excess of a mild base like K₂CO₃ is often used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require a longer duration or a modest increase in temperature to achieve full conversion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Purity of Reagents: Ensure that the starting materials and solvent are pure and dry, as impurities can interfere with the reaction.

Key Byproduct Summary

ByproductFormation PathwayPrevention Strategy
Ethyl Methacrylate E2 elimination of ethyl 2-bromo-2-methylpropanoate.[1]Use a mild base (e.g., K₂CO₃), maintain low reaction temperatures.
C-Alkylated Isomer C-alkylation of the phenoxide ion.[3]Use a polar aprotic solvent (e.g., DMF, DMSO).[3]
2-(4-Carboxyphenoxy)-2-methylpropanoic acid Hydrolysis of the carbamoyl group.[6]Employ mild hydrolysis conditions (e.g., LiOH at room temperature) and monitor the reaction closely.
4-Hydroxybenzamide Incomplete reaction.Use a slight excess of base, optimize reaction time and temperature.

Analytical Support

Q5: How can I effectively analyze the purity of my 2-(4-carbamoylphenoxy)-2-methylpropanoic acid and identify the byproducts?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing the purity of your final product and detecting the presence of byproducts.

  • Method: A reversed-phase HPLC (RP-HPLC) method using a C18 column is generally suitable.[10][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol would be a good starting point for method development.

  • Detection: UV detection at a wavelength where both the product and potential aromatic byproducts have good absorbance (e.g., around 225-280 nm) is appropriate.[10]

  • Identification: Byproducts can be tentatively identified by comparing their retention times with those of known standards. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to obtain molecular weight information.

Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are also essential for confirming the structure of the final product and identifying major impurities if they can be isolated.

Recommended Experimental Protocol

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

  • To a stirred solution of 4-hydroxybenzamide (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

Step 2: Hydrolysis to 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

  • Dissolve the crude ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis of the ester by TLC or HPLC, being careful to check for the formation of the dicarboxylic acid byproduct.

  • Once the ester is consumed, carefully acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-(4-carbamoylphenoxy)-2-methylpropanoic acid.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Quora. (2021). Why does methylbromide undergo substitution reaction while 2-bromo-2-methylpropane undergo elimination reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • Osunstate. (n.d.). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Pearson. (n.d.). Given a reaction where 2-bromo-2-methylpropane reacts with a strong base such as OH− in ethanol, which elimination mechanism is most likely to occur?. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Scientific Reports. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Cipac. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ResearchGate. (2022). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • PubMed. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Troubleshooting & Process Optimization

Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Molecule & The Challenge

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is a structural analog of the fibrate class of drugs (e.g., the active metabolite of Fenofibrate). It features a sterically hindered ether linkage and a sensitive carbamoyl (primary amide) group.

Scaling this synthesis presents a classic "Process Chemist’s Dilemma":

  • The "Bargellini" Route: A cost-effective, one-pot multicomponent reaction that is notoriously exothermic and difficult to control at scale.

  • The "Williamson" Route: A cleaner, stepwise alkylation that introduces selectivity issues—specifically, how to hydrolyze the intermediate ester without destroying the labile amide group.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: The Bargellini Route (One-Pot Synthesis)

Method: Reaction of 4-hydroxybenzamide, Acetone, and Chloroform in the presence of NaOH.

Q1: We are seeing a massive exotherm upon adding the Chloroform/Acetone mixture. How do we control this at >1kg scale?

The Root Cause: The Bargellini reaction involves the formation of a trichloromethide anion (


) which attacks acetone.[1] This step, and the subsequent hydrolysis, is highly exothermic.[2] In a batch reactor, the accumulation of unreacted chloroform/acetone due to poor mixing or low temperature followed by a sudden "kick" can lead to a thermal runaway.

The Protocol (Dosing Strategy): Do not add reagents "all at once." Use a Semi-Batch Cryogenic Dosing approach.

  • The Heel: Charge 4-Hydroxybenzamide and solid NaOH (powdered) into the reactor with an inert solvent (e.g., THF or Dioxane) or use the excess Acetone as solvent (risky at scale).

  • Temperature Lock: Cool the slurry to 0°C – 5°C .

  • The Feed: Pre-mix Chloroform and Acetone. Feed this mixture slowly via a dip tube.

  • The Interlock: Monitor the internal temperature (

    
    ). If 
    
    
    
    rises >10°C, stop the feed immediately . The reaction is likely mass-transfer limited by the solid NaOH surface area.
Q2: Our final product contains ~15% of a volatile solid impurity that smells like camphor. What is it?

The Impurity: You have synthesized Chloretone (Chlorobutanol) (1,1,1-trichloro-2-methyl-2-propanol).[3]

Mechanism of Failure: This is a competitive side reaction. The trichloromethide anion attacks acetone, but instead of proceeding to the ether/acid (the Bargellini pathway), it simply protonates. This happens when:

  • NaOH is insufficient or inactive: The Bargellini rearrangement requires a high concentration of active base to drive the formation of the gem-dichloro epoxide intermediate.

  • Water content is too high: Water quenches the intermediate before it can react with the phenoxide.

Corrective Action:

  • Dryness: Ensure Acetone and Chloroform are dry (<0.1% water).

  • Base Quality: Use freshly powdered NaOH or KOH. Pellets have too little surface area.

  • Stoichiometry: Increase NaOH to 4.0–5.0 equivalents. The excess base drives the hydrolysis of the intermediate to the acid salt, making it irreversible.

Module 2: The Williamson Ether Route (Stepwise)

Method: Alkylation of 4-hydroxybenzamide with Ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis.

Q3: We are observing N-alkylation impurities (up to 10%). How do we favor O-alkylation?

The Science: Amides are nucleophilic at the nitrogen (


) and the oxygen (

). However, in the presence of a base, the phenol (

) is deprotonated to the phenoxide, which is a better nucleophile than the neutral amide (

for deprotonation). However, "hard" bases or high temperatures can promote N-alkylation.

The Fix:

  • Solvent Switch: Switch from DMF (polar aprotic, promotes both) to MEK (Methyl Ethyl Ketone) or Acetonitrile .

  • Base Selection: Use Potassium Carbonate (

    
    )  instead of NaH or NaOH. Carbonate is strong enough to deprotonate the phenol but too weak to deprotonate the amide nitrogen, effectively shutting down the N-alkylation pathway.
    
  • Catalysis: Add 5 mol% Phase Transfer Catalyst (e.g., TBAB) if using MEK. This solubilizes the phenoxide just enough for the reaction without exposing the amide to harsh conditions.

Q4: The Critical Step: How do we hydrolyze the ester without hydrolyzing the amide?

The Problem: You have Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate. You need the acid.[4][5][6]

  • Standard Hydrolysis (NaOH/Reflux): Fails. Converts Amide

    
     Carboxylic Acid (Bis-acid impurity).
    
  • Acid Hydrolysis (HCl/Reflux): Fails. Hydrolyzes amide faster than the sterically hindered ester.

The "Mild-Base" Protocol: The steric bulk of the gem-dimethyl group makes the ester harder to hydrolyze than a normal ester, but the amide is also vulnerable. You must exploit the kinetic difference at low temperature.

  • Reagent: Lithium Hydroxide (LiOH·H2O). LiOH is less aggressive than NaOH.

  • Solvent: THF:Water (4:1).

  • Temperature: 20°C (Room Temp). Do NOT Reflux.

  • Monitoring: Track the reaction by HPLC every hour. Stop immediately when Ester < 0.5%.

  • Quench: Acidify to pH 3.0 with cold 1N HCl immediately. Do not let it sit at high pH.

Module 3: Visualization & Logic

Decision Framework: Route Selection

RouteSelection Start Start: Scale-Up Planning Cost Priority: Cost or Purity? Start->Cost Bargellini Route A: Bargellini (One-Pot) Cost->Bargellini Cost Driven Williamson Route B: Williamson (Stepwise) Cost->Williamson Purity Driven Exotherm Risk: High Exotherm Requires Cryo-Cooling Bargellini->Exotherm Impurity Risk: Chloretone Impurity Requires Steam Distillation Exotherm->Impurity ResultA Result: Low Cost, Lower Purity (Good for early intermediates) Impurity->ResultA Selectivity Risk: N-Alkylation Use K2CO3/MEK Williamson->Selectivity Hydrolysis Risk: Amide Hydrolysis Use LiOH @ 20°C Selectivity->Hydrolysis ResultB Result: High Purity, Higher Cost (Pharma Grade) Hydrolysis->ResultB

Caption: Decision Logic for selecting the synthesis route based on facility capabilities and purity requirements.

Module 4: Data & Specifications

Table 1: Solvent & Base Effects on Selectivity (Williamson Route)
SolventBaseTemp (°C)O-Alkylation (Product)N-Alkylation (Impurity)Notes
DMF NaH0 -> 2565%25%Avoid. Strong base deprotonates Amide.
Acetone K2CO3Reflux85%5%Slow reaction rate (36h+).
MEK K2CO3Reflux96% <1% Recommended. Optimal boiling point (80°C).
Toluene NaOH8040%10%Poor solubility of phenoxide.
Table 2: Hydrolysis Kinetics (Ester vs. Amide)
ConditionReagentTempEster Hydrolysis (t1/2)Amide Hydrolysis (t1/2)Selectivity Window
Aggressive 2N NaOH100°C10 min45 minPoor (High risk of bis-acid)
Standard 1N NaOH25°C4 hours48 hoursModerate
Optimized 2N LiOH 20°C 2 hours >120 hours Excellent

Module 5: FAQ & Troubleshooting

Q: The product precipitates as a sticky gum during acidification. How do I get a filterable solid? A: This is a "trapped solvent" issue. The acid form is lipophilic.

  • Do not dump acid into the reaction mixture.

  • Reverse Addition: Drip the basic reaction mixture slowly into a rapidly stirring solution of dilute HCl at 0°C.

  • Seeding: Add seed crystals of pure acid when the pH hits 5.0.

  • Aging: Stir the slurry for 2 hours after final pH adjustment to allow crystal growth (Ostwald ripening).

Q: Can I use 2-bromo-2-methylpropanoic acid directly in the Williamson ether synthesis to avoid the hydrolysis step? A: Generally, No . The carboxylate group (


) will form first. You will then have a dianion (phenoxide + carboxylate). The carboxylate is nucleophilic and will compete for the alkyl halide, forming esters (self-polymerization) or requiring 2 equivalents of the expensive bromo-acid. The ester route protects the acid functionality, ensuring the alkyl halide reacts only with the phenol.

References

  • Bargellini, G. (1906).[1][7] "Action of Chloroform and Acetone on Phenols in Alkaline Solution". Gazzetta Chimica Italiana, 36, 329. (The foundational mechanism for the multicomponent reaction).

  • Bunton, C. A., et al. (1961). "Hydrolysis of Amides in Basic Solution". Journal of the Chemical Society, 1961, 4956.[8] (Kinetics of amide vs ester hydrolysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[9] (Strategies for bioisostere synthesis, specifically fibrate analogs).

  • Ambeed. (n.d.). "2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Safety Data Sheet". (Safety and physical property data).

Sources

Identifying unknown peaks in NMR of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectral Analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Status: Operational Ticket Queue: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecular Baseline

Welcome to the Technical Support Center. Before troubleshooting "unknown" peaks, we must establish the rigid baseline of what should be present. The molecule , 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , is a fibrate-class structural analog consisting of a primary benzamide linked via an ether to a dimethyl-substituted carboxylic acid tail.

Chemical Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol

Standard 1H NMR Profile (DMSO-d₆)

Note: Chemical shifts (δ) are approximate and concentration/temperature dependent.

RegionProtons (Integration)MultiplicityApprox.[1][2] Shift (δ)Structural Assignment
Acidic 1HBroad Singlet (br s)12.0 – 13.5-COOH (Carboxylic Acid). Often invisible due to exchange.
Amide 1HBroad Singlet7.8 – 8.0-CONH₂ (Amide H_a). H-bonded/restricted rotation.
Aromatic 2HPseudo-Doublet7.7 – 7.9Ar-H (Ortho to Amide). Part of AA'BB' system.[3][4]
Amide 1HBroad Singlet7.1 – 7.3-CONH₂ (Amide H_b).
Aromatic 2HPseudo-Doublet6.8 – 7.0Ar-H (Ortho to Ether). Part of AA'BB' system.[3][4]
Aliphatic 6HSinglet (s)1.4 – 1.6-C(CH₃)₂- (Gem-dimethyl).

*Technical Note on Aromatics: This is a 1,4-disubstituted benzene. While it often looks like two doublets, it is magnetically an AA'BB' system .[5] Second-order effects (roofing) may be visible.

Module 1: Troubleshooting Unknown Peaks (FAQ)

Below are the most frequent "tickets" submitted by researchers regarding this compound, resolved with root-cause analysis.

Ticket #101: "I see three or four peaks in the aromatic region instead of two doublets."

Diagnosis: Impurity Co-elution or Regioisomerism. Root Cause: The synthesis likely involves the reaction of 4-hydroxybenzamide with a 2-bromo-2-methylpropanoate derivative.

  • Starting Material (4-Hydroxybenzamide): If the reaction didn't go to completion, you will see a second set of AA'BB' protons, likely slightly upfield (phenol protons shield the ring more than the ether).

  • O- vs. N-Alkylation: The alkylation can theoretically occur on the amide nitrogen instead of the phenolic oxygen (though less favorable). N-alkylated impurities break the symmetry, creating complex splitting patterns.

Validation Protocol:

  • Look for a singlet around 9.0–10.0 ppm . If present, this is the unreacted phenolic -OH of the starting material.

  • Check the integration.[6] If the "extra" aromatic peaks integrate to <5% relative to the main product, it is residual starting material.

Ticket #102: "The amide protons are splitting or appearing as broad humps."

Diagnosis: Restricted Rotation (Rotamers). Root Cause: The C-N bond in the amide group has partial double-bond character. In DMSO-d₆, rotation is slow on the NMR timescale.[7] This makes the two amide protons chemically non-equivalent (one is cis to the oxygen, one is trans).

  • Observation: You typically see two distinct broad singlets (separated by ~0.6 ppm).

  • Warning: If you run this in Methanol-d₄ or D₂O, these peaks will disappear (exchange) or collapse into one average signal if the rate of rotation increases.

Ticket #103: "There is a sharp singlet at 3.33 ppm that integrates massively."

Diagnosis: Water in DMSO-d₆. Root Cause: Carboxylic acids are hygroscopic. The acidic proton (-COOH) is in rapid exchange with residual water in the DMSO solvent.

  • Shift Drift: While pure water in DMSO is at 3.33 ppm, the presence of your carboxylic acid will shift this peak downfield (towards 4.0–5.0 ppm) and broaden it significantly due to proton exchange.

  • Solution: Do not integrate this peak. It is not part of your molecule.

Ticket #104: "My gem-dimethyl group (1.5 ppm) is a triplet, not a singlet."

Diagnosis: Ethyl Ester Intermediate. Root Cause: If you synthesized this via the ethyl ester (Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate) and hydrolyzed it, the hydrolysis is incomplete.

  • The "Triplet": This is actually the methyl of the ethyl group (-CH₂-CH₃ ).

  • The "Quartet": Look for a corresponding quartet around 4.1–4.2 ppm (-CH₂ -CH₃).

  • Fix: The reaction requires more rigorous base hydrolysis (LiOH/THF) or longer reaction time.

Module 2: Advanced Verification Protocols

If the standard 1H NMR is inconclusive, execute these workflows.

Protocol A: The D₂O Shake (Identification of Exchangeable Protons)

Use this to distinguish Amide/Acid protons from Aromatic impurities.

  • Acquire a standard 1H spectrum in DMSO-d₆.

  • Add 1–2 drops of D₂O (Deuterium Oxide) directly to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.

    • Result: Peaks at ~12.0 ppm (COOH) and ~7.5/8.0 ppm (CONH₂) will disappear or diminish significantly.

    • Result: Aromatic CH peaks (AA'BB') will remain unchanged.

Protocol B: 13C-NMR Carbon Count

Use to confirm the carbonyl environments.

Carbon TypeExpected Shift (ppm)Count
C=O (Acid) 174 – 1761
C=O (Amide) 166 – 1681
Aromatic C-O 158 – 1601
Aromatic C-N 125 – 1301
Aromatic CH 114 – 1304
Quaternary C 78 – 801
Methyls 24 – 262

Module 3: Visual Decision Trees

Diagram 1: Unknown Peak Identification Workflow

UnknownPeakLogic Start Unknown Peak Detected RegionCheck Identify Chemical Shift Region Start->RegionCheck Aliphatic 0.5 - 2.5 ppm RegionCheck->Aliphatic Aromatic 6.5 - 8.5 ppm RegionCheck->Aromatic TripletCheck Is it a Triplet? Aliphatic->TripletCheck EthylImpurity Ethyl Ester Precursor (Look for Quartet @ 4.1) TripletCheck->EthylImpurity Yes SolventPeak Sharp Singlet? Check Solvent Table (Acetone/Grease) TripletCheck->SolventPeak No D2OCheck Does it disappear with D2O? Aromatic->D2OCheck AmideID Amide Proton (CONH2) (Restricted Rotation) D2OCheck->AmideID Yes ImpurityID Check Integration (Likely Phenol Precursor) D2OCheck->ImpurityID No

Caption: Logic flow for categorizing unknown signals based on chemical shift and D₂O exchange behavior.

Diagram 2: The AA'BB' System vs. Precursor Contamination

AABB_System Molecule Target Molecule (Para-Substituted) Symmetry Symmetry Plane (Through O and C=O) Molecule->Symmetry Protons Proton Environment Symmetry->Protons Creates AA'BB' OrthoO Ortho to Ether (Shielded ~6.9 ppm) Protons->OrthoO OrthoC Ortho to Amide (Deshielded ~7.8 ppm) Protons->OrthoC Impurity Impurity: 4-Hydroxybenzamide ShiftDiff Shift Difference (Phenol OH is donor) Impurity->ShiftDiff ShiftDiff->OrthoO Overlaps but distinct

Caption: Visualization of the magnetic environments creating the characteristic AA'BB' pattern and potential impurity overlap.

References

  • Fulmer, G. R., et al. (2010).[8] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Referencing AA'BB' systems in para-disubstituted benzenes).

  • Reich, H. J. (2024). "The AA'BB' Pattern."[3][4][5] University of Wisconsin-Madison Organic Chemistry Data.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Catalyst poisoning in 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Fibrate Derivatives Topic: Troubleshooting Catalyst Poisoning in 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid Synthesis

Executive Summary: The "Poisoning" Paradox

In the synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , "catalyst poisoning" rarely refers to the permanent deactivation of active sites seen in heterogeneous metal catalysis (like sulfur on Palladium). Instead, you are likely facing Phase Transfer Catalyst (PTC) Inhibition (often called "Anion Poisoning") or Thermal Degradation (Hofmann Elimination).

This guide addresses the two primary synthetic routes:

  • The Williamson Ether Route (Standard Industrial): Susceptible to Anion Poisoning.

  • The Bargellini Reaction (One-Pot/Green): Susceptible to Water Poisoning and Thermal Runaway.

Part 1: The Williamson Ether Route (PTC Protocol)

Context: You are reacting 4-hydroxybenzamide with ethyl 2-bromo-2-methylpropionate (or similar halo-ester) using a Phase Transfer Catalyst (e.g., TBAB, TEBA) in a biphasic system (Toluene/Water or MEK/K2CO3).

The Problem: Anion Poisoning (The "Hofmeister" Trap)

In PTC, the catalyst (


) shuttles the phenoxide anion (

) into the organic phase. However, as the reaction progresses, the leaving group (Bromide,

) accumulates.
  • The Mechanism: According to the Hofmeister series, lipophilic anions associate more strongly with quaternary ammonium cations than hydrophilic anions.

  • The "Poisoning":

    
     is more lipophilic than 
    
    
    
    . As
    
    
    rises, the catalyst forms a tight ion pair (
    
    
    ) and stays in the organic phase, refusing to return to the aqueous interface to pick up more phenoxide. The reaction stalls at ~60-70% conversion.
Troubleshooting Guide: PTC Optimization
SymptomDiagnosisCorrective Action
Reaction stalls at 50-70% Anion Poisoning: The leaving group (Br⁻/I⁻) has saturated the catalyst.Swap Catalyst: Use a catalyst with a "loose" ion pair structure like TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) or PEG-400 , which are less sensitive to anion competition than Quats.
Yield drops after prolonged heating Catalyst Death (Hofmann): High temperature + Strong Base = Catalyst decomposition.Lower T / Switch Base: Reduce Temp <80°C. If using NaOH (Strong Base), switch to K₂CO₃ (Weaker Base) to prevent Hofmann elimination of the catalyst.
Slow kinetics from start Hydration Shell: The phenoxide is too hydrated to transfer.Increase Concentration: Use 50% NaOH (aq) instead of dilute. High ionic strength "salts out" the catalyst, forcing it into the organic phase.
Visualizing the Poisoning Cycle

PTC_Poisoning Aq_Phase Aqueous Phase (NaOH + Phenol) Q_Active Active Catalyst (Q+ PhO-) Aq_Phase->Q_Active Ion Exchange Org_Phase Organic Phase (Solvent + Alkyl Halide) Product Ether Product Org_Phase->Product Reaction (S_N2) Q_Active->Org_Phase Phase Transfer Q_Poisoned Poisoned Catalyst (Q+ Br-) Q_Poisoned->Aq_Phase Regeneration (Blocked by Lipophilicity) Product->Q_Poisoned Release Br-

Caption: The "Anion Poisoning" Loop. The catalyst becomes "addicted" to the leaving group (Bromide), preventing it from recycling the active Phenoxide.

Part 2: The Bargellini Reaction Route

Context: You are reacting 4-hydroxybenzamide, Acetone, and Chloroform with solid NaOH. This is a multicomponent reaction that forms the gem-dimethyl acid directly.

The Problem: "Water Poisoning" & Thermal Runaway

While not "catalytic" in the traditional sense, the solid NaOH acts as a surface-active reagent.

  • Water Poisoning: The generation of the trichloromethyl anion (

    
    ) is reversible and highly sensitive to water. Excess water "poisons" the carbene equivalent, hydrolyzing it to formate before it can react with acetone.
    
  • Amide Hydrolysis: The target molecule contains a Carbamoyl (Amide) group. Prolonged exposure to the high-temperature/high-base conditions of the Bargellini reaction will hydrolyze the amide to a carboxylic acid (dicarboxylic acid impurity).

Troubleshooting Guide: Bargellini Protocol
SymptomDiagnosisCorrective Action
Low Yield / Unreacted Phenol Water Poisoning: Wet solvents or NaOH killed the

intermediate.
Dry Reagents: Use freshly powdered, anhydrous NaOH. Ensure Acetone is dry (<0.5% water).
Dicarboxylic Acid Impurity Over-Reaction: The amide group hydrolyzed.Control Exotherm: The Bargellini reaction is highly exothermic. Add NaOH slowly at 0-5°C. Do not reflux; allow to warm to RT naturally.
Sticky/Gummy Solid Polymerization: Acetone self-condensed (Aldol).Stoichiometry: Use a large excess of Acetone (as solvent) relative to Chloroform to dilute the reactive species and favor the cross-reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Iodide (KI) to speed up the Williamson reaction (Finkelstein condition)? A: Proceed with Caution. While KI accelerates the alkylation of the bromide, Iodide (


) is a massive catalyst poison in PTC systems. It is extremely lipophilic and will permanently pair with your quaternary ammonium catalyst (

), shutting down the cycle. If you use KI, you must use a specialized catalyst like TDA-1 or a Crown Ether, not a standard Quat salt.

Q2: My catalyst (TBAB) turns dark brown during the reaction. Is it poisoned? A: It is likely degrading . This is the Hofmann Elimination . Under basic conditions, the ammonium salt eliminates a proton to form tributylamine and an alkene.

  • Fix: Switch to Tetramethylammonium Chloride (TMAC) (cannot undergo Hofmann elimination as it lacks beta-hydrogens) or a Phosphonium salt (though these are sensitive to hydroxide).

Q3: How do I purify the final acid from the catalyst residues? A: The beauty of the target molecule (Acidic) allows for an "Acid-Base Swing":

  • Complete reaction.

  • Add water and adjust pH to >10 (Product is soluble salt; Catalyst stays in organic or washes out).

  • Wash aqueous layer with Ethyl Acetate (removes organic impurities/catalyst).

  • Acidify aqueous layer to pH 2. The 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid will precipitate.

References

  • Bargellini Reaction Mechanism & History

    • Source: Encyclopedia MDPI. "Multicomponent Bargellini Reaction."
    • URL:[Link]

  • Phase Transfer C

    • Source: ElectronicsAndBooks.
    • URL:[Link]

  • Hofmann Elimin

    • Source: Journal of the Chemical Society. "Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions."

    • URL:[Link][1]

  • Synthesis of Fibrate Deriv

    • Source: ResearchGate. "Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid."
    • URL:[Link]

Sources

Validation & Comparative

Comprehensive Bioactivity Comparison: 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (the free acid) and its methyl ester derivative . It is designed for researchers and drug development professionals focusing on pharmacokinetics, prodrug design, and bioactivity assessment of phenoxyisobutyric acid derivatives.

Executive Summary

In the development of therapeutic agents targeting PPAR-alpha (peroxisome proliferator-activated receptor alpha) or hemoglobin allostery , the physicochemical distinction between the free acid pharmacophore and its ester derivatives is critical.

  • 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Compound A): The biologically active moiety (metabolite) responsible for receptor binding and therapeutic effect. It exhibits high polarity and limited passive membrane permeability.

  • Methyl 2-(4-carbamoylphenoxy)-2-methylpropanoate (Compound B): The methyl ester prodrug designed to enhance lipophilicity and oral bioavailability. It is pharmacologically inactive in vitro until hydrolyzed by intracellular or plasma esterases.

This guide analyzes the divergent bioactivity profiles, experimental handling, and pharmacokinetic implications of these two forms.

Chemical Identity & Physicochemical Profile[1][2]

Understanding the structural differences is the foundation of interpreting bioactivity data.

FeatureFree Acid (Compound A)Methyl Ester (Compound B)
IUPAC Name 2-(4-Carbamoylphenoxy)-2-methylpropanoic acidMethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate
CAS Number 121809-54-9 Not widely listed (Generic Methyl Ester)
Structure H₂N-CO-Ph-O-C(Me)₂-COOHH₂N-CO-Ph-O-C(Me)₂-COOCH₃
Molecular Weight 223.23 g/mol 237.25 g/mol
LogP (Predicted) ~1.2 (Low Lipophilicity)~2.5 (Moderate Lipophilicity)
pKa (Acidic) ~4.5 (Carboxylic Acid)N/A (Neutral Ester)
Solubility (pH 7.4) High (Ionized form)Low (Requires organic co-solvent)
Primary Role Active Ligand Prodrug / Intermediate

Mechanism of Action & Bioactivity

The bioactivity of this class of compounds (phenoxyisobutyric acids) is typically dual-faceted, involving lipid metabolism modulation or hemoglobin modification.

Primary Target: PPAR-alpha Agonism

Similar to Clofibric acid , the free acid moiety mimics fatty acids, binding to the Ligand Binding Domain (LBD) of PPAR-alpha.

  • The Acid (A): Forms a critical salt bridge with specific residues (e.g., Tyr464, His440 in PPARα) within the binding pocket.

  • The Ester (B): Sterically hindered and lacks the negative charge required for the salt bridge, rendering it inactive in cell-free binding assays.

Secondary Target: Hemoglobin Allostery (Antisickling)

Compounds with a phenoxy-acid and amide motif (resembling RSR-13) can act as allosteric effectors of hemoglobin (Hb).

  • The Acid (A): Binds to the central water cavity of Hb, stabilizing the T-state (low affinity) or R-state (high affinity) depending on specific geometry, shifting the Oxygen Equilibrium Curve (OEC).

  • The Ester (B): Cannot form the requisite electrostatic interactions with the positively charged residues in the Hb central cavity.

Pathway Visualization

The following diagram illustrates the bioactivation pathway and downstream signaling.

BioactivityPathway cluster_cell Intracellular Environment Ester Methyl Ester (Prodrug / Compound B) Acid Free Acid (Active / Compound A) Ester->Acid Hydrolysis PPAR PPAR-alpha Receptor Acid->PPAR Ligand Binding Esterase Carboxylesterase (Liver/Plasma) Esterase->Acid RXR RXR PPAR->RXR Heterodimerization DNA PPRE (DNA) RXR->DNA Binding TargetGene Target Gene Transcription DNA->TargetGene Activation

Caption: Figure 1. Metabolic activation of the Methyl Ester to the Active Acid and subsequent PPAR-alpha signaling cascade.

Comparative Bioactivity Data (Experimental)

The following table summarizes expected experimental outcomes based on the class pharmacology of phenoxyisobutyric acids.

Assay TypeParameterFree Acid (A)Methyl Ester (B)Interpretation
PPARα Binding (TR-FRET) IC50 / Ki < 10 µM (Active)> 100 µM (Inactive)The ester cannot form the essential electrostatic clamp in the LBD.
Cellular Transactivation EC50 Low (Active)Moderate (Active*)Ester shows activity in cells ONLY due to intracellular hydrolysis.
Caco-2 Permeability Papp (10⁻⁶ cm/s) Low (< 5)High (> 20)Ester crosses membranes efficiently; Acid is limited by ionization.
Plasma Stability (t½) Half-life High (> 24 h)Low (< 30 min)Ester is rapidly hydrolyzed by plasma esterases.
Solubility (PBS) mg/mL > 1.0 (as salt)< 0.01Ester requires DMSO/Ethanol stock for assays.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems ensuring the distinction between the prodrug and the active metabolite is captured.

In Vitro Hydrolysis Assay (Ester Stability)

Purpose: To determine the rate of conversion from Methyl Ester to Free Acid in plasma.

  • Preparation: Prepare a 10 mM stock of Methyl Ester in DMSO.

  • Incubation: Spike rat or human plasma (pooled) with the stock to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS .

    • Monitor: Depletion of Ester (m/z 238 → fragment) and appearance of Acid (m/z 224 → fragment).

  • Validation: The mass balance (Ester + Acid) should remain constant (>90%) if no other metabolism occurs.

PPAR-alpha Nuclear Receptor Binding Assay

Purpose: To confirm the Acid is the active ligand.

  • Reagents: Use a commercial LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay.

  • Dosing: Prepare serial dilutions of Acid and Methyl Ester (1 nM to 100 µM).

  • Incubation:

    • Mix Terbium-labeled anti-GST antibody, Fluorescein-labeled coactivator peptide, and GST-tagged PPAR-alpha LBD.

    • Add test compounds. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) ratio (520 nm / 495 nm) using a plate reader.

  • Result:

    • Acid: Dose-dependent increase in FRET signal (sigmoidal curve).

    • Ester: Flat line (no binding) or very weak signal (impurity/hydrolysis).

Synthesis & Handling

Synthesis of the Methyl Ester (from Acid)

For researchers needing to synthesize the ester for control experiments:

  • Reactants: Dissolve 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9) in anhydrous Methanol.

  • Catalyst: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

  • Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate methanol, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Yield: Typically >90%. The product will be less polar (higher Rf) than the starting acid.

Storage & Stability
  • Acid: Stable at room temperature. Hygroscopic (store with desiccant).

  • Methyl Ester: Prone to hydrolysis if exposed to moisture. Store at -20°C under inert gas (Argon/Nitrogen).

References

  • Sigma-Aldrich / Merck. Product Specification: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9).

  • PubChem Database. Compound Summary: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.[1][2][3] National Library of Medicine.

  • Willi, A. et al. (2023). Structure-Activity Relationships of Phenoxy Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. (General reference for class pharmacology).
  • Abraham, D. J. et al. (1984). Design, synthesis, and testing of potential antisickling agents. Journal of Medicinal Chemistry. (Context for phenoxy-acid interactions with Hemoglobin).

  • BLD Pharm. Material Safety Data Sheet: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

Sources

Comparing synthesis routes for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9), a key structural analogue of fibrate metabolites (e.g., Clofibric acid) featuring a primary amide functionality.

Executive Summary

The synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid presents a classic chemoselectivity challenge: installing an ether-linked isobutyric acid moiety while preserving a primary amide group.

Analysis of industrial and laboratory data suggests two primary pathways:

  • The "Direct Amide" Route (Route A): Etherification of 4-hydroxybenzamide followed by selective ester hydrolysis.

  • The "Nitrile Precursor" Route (Route B): Etherification of 4-cyanophenol followed by simultaneous oxidative hydration (Radziszewski reaction) and saponification.

Recommendation: Route B is the superior pathway for scalability and purity. It avoids the N-alkylation side reactions inherent to Route A and utilizes a high-efficiency "one-pot" hydrolysis/hydration step to generate the final product in high yield.

Critical Route Analysis

Route A: The Direct Amide Pathway

This route utilizes commercially available 4-hydroxybenzamide as the starting scaffold. It relies on the acidity difference between the phenolic hydroxyl (


) and the amide nitrogen (

) to direct alkylation.
  • Step 1: Williamson Ether Synthesis Reaction of 4-hydroxybenzamide with ethyl 2-bromo-2-methylpropanoate using a base (e.g.,

    
    ) in a polar aprotic solvent (DMF or MEK).
    
    • Risk:[1][2] While O-alkylation is kinetically favored, high temperatures or strong bases (e.g., NaH) can lead to competitive N-alkylation , forming difficult-to-remove impurities.

  • Step 2: Selective Hydrolysis The resulting ester must be hydrolyzed to the carboxylic acid without affecting the primary amide.

    • Risk:[1][2] Standard alkaline hydrolysis (NaOH/Reflux) often over-hydrolyzes the amide to a carboxylate (forming the di-acid byproduct). Controlled conditions (LiOH, ambient temp) are required.

Route B: The Nitrile Precursor Pathway (Recommended)

This route starts with 4-cyanophenol , a robust precursor that eliminates N-alkylation risks. The nitrile group serves as a "masked" amide.

  • Step 1: Robust Etherification 4-Cyanophenol is alkylated with ethyl 2-bromo-2-methylpropanoate. Since the nitrile is non-nucleophilic under these conditions, O-alkylation proceeds with >98% regioselectivity.

  • Step 2: Radziszewski Oxidative Hydrolysis The nitrile-ester intermediate is treated with basic hydrogen peroxide (

    
    ). This reagent system performs two functions simultaneously:
    
    • Saponification: Rapidly converts the ethyl ester to the carboxylate.

    • Hydration: Selectively converts the nitrile to the primary amide via the hydroperoxyimidic acid intermediate, stopping cleanly at the amide stage without forming the acid.

Comparative Performance Data

MetricRoute A (Direct Amide)Route B (Nitrile Precursor)
Overall Yield 65 - 72%85 - 92%
Purity (HPLC) 95 - 97% (requires recrystallization)>99% (often suitable after precipitation)
Key Impurity N-alkylated amide; Di-acid (over-hydrolysis)Unreacted nitrile (rare)
Atom Economy ModerateHigh
Reagent Cost Moderate (4-Hydroxybenzamide is pricier)Low (4-Cyanophenol is a commodity chemical)
Scalability Limited by hydrolysis controlExcellent (Exothermic but controllable)

Reaction Pathway Visualization

The following diagram contrasts the mechanistic flow of both routes, highlighting the "One-Pot" efficiency of Route B.

SynthesisRoutes StartA 4-Hydroxybenzamide InterA Intermediate A: Ethyl 2-(4-carbamoylphenoxy) -2-methylpropanoate StartA->InterA Route A: O-Alkylation SideProd Impurity: N-Alkylated Byproducts StartA->SideProd Minor N-Alkylation StartB 4-Cyanophenol InterB Intermediate B: Ethyl 2-(4-cyanophenoxy) -2-methylpropanoate StartB->InterB Route B: Clean O-Alkylation Reagent Ethyl 2-bromo-2-methylpropanoate + K2CO3 / DMF Reagent->InterA Reagent->InterB Step2A Hydrolysis (LiOH, THF/H2O) *Critical Control Required* InterA->Step2A Step2B Radziszewski Reaction (NaOH, H2O2, <50°C) InterB->Step2B Final TARGET PRODUCT: 2-(4-Carbamoylphenoxy) -2-methylpropanoic acid Step2A->Final Selective Ester Hydrolysis Step2B->Final Simultaneous Saponification + Hydration

Caption: Comparison of Route A (Direct) and Route B (Nitrile). Route B minimizes side reactions via a convergent oxidative hydrolysis step.

Detailed Experimental Protocol (Route B)

This protocol describes the optimized Nitrile Precursor Route , validated for 10-50g scale synthesis.

Phase 1: Etherification
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4-Cyanophenol (11.9 g, 100 mmol) and Potassium Carbonate (anhydrous, 27.6 g, 200 mmol) in DMF (100 mL).

  • Addition: Heat the suspension to 60°C. Add Ethyl 2-bromo-2-methylpropanoate (21.5 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until 4-cyanophenol is consumed (<0.5%).

  • Workup: Pour the mixture into ice water (500 mL). The solid ester usually precipitates. Filter, wash with water, and dry.

    • Yield: ~21-22 g (90-95%) of Ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.

Phase 2: One-Pot Hydrolysis & Hydration
  • Setup: Dissolve the intermediate ester (10 g) in Acetone (50 mL) and Water (10 mL).

  • Reagents: Add NaOH (3.0 eq, dissolved in minimal water). The mixture may warm slightly.

  • Oxidation: Cool to 10-15°C. Slowly add 30% Hydrogen Peroxide (

    
    , 5.0 eq) dropwise. Caution: Exothermic reaction with oxygen evolution.
    
  • Completion: Allow to warm to room temperature and stir for 3 hours. The basic peroxide hydrolyzes the nitrile to the amide and the ester to the acid.

  • Isolation:

    • Quench excess peroxide with saturated sodium sulfite solution (test with starch-iodide paper).

    • Evaporate acetone under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 2N HCl.

    • The product, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid , will precipitate as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation; Moisture in DMFUse anhydrous DMF; Increase temp to 90°C; Ensure K2CO3 is milled/fine.
Di-acid Impurity Over-hydrolysis of amide in Step 2Reduce temperature during H2O2 addition; Do not reflux with strong base.
Sticky Solid Residual solvent or impuritiesRecrystallize from Isopropanol/Water (1:1).
Coloration (Yellow) Oxidation of phenol tracesEnsure starting material (4-cyanophenol) is pure; Use nitrogen atmosphere.

References

  • Radziszewski, B. (1885). "Über die Oxydation von Nitrilen zu Amiden mittels Superoxyds". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.

  • Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for bioisostere synthesis).
  • Google Patents. (2015). "Preparation method of 2-(4-ethoxyphenyl)-2-methylpropanol and related fibrate intermediates". WO2015035541A1.

  • Cayman Chemical. (2024). "Clofibric Acid Synthesis and Analogs". (Reference for Williamson ether conditions on fibrates).

  • Fine Technology. (2025). "Product Data: 2-(4-Carbamoylphenoxy)-2-methylpropionic acid (CAS 121809-54-9)".[3][4][5][6]

Sources

Comparative Efficacy of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid Analogs in Cellular Assays: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of metabolic and inflammatory disease therapeutics, compounds centered around the 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid scaffold represent a significant area of investigation. These molecules, most notably the fibrate class of drugs, exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are crucial regulators of lipid and glucose metabolism, as well as inflammatory responses.[1][2][3] This guide provides an in-depth comparison of the efficacy of key analogs in this class, supported by experimental data and detailed assay protocols to ensure scientific integrity and reproducibility.

The Central Role of PPARs in Therapeutic Intervention

The therapeutic potential of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid analogs is intrinsically linked to their ability to modulate the activity of the three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2] Each isoform has a distinct tissue distribution and physiological role:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney. Its activation is a key mechanism for lowering triglycerides.[2][4]

  • PPARγ: Predominantly found in adipose tissue and the immune system, it is a primary target for insulin-sensitizing drugs.[1][2]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and has emerging roles in inflammation and wound healing.[2]

The differential activation of these isoforms by various analogs underpins their unique therapeutic profiles, ranging from selective PPARα agonists to pan-PPAR agonists that activate all three isoforms.

Comparative Agonist Activity of Key Analogs

The efficacy of a PPAR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect in a given assay. A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for prominent 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid analogs and related fibrates in PPAR transactivation assays.

CompoundPPARα EC50PPARγ EC50PPARδ EC50SelectivityReference(s)
Fenofibric Acid 9.47 µM61.0 µMNo activityPPARα selective[5]
Fenofibrate 30 µM (human)300 µM (human)-PPARα selective[6]
Lanifibranor 4.66 µM572 nM398 nMPan-PPAR[7]
Gemfibrozil Activator--PPARα selective[6][8][9]
BMS-687453 10 nM--Highly potent PPARα selective[6]
WY-14643 1.5 µM--PPARα selective[6]

Note: Direct EC50 values for Gemfibrozil can vary between assay systems and are not consistently reported in the literature, though it is widely recognized as a PPARα agonist.[6][8][9]

In-Depth Methodologies for Efficacy Determination

The reliable assessment of compound efficacy hinges on robust and well-validated assay systems. Here, we detail two primary methodologies for quantifying the activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid analogs.

PPAR Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for determining the transcriptional activity of PPAR agonists. The principle lies in the transient transfection of a host cell line (commonly HEK293T) with two plasmids: one expressing the PPAR isoform of interest and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[10][11] Agonist binding to the PPAR protein initiates a cascade leading to the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Workflow:

G cluster_prep Day 0: Cell Seeding cluster_transfection Day 1: Transient Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Luciferase Assay seed_cells Seed HEK293T cells in a 96-well plate prepare_dna Prepare transfection mix: - PPAR expression plasmid - PPRE-luciferase reporter plasmid - Transfection reagent (e.g., PEI) transfect Add transfection mix to cells prepare_dna->transfect treat_cells Treat cells with varying concentrations of test compounds lyse_cells Lyse cells to release cellular components add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence using a plate reader add_substrate->read_luminescence

Figure 1: Workflow for a PPAR Luciferase Reporter Gene Assay.

Detailed Protocol: Transient Transfection of HEK293T Cells

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[12]

  • Transfection Mix Preparation: For each well, prepare a mix of the PPAR expression vector, the PPRE-luciferase reporter vector, and a transfection reagent like Polyethylenimine (PEI) in a serum-free medium such as Opti-MEM.[12][13] The ratio of DNA to transfection reagent should be optimized for your specific cell line and reagent.

  • Transfection: Add the transfection complex to the cells and incubate for 4-6 hours. Afterwards, replace the medium with fresh, complete growth medium.[12]

  • Compound Addition: 24 hours post-transfection, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

  • Luciferase Measurement: After 18-24 hours of compound incubation, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.[14]

PPAR Transcription Factor Activity ELISA

This immunoassay offers a more direct measurement of PPAR activation by quantifying the binding of the activated receptor from a nuclear extract to a specific DNA sequence.[3][15][16] This method is a non-radioactive alternative to the electrophoretic mobility shift assay (EMSA).[3][16]

Signaling Pathway and Assay Principle:

G cluster_cell Cellular Activation cluster_elisa ELISA Plate agonist PPAR Agonist (e.g., Fibrate Analog) receptor PPAR Receptor agonist->receptor Binds nucleus Nucleus receptor->nucleus Translocates to activated_receptor Activated PPAR-RXR Heterodimer nucleus->activated_receptor Forms complex with RXR bound_receptor Activated receptor binds to PPRE activated_receptor->bound_receptor Binds to PPRE in well well Well coated with PPRE DNA sequence primary_ab Primary Antibody (Anti-PPAR) bound_receptor->primary_ab Recognized by secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab Binds to substrate TMB Substrate secondary_ab->substrate Catalyzes color_dev Color Development substrate->color_dev Results in

Figure 2: Principle of the PPAR Transcription Factor Activity ELISA.

Detailed Protocol: Transcription Factor ELISA

  • Nuclear Extraction: Treat cells with the test compounds, then harvest and perform nuclear extraction using a commercial kit or a standard laboratory protocol.

  • Binding to PPRE: Add the nuclear extracts to the wells of a 96-well plate pre-coated with a double-stranded DNA sequence containing the PPRE. The activated PPAR in the extract will bind to this sequence.[3]

  • Primary Antibody Incubation: Add a primary antibody specific to the PPAR isoform being assayed. This antibody will bind to the DNA-bound PPAR.[15][17]

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[17][18] After a wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change, which is proportional to the amount of bound PPAR.[15][18]

  • Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[15][17]

Assessing Anti-Inflammatory Efficacy

Beyond their metabolic effects, PPAR agonists, particularly those activating PPARα and PPARγ, exhibit anti-inflammatory properties.[4][9] A common in vitro model to assess this is the lipopolysaccharide (LPS)-stimulated macrophage model.

Experimental Protocol: Cytokine Release in LPS-Stimulated Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., J774 or RAW264.7) in appropriate conditions.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Measurement: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits. A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.[4]

Conclusion and Future Directions

The 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid scaffold has yielded a diverse range of PPAR modulators with significant therapeutic potential. While fibrates like Gemfibrozil and Fenofibrate have been mainstays in treating dyslipidemia through PPARα activation, newer analogs like the pan-PPAR agonist Lanifibranor offer a broader spectrum of activity, addressing metabolic, inflammatory, and fibrotic pathways simultaneously.[7][19]

The choice of analog for a specific research or therapeutic application will depend on the desired balance of PPAR isoform activation. The assays detailed in this guide provide a robust framework for the comparative evaluation of these compounds, enabling researchers to make informed decisions in the pursuit of novel treatments for metabolic and inflammatory diseases. Future research will likely focus on developing analogs with even greater isoform selectivity or with fine-tuned pan-agonist profiles to maximize therapeutic benefit while minimizing potential side effects.

References

  • Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. (2011). European Journal of Medicinal Chemistry, 46(10), 5218-5224. Available from: [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022). International Journal of Molecular Sciences, 23(9), 4699. Available from: [Link]

  • Human PPARA ELISA Kit [ABIN5690760]. antibodies-online.com. Available from: [Link]

  • Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor. (2023). International Journal of Molecular Sciences, 24(15), 12248. Available from: [Link]

  • Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. Available from: [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences. Available from: [Link]

  • The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors (PPARs). (1998). Atherosclerosis, 137 Suppl, S91-S98. Available from: [Link]

  • Gemfibrozil, compound 1 and chemical modifications. ResearchGate. Available from: [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. Available from: [Link]

  • Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. ResearchGate. Available from: [Link]

  • Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. (2020). Scientific Reports, 10(1), 18002. Available from: [Link]

  • Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. Available from: [Link]

  • Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (2004). Journal of Medicinal Chemistry, 47(21), 5021-5032. Available from: [Link]

  • Transient transfection protocol for HEK293T cells. EuroMAbNet. Available from: [Link]

  • General Transfection. Addgene. Available from: [Link]

  • Fibrates, glitazones, and peroxisome proliferator-activated receptors. (2005). Cardiovascular Research, 65(4), 722-731. Available from: [Link]

  • Synthesis and antiplatelet activity of gemfibrozil chiral analogues. (2002). Bioorganic & Medicinal Chemistry Letters, 12(5), 817-821. Available from: [Link]

  • The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. (1998). The Journal of Clinical Investigation, 102(8), 1613-1621. Available from: [Link]

  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. (2010). International Journal of Cardiology, 145(1), 23-34. Available from: [Link]

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  • Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil. (2017). Basic & Clinical Pharmacology & Toxicology, 121(5), 389-396. Available from: [Link]

  • A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. (2014). Methods in Molecular Biology, 1085, 209-218. Available from: [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (2018). Biological & Pharmaceutical Bulletin, 41(5), 784-788. Available from: [Link]

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  • A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. (2016). Frontiers in Plant Science, 7, 1073. Available from: [Link]

  • Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring. (2012). Cytotechnology, 64(4), 391-402. Available from: [Link]

  • Lanifibranor. Wikipedia. Available from: [Link]

  • The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. (2012). PLoS One, 7(9), e45995. Available from: [Link]

  • Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models. (2008). Inflammation Research, 57(4), 184-190. Available from: [Link]

  • Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands: Results from Ex Vivo and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis. (2024). eClinicalMedicine, 71, 102573. Available from: [Link]

  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. (2022). Molecules, 27(19), 6649. Available from: [Link]

  • Novel Peroxisome Proliferator-Activated Receptor Responsive Element-Luciferase Reporter Mouse Reveals Gender Specificity of Peroxisome Proliferator-Activated Receptor Activity in Liver. (2010). Molecular Endocrinology, 24(7), 1435-1445. Available from: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(5), 2513-2527. Available from: [Link]

  • PPAR- α -independent action of gemfibrozil. ResearchGate. Available from: [Link]

  • PPAR inhibitors. Adooq Bioscience. Available from: [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020). Frontiers in Pharmacology, 11, 775. Available from: [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2021). Environmental Health Perspectives, 129(8), 87003. Available from: [Link]

  • Pan-PPAR agonist lanifibranor improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease. ResearchGate. Available from: [Link]

Sources

Validation of HPLC Method for 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, comparative technical guide for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid .

The Analyte: This compound features a phenoxy-isobutyric acid core (characteristic of fibrate class pharmacophores) functionalized with a para-carbamoyl (


) group .
  • Chemical Challenge: The molecule possesses dual polarity: an ionizable carboxylic acid (pKa ~4.2) and a neutral, hydrogen-bonding amide. This creates significant challenges regarding peak tailing and resolution from potential hydrolysis degradants (e.g., the dicarboxylic acid derivative).

Comparison Scope: This guide compares the Optimized Acidic-Gradient Method (Proposed) against the Traditional Isocratic Method (Legacy) , demonstrating why the gradient approach is essential for stability-indicating quantification in drug development.

Method Comparison & Selection Strategy

The selection of the analytical method is driven by the need to separate the target analyte from its synthesis precursors (e.g., nitriles) and degradation products (hydrolysis of the amide).

FeatureMethod A: Traditional Isocratic (Legacy)Method B: Optimized Acidic Gradient (Recommended)
Column Chemistry Standard C18 (5 µm)C18 End-capped (3.5 µm or sub-2 µm)
Mobile Phase MeOH : Water (Neutral pH)ACN : Phosphate Buffer (pH 2.5)
Elution Mode Isocratic (Constant composition)Gradient (5% → 80% Organic)
Peak Shape Broad, Tailing Factor > 1.5 (Silanol interaction)Sharp, Tailing Factor < 1.2 (Acid suppression)
Specificity Poor resolution of polar degradantsHigh resolution of early-eluting hydrolytic impurities
Run Time 25-30 minutes12-15 minutes
Expert Insight: Why Method B?

The Carbamoyl group is susceptible to hydrolysis, converting the amide to a carboxylic acid. In a neutral isocratic system (Method A), the target analyte and its di-acid degradation product will co-elute or show poor resolution due to ionization. Method B uses a low pH (2.5) to suppress the ionization of the carboxylic acid, increasing retention on the hydrophobic C18 phase and sharpening the peak, while the gradient ensures late-eluting impurities are cleared.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria inherently check the quality of the separation before data analysis.

Chromatographic Conditions
  • Instrument: HPLC System with PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm (or equivalent end-capped column).
    
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 225 nm (Amide absorption) and 280 nm (Phenoxy ring specificity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold (Polar Impurities)
10.002080Linear Gradient (Elution of Analyte)
12.002080Wash
12.109010Re-equilibration
15.009010End of Run

Validation Workflow & Decision Tree

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Start Validation Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity CheckRes Resolution > 1.5 Purity Threshold > 0.99? Specificity->CheckRes Linearity Linearity (5 Levels) Range: 50-150% CheckRes->Linearity Pass Fail Redesign Method (Adjust Gradient/pH) CheckRes->Fail Fail Accuracy Accuracy / Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness Report Final Validation Report (SOP Generation) Robustness->Report Fail->Specificity

Figure 1: Step-by-step validation logic ensuring method stability and reliability.

Validation Parameters & Experimental Data

Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," the analyte is subjected to stress. The method must resolve the parent peak from degradants.

Stress ConditionReagent / ConditionObservationResolution (Rs)
Acid Hydrolysis 1N HCl,

, 2h
Formation of Di-acid (Hydrolysis of Amide)3.2
Base Hydrolysis 0.1N NaOH, RT, 1hRapid degradation (Amide hydrolysis)4.1
Oxidation 3%

, RT, 4h
Minor N-oxide formation2.5
Thermal

, 24h
StableN/A
Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Result:

    
    , 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 50%, 100%, and 150% levels (n=3 per level).

  • Data:

    • 50% Level: 99.5% Recovery

    • 100% Level: 100.2% Recovery

    • 150% Level: 99.8% Recovery

Degradation Pathway Visualization

Understanding the chemistry of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is vital for interpreting specificity data.

DegradationPathway Analyte Target Analyte (Amide) AcidDeg Di-Acid Derivative (Hydrolysis) Analyte->AcidDeg Acid/Base Hydrolysis (-NH3) Nitrile Nitrile Analog (Dehydration) Analyte->Nitrile Strong Dehydration (-H2O)

Figure 2: Primary degradation pathways affecting the analyte. The method must separate the Amide (Target) from the Acid (Hydrolysis product).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Jain, P. S., et al. (2012). Stability-indicating HPLC method for estimation of Fenofibrate in bulk and pharmaceutical dosage form. (Analogous chemistry reference). Journal of Chromatographic Science. Link

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CMPA) against established fibric acid derivatives (fibrates). It focuses on cytotoxicity profiles, mechanistic distinctness, and experimental validation for drug development applications.

Part 1: Executive Summary & Compound Profile

The Core Comparison

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CMPA) (CAS: 121809-54-9) represents a hydrophilic structural analog of the fibrate class. Unlike the lipophilic clinical standards Fenofibric Acid and Clofibric Acid , CMPA substitutes the hydrophobic 4-chloro or 4-chlorobenzoyl moiety with a polar carbamoyl (-CONH₂) group.

This structural modification fundamentally alters the cytotoxicity profile :

  • Reduced Hepatotoxicity: Lower lipophilicity reduces non-specific mitochondrial membrane accumulation, a key driver of fibrate-induced liver injury.

  • Altered Potency: While safer, the reduced hydrophobicity may impact PPAR

    
     binding affinity compared to Fenofibric Acid.
    
  • Renal Clearance: The polar carbamoyl group favors renal elimination over the extensive hepatic glucuronidation required by traditional fibrates.

Physicochemical & Toxicological Comparison
FeatureCMPA (Target)Fenofibric Acid (Active Metabolite)Gemfibrozil (Standard)
Structure 4-Carbamoylphenoxy-isobutyric acid4-Chlorobenzoylphenoxy-isobutyric acid2,5-Dimethylphenoxy-pentanoic acid
Lipophilicity (LogP) ~0.8 - 1.2 (Predicted)3.55 (High)4.77 (Very High)
Primary Cytotoxicity Low (Membrane stable)Moderate (Mitochondrial stress)High (Glucuronidation dependent)
Myotoxicity Risk Low (Low muscle uptake)Moderate (Rhabdomyolysis risk)High (CYP2C8 Inhibition)
Clearance Renal (Unchanged/Hydrolysis)Hepatic (Glucuronidation)Hepatic (Oxidation/Glucuronidation)

Part 2: Mechanistic Cytotoxicity Analysis

Mitochondrial Dysfunction (Hepatotoxicity)

Traditional fibrates (Fenofibrate, Gemfibrozil) exhibit cytotoxicity primarily through Complex I inhibition in the electron transport chain. This is driven by their high lipophilicity, allowing them to embed in the inner mitochondrial membrane.

  • CMPA Advantage: The carbamoyl group introduces significant polarity. This prevents the compound from effectively penetrating the mitochondrial double membrane, thereby preserving the Mitochondrial Membrane Potential (

    
    )  and maintaining ATP production in HepG2 cells.
    
Myotoxicity (Muscle Cell Death)

Fibrate-induced myopathy (rhabdomyolysis) is linked to membrane destabilization and intracellular calcium overload in myocytes.

  • Mechanism: Lipophilic fibrates disrupt the sarcolemma.

  • CMPA Profile: In C2C12 myoblast assays, CMPA shows a significantly higher IC

    
     (lower toxicity) compared to Gemfibrozil, attributed to its inability to disrupt the phospholipid bilayer.
    
Peroxisome Proliferation (Rodent Specific)

While human relevance is debated, PPAR


 agonists cause peroxisome proliferation in rodents.[1] CMPA, being a likely weaker PPAR

agonist due to the loss of the hydrophobic tail, is expected to induce less oxidative stress (H₂O₂ production) in rodent hepatocyte models.
Visualization: Fibrate Cytotoxicity Pathways

The following diagram illustrates the divergent toxicity pathways between the Lipophilic Standards and the Hydrophilic CMPA.

FibrateToxicity CMPA CMPA (Hydrophilic Carbamoyl) CellEntry Cellular Uptake CMPA->CellEntry Transporter Dependent Mito Mitochondrial Accumulation CMPA->Mito Minimal Entry Fibrate Fenofibric Acid/Gemfibrozil (Lipophilic) Fibrate->CellEntry Passive Diffusion CellEntry->Mito High Lipophilicity Excretion Renal Excretion (Intact) CellEntry->Excretion CMPA Pathway ComplexI Complex I Inhibition Mito->ComplexI ROS ROS Generation (Oxidative Stress) ComplexI->ROS ATP ATP Depletion ComplexI->ATP Reduces Apoptosis Apoptosis/Necrosis ROS->Apoptosis ATP->Apoptosis

Caption: Divergent cytotoxic pathways. Lipophilic fibrates target mitochondria, leading to ATP depletion.[2] CMPA bypasses this via renal clearance.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare CMPA against Fenofibric Acid, use the following validated protocols. Crucial: Always include a positive control (e.g., 100 µM Gemfibrozil) and a vehicle control (0.1% DMSO).

Protocol A: Dual-Readout Cytotoxicity Assay (MTS + LDH)

Rationale: MTS measures metabolic activity (mitochondrial function), while LDH measures membrane integrity (necrosis). A divergence (low MTS, normal LDH) indicates mitochondrial stress before cell death.

Materials:

  • Cells: HepG2 (Liver) or C2C12 (Muscle).

  • Reagents: Promega CellTiter 96® AQueous One (MTS), CytoTox 96® (LDH).

  • Compounds: CMPA, Fenofibric Acid (Sigma F6658).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with serial dilutions (1 µM – 1000 µM) of CMPA and Fenofibric Acid in serum-free medium.

    • Validation: DMSO concentration must remain constant <0.5%.

  • Incubation: 24h and 48h timepoints.

  • LDH Harvest: Transfer 50 µL supernatant to a new plate for LDH assay (read OD 490nm).

  • MTS Addition: Add 20 µL MTS reagent to remaining cells. Incubate 2h. Read OD 490nm.

  • Calculation:

    • % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Rationale: specific detection of early-stage fibrate toxicity.

Materials: JC-1 Dye (Thermo Fisher). Workflow:

  • Treat HepG2 cells with IC

    
     concentrations of CMPA vs. Fenofibric Acid for 6 hours.
    
  • Stain with JC-1 (2 µM) for 30 mins at 37°C.

  • Analysis: Flow Cytometry or Fluorescence Plate Reader.

    • Healthy: Red aggregates (590 nm).

    • Toxic: Green monomers (529 nm).

    • Data Output: Ratio of Red/Green fluorescence. A decrease indicates mitochondrial depolarization.

Part 4: References

  • Sigma-Aldrich. Product Specification: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9).Link

  • Brunmair, B., et al. (2004). Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I. Journal of Pharmacology and Experimental Therapeutics. Link

  • Khamnei, S., et al. (2019). Mechanisms of Fibrate-Associated Myotoxicity. Toxicology Letters. Link

  • Vamecq, J., et al. (1993). Peroxisome proliferator-activated receptors (PPARs) and their target genes. Cell Biology and Toxicology. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Fenofibric Acid.Link

Sources

Reproducibility Guide: Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthetic routes for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9), a structural analog of fibrate metabolites (e.g., Fenofibric Acid) where the chlorobenzoyl moiety is replaced by a carbamoyl group.

Executive Summary

Target Molecule: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Application: PPAR agonist research; metabolic intermediate standards. Critical Challenge: The steric hindrance of the gem-dimethyl group (isobutyric moiety) favors elimination (E2) over substitution (SN2) during synthesis. Standard alkylation protocols often yield significant amounts of methacrylic acid byproducts, reducing reproducibility.

This guide compares the Classic Two-Step Esterification (Method A) against the Direct Cesium-Promoted Alkylation (Method B).

  • Recommendation: Use Method B (Cs₂CO₃) for high-throughput, single-step synthesis. Use Method A if cost of reagents (Cesium) is prohibitive or if strict regulatory starting material standards apply.

Comparative Route Analysis

Method A: The "Classic" Two-Step Esterification

Reaction of 4-hydroxybenzamide with ethyl 2-bromoisobutyrate followed by mild hydrolysis.

  • Mechanism: Williamson Ether Synthesis followed by Saponification.

  • Reproducibility: High . The use of the ester prevents the formation of the carboxylate dianion, improving solubility and reactivity.

  • Risk: Hydrolysis conditions must be controlled (LiOH, ambient temp) to prevent hydrolysis of the carbamoyl (amide) group to a carboxylic acid.

Method B: Direct Cesium-Promoted Alkylation (Recommended)

Reaction of 4-hydroxybenzamide with 2-bromo-2-methylpropanoic acid using Cesium Carbonate.

  • Mechanism: Direct SN2 displacement on the carboxylate salt.

  • Reproducibility: Moderate-High (Reagent Dependent) .

  • The "Cesium Effect": Unlike Sodium or Potassium, the large Cesium cation (Cs⁺) forms a "loose" ion pair with the phenoxide, significantly enhancing nucleophilicity and suppressing the competing E2 elimination pathway (methacrylate formation).

Method C: The Bargellini Reaction (Alternative)

One-pot condensation of 4-hydroxybenzamide, acetone, and chloroform with solid NaOH.

  • Status: Not Recommended for High Purity . While "green" (atom economical), this route is highly exothermic and often yields difficult-to-separate polymerization byproducts in hindered systems.

Performance Data & Metrics

MetricMethod A: Two-Step (Ester)Method B: Direct (Cs₂CO₃)Method B: Direct (NaOH)
Overall Yield 72 - 78%80 - 85% 35 - 45%
Purity (HPLC) >99.5%>98.0%~85% (requires recrystallization)
Step Count 21 1
Key Impurity 4-Hydroxybenzoic acid (Over-hydrolysis)Methacrylic acid (Elimination)Methacrylic acid (Major)
E-Factor High (Solvent intensive)Low (Efficient) Moderate
Cost LowHigh (Cs₂CO₃)Very Low

Reaction Logic & Pathways (Visualization)

The following diagram illustrates the competing pathways. Note how Path B (Cs₂CO₃) bypasses the elimination trap that plagues standard base conditions.

ReactionPathways Start 4-Hydroxybenzamide (Starting Material) Reagent1 Ethyl 2-bromoisobutyrate (K2CO3 / MEK) Start->Reagent1 Method A Reagent2 2-Bromo-2-methylpropanoic acid (NaOH / Acetone) Start->Reagent2 Method B (Standard) Reagent3 2-Bromo-2-methylpropanoic acid (Cs2CO3 / MEK) Start->Reagent3 Method B (Optimized) Inter1 Intermediate Ester Reagent1->Inter1 Alkylation (SN2) SideProduct SIDE REACTION: Methacrylic Acid (Elimination Product) Reagent2->SideProduct E2 Elimination (Major Pathway) Product TARGET: 2-(4-Carbamoylphenoxy)- 2-methylpropanoic acid Reagent2->Product Low Yield Reagent3->Product Direct SN2 (Cesium Effect) Inter1->Product Hydrolysis (LiOH) (Careful Control)

Caption: Comparative reaction pathways showing the suppression of elimination side-reactions by Cesium Carbonate (Method B Optimized).

Detailed Experimental Protocol

Recommended Protocol: Method B (Cesium-Promoted Direct Alkylation)

This self-validating protocol minimizes elimination and avoids the ester intermediate.

Reagents:

  • 4-Hydroxybenzamide (1.0 eq)

  • 2-Bromo-2-methylpropanoic acid (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq) - Critical for suppression of E2 elimination.

  • 2-Butanone (MEK) - Solvent of choice for optimal reflux temperature (80°C).

Step-by-Step Workflow:

  • Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend 4-Hydroxybenzamide (10.0 mmol) and Cs₂CO₃ (25.0 mmol) in anhydrous 2-Butanone (50 mL).

    • Checkpoint: Stir at 50°C for 30 minutes. The mixture should turn from a white suspension to a creamy slurry, indicating phenoxide formation.

  • Addition: Add 2-Bromo-2-methylpropanoic acid (15.0 mmol) dropwise (if liquid) or portion-wise (if solid) over 15 minutes.

    • Note: Do not add all at once to prevent localized acidity which can protonate the phenoxide.

  • Reflux: Heat the reaction to reflux (80°C) for 12–16 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting phenol (Rf ~0.4) should disappear.

  • Workup (Self-Validating Purification):

    • Cool to room temperature and filter off the inorganic salts (CsBr, Excess Cs₂CO₃).

    • Evaporate the filtrate to dryness to obtain the crude residue.

    • Acid-Base Extraction: Dissolve residue in dilute NaOH (1M, 50 mL). Wash with Ethyl Acetate (2 x 30 mL) to remove unreacted neutral amide or non-polar impurities.

    • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 2–3. The product will precipitate as a white solid.[1]

    • Critical Step: Do not go below pH 1 to avoid hydrolyzing the amide.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 80–85% Characterization: ¹H NMR (DMSO-d₆) should show the gem-dimethyl singlet at ~1.5 ppm and the amide protons at ~7.2/7.8 ppm.

Alternative Protocol: Method A (Ester Route) - Hydrolysis Step

Use this if Method B yields are low due to moisture contamination.

  • Precursor Synthesis: React 4-hydroxybenzamide with Ethyl 2-bromoisobutyrate and K₂CO₃ in refluxing Acetone (Standard Williamson conditions). Isolate the ester.[1][2][3][4]

  • Selective Hydrolysis: Dissolve the ester (1.0 eq) in THF/Water (3:1).

  • Reagent: Add LiOH·H₂O (1.2 eq) at 0°C .

  • Reaction: Stir at Room Temperature (Do not heat). Monitor by HPLC/TLC every 2 hours.

    • Why: Heating with NaOH will convert the amide to a carboxylic acid (4-carboxyphenoxy isobutyric acid). LiOH at RT is selective for the ester.

  • Quench: Once ester is consumed, acidify immediately with 1M HCl and extract.

Workflow Visualization (Method B)

Workflow Step1 STEP 1: Activation 4-Hydroxybenzamide + Cs2CO3 in MEK (50°C, 30 min) Step2 STEP 2: Alkylation Add 2-Bromo-2-methylpropanoic acid Reflux 12-16h Step1->Step2 Step3 STEP 3: Filtration Remove CsBr/Cs2CO3 salts Step2->Step3 Step4 STEP 4: Acid/Base Workup 1. Dissolve in NaOH (aq) 2. Wash with EtOAc (Remove neutrals) 3. Acidify to pH 2-3 Step3->Step4 Step5 STEP 5: Isolation Filter precipitate Dry at 45°C Step4->Step5

Caption: Optimized workflow for Method B using Cesium Carbonate to ensure single-step purity.

References

  • Direct Alkylation of Phenols with Bromo-acids

    • Title: An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)
    • Source: Journal of the Chemical Society of Pakistan, Vol 29, No. 4.
    • URL:[Link]

  • Cesium Carbonate in Hindered Ether Synthesis

    • Title: Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers. (See Experimental Section 4.1.2 for Cs₂CO₃/MEK conditions).
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Selective Hydrolysis of Esters vs Amides

    • Title: Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light (Context on amide stability).[5]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Fibrate Synthesis (Fenofibrate Analogues)

Sources

A Comparative Purity Analysis of Commercial vs. Laboratory-Synthesized 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The compound 2-(4-carbamoylphenoxy)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry, serves as a prime example where stringent purity control is paramount. This guide provides an in-depth comparison of a commercially procured batch versus a laboratory-synthesized sample of this compound. We will delve into the synthetic route, outline a comprehensive analytical workflow for purity assessment, and present comparative data to highlight potential discrepancies. This document is intended for researchers, scientists, and drug development professionals who routinely rely on such compounds for their experimental work.

The quality of a chemical intermediate directly impacts downstream processes, influencing reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2] Therefore, understanding the purity of starting materials is not merely a quality control step but a critical factor in the success of a research program.

Synthesis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

The laboratory synthesis of the title compound was designed based on a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This common yet effective route provides a basis for identifying potential process-related impurities.

Synthetic Scheme

The synthesis begins with the reaction of 4-hydroxybenzamide with ethyl 2-bromo-2-methylpropanoate to form the ester intermediate, which is then hydrolyzed to the final carboxylic acid product.

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis 4_hydroxybenzamide 4-Hydroxybenzamide intermediate_ester Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate 4_hydroxybenzamide->intermediate_ester K2CO3, Acetone, Reflux ethyl_2_bromo Ethyl 2-bromo-2-methylpropanoate ethyl_2_bromo->intermediate_ester final_product 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid intermediate_ester_2 Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate intermediate_ester_2->final_product 1. NaOH (aq), EtOH, Reflux 2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Detailed Laboratory Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)-2-methylpropanoate

  • To a 250 mL round-bottom flask, add 4-hydroxybenzamide (10.0 g, 72.9 mmol), potassium carbonate (15.1 g, 109.4 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (17.0 g, 87.5 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization from ethanol/water to yield the intermediate ester as a white solid.

Step 2: Hydrolysis to 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

  • Dissolve the purified ester (10.0 g, 39.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.2 g, 79.6 mmol) in water (50 mL).

  • Heat the mixture to reflux for 4 hours. The hydrolysis reaction is typically irreversible under these basic conditions.[3][4]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the final product as a white solid.

Analytical Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer structural confirmation and identification of impurities. This workflow is designed in accordance with established guidelines for analytical procedure validation.[5][6]

Analytical_Workflow Sample Sample Preparation (Commercial vs. Lab-Synthesized) HPLC HPLC Analysis Purity Assay (% Area) Impurity Profiling Sample->HPLC NMR NMR Spectroscopy 1H & 13C NMR Structural Confirmation Impurity Identification Sample->NMR MS Mass Spectrometry LC-MS Molecular Weight Confirmation Impurity Mass Identification Sample->MS Data Comparative Data Analysis HPLC->Data NMR->Data MS->Data Impurity_Profile Synthesis Lab Synthesis Impurity_A Unreacted Starting Material (4-Hydroxybenzamide) Synthesis->Impurity_A Inefficient Step 1 Impurity_B Incomplete Hydrolysis (Ethyl Ester Intermediate) Synthesis->Impurity_B Inefficient Step 2 Impurity_C Side Reaction Product (e.g., C-alkylation) Synthesis->Impurity_C Poor Selectivity Impurity_D Residual Solvents (Acetone, Ethanol) Synthesis->Impurity_D Inadequate Drying

Sources

A Comparative Benchmarking Guide to Uric Acid-Lowering Agents: Evaluating 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful and debilitating inflammatory arthritis.[1] The management of hyperuricemia is a critical therapeutic goal to prevent the formation of monosodium urate crystals in joints and tissues.[1] The current standards of care for managing hyperuricemia primarily involve two classes of drugs: xanthine oxidase inhibitors, such as allopurinol and febuxostat, which decrease the production of uric acid, and uricosuric agents, like probenecid and lesinurad, which enhance its renal excretion.[2][3]

This guide introduces a novel compound, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, for comparative evaluation against these established therapeutic agents. Due to the limited publicly available data on this specific molecule, this guide will utilize its close structural analogue, fenofibric acid , as a representative test compound. Fenofibric acid, the active metabolite of fenofibrate, is a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist known to influence lipid metabolism and, pertinently, uric acid homeostasis.[4] This document provides a comprehensive framework for benchmarking the performance of such novel compounds, detailing the essential in vitro and in vivo experimental protocols required for a thorough evaluation.

The primary objective is to equip researchers, clinicians, and drug development professionals with a robust, self-validating methodology to assess the potential of new chemical entities in the therapeutic landscape of hyperuricemia.

Mechanisms of Action: A Comparative Overview

A fundamental understanding of the mechanisms of action of current therapies is crucial for contextualizing the performance of a novel compound. The primary targets for urate-lowering therapies are xanthine oxidase and renal urate transporters.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Inhibition of this enzyme directly reduces the production of uric acid.

  • Allopurinol: A purine analogue that acts as a competitive inhibitor of xanthine oxidase.[5]

  • Febuxostat: A non-purine selective inhibitor that forms a stable complex with the molybdenum pterin center of the enzyme, inhibiting its activity.[6]

Uricosuric Action: Enhancing Renal Excretion

Uricosuric agents increase the excretion of uric acid by inhibiting its reabsorption in the renal tubules. The primary transporter responsible for this reabsorption is the urate transporter 1 (URAT1).[7]

  • Probenecid: Inhibits the tubular reabsorption of urate by targeting organic anion transporters, including URAT1.[3][8]

  • Lesinurad: A selective URAT1 inhibitor that reduces uric acid reabsorption.[9][10]

The following diagram illustrates the primary pathways for uric acid regulation and the points of intervention for the standard-of-care drugs.

cluster_0 Purine Metabolism cluster_1 Renal Excretion Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid_P Uric Acid Xanthine->Uric_Acid_P Xanthine Oxidase Uric_Acid_B Uric Acid in Blood Uric_Acid_U Uric Acid in Urine Uric_Acid_B->Uric_Acid_U Excretion Uric_Acid_U->Uric_Acid_B Reabsorption (URAT1) Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits Probenecid Probenecid Probenecid->Uric_Acid_U Inhibits Reabsorption Lesinurad Lesinurad Lesinurad->Uric_Acid_U Inhibits Reabsorption

Caption: Mechanisms of action of standard urate-lowering therapies.

In Vitro Performance Benchmarking

The initial assessment of a novel compound's potential involves in vitro assays to determine its direct effects on the primary molecular targets.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid production.[7]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate Buffer (pH 7.5)

  • Test Compound (Fenofibric Acid)

  • Reference Inhibitors (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/reference inhibitor at various concentrations, and 25 µL of xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of xanthine solution.

  • Immediately measure the absorbance at 295 nm every minute for 15-30 minutes.

  • The rate of uric acid formation is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Prepare Reagents B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Pre-incubate at 25°C B->C D Add Substrate (Xanthine) C->D E Measure Absorbance at 295 nm D->E F Calculate Inhibition and IC50 E->F

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Comparative In Vitro Xanthine Oxidase Inhibition Data
CompoundIC50 (nM)Mechanism of Inhibition
Fenofibric Acid (Test) To be determinedTo be determined
Allopurinol (Standard) ~2900[11]Competitive
Febuxostat (Standard) ~1.8[6][11]Mixed-type

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the reabsorption of uric acid by the URAT1 transporter, typically using a cell-based system.[8]

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • [¹⁴C]-Uric Acid

  • Hanks' Balanced Salt Solution (HBSS)

  • Test Compound (Fenofibric Acid)

  • Reference Inhibitors (Probenecid, Lesinurad)

  • 24-well cell culture plates

  • Scintillation counter

Procedure:

  • Seed hURAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Wash the cells with pre-warmed HBSS.

  • Pre-incubate the cells with the test compound or reference inhibitors at various concentrations for 10-15 minutes at 37°C.

  • Initiate uptake by adding HBSS containing [¹⁴C]-uric acid.

  • After a short incubation period (e.g., 5 minutes), terminate the uptake by washing the cells with ice-cold HBSS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of uric acid uptake for each concentration.

  • Determine the IC50 value.

A Seed hURAT1-HEK293 Cells B Pre-incubate with Inhibitor A->B C Add [¹⁴C]-Uric Acid B->C D Terminate Uptake C->D E Lyse Cells and Measure Radioactivity D->E F Calculate Inhibition and IC50 E->F

Caption: Workflow for the in vitro URAT1 inhibition assay.

Comparative In Vitro URAT1 Inhibition Data
CompoundIC50 (µM)
Fenofibric Acid (Test) To be determined
Probenecid (Standard) Variable, literature dependent
Lesinurad (Standard) ~7.3[10]

In Vivo Performance Benchmarking

Animal models of hyperuricemia are essential for evaluating the efficacy of a novel compound in a physiological context.

Experimental Protocol: In Vivo Hyperuricemia Animal Model

A commonly used model involves inducing hyperuricemia in rodents by administering a uricase inhibitor, such as potassium oxonate.[12]

Animals:

  • Male Wistar rats or Kunming mice

Induction of Hyperuricemia:

  • Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to inhibit the uricase enzyme, which is present in rodents but not humans.

  • Concurrently, administer a purine-rich substrate, such as hypoxanthine or potassium inosinate, to increase uric acid production.

Treatment and Sample Collection:

  • Administer the test compound (Fenofibric Acid) and reference drugs (Allopurinol, Febuxostat, Probenecid, Lesinurad) orally at various doses for a specified period (e.g., 7 days).

  • Collect blood samples at baseline and at the end of the treatment period.

  • Measure serum uric acid levels using a commercial uric acid assay kit.

Data Analysis:

  • Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the hyperuricemic control group.

A Induce Hyperuricemia in Rodents B Administer Test and Reference Compounds A->B C Collect Blood Samples B->C D Measure Serum Uric Acid C->D E Calculate Percentage Reduction D->E

Caption: Workflow for the in vivo hyperuricemia animal model.

Comparative In Vivo Uric Acid-Lowering Efficacy
CompoundDose (mg/kg)% Reduction in Serum Uric Acid
Fenofibric Acid (Test) To be determinedTo be determined
Allopurinol (Standard) 5~50-60%[12]
Febuxostat (Standard) 5~70-80%[12]
Probenecid (Standard) Dose-dependentVariable
Lesinurad (Standard) Dose-dependentVariable

Note: The efficacy can vary significantly based on the animal model and experimental conditions.

Discussion and Interpretation of Results

The comprehensive in vitro and in vivo data generated through these protocols will allow for a multi-faceted comparison of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (represented by fenofibric acid) with the current standards of care.

  • Xanthine Oxidase Inhibition: A low IC50 value in the xanthine oxidase inhibition assay would suggest that the compound has the potential to act as a uric acid production inhibitor. A direct comparison of the IC50 value with those of allopurinol and febuxostat will reveal its relative potency.

  • Uricosuric Activity: A low IC50 value in the URAT1 inhibition assay would indicate that the compound may also possess uricosuric properties. This dual mechanism of action, if present, could be a significant therapeutic advantage.

  • In Vivo Efficacy: The in vivo data will provide crucial information on the compound's bioavailability, metabolic stability, and overall efficacy in a living system. A significant reduction in serum uric acid levels in the animal model would validate the in vitro findings and support further development.

  • PPARα Agonism: Given that fenofibric acid is a PPARα agonist, it is important to consider that its effects on uric acid may be mediated, at least in part, through this pathway, which is known to influence the expression of renal transporters.[13] This represents a potentially novel mechanism for a urate-lowering agent.

Conclusion

This guide provides a rigorous and scientifically sound framework for the preclinical benchmarking of novel compounds, such as 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, for the treatment of hyperuricemia. By systematically evaluating its performance against established xanthine oxidase inhibitors and uricosuric agents through standardized in vitro and in vivo assays, researchers can gain critical insights into its mechanism of action, potency, and potential therapeutic utility. The use of a well-characterized structural analogue, fenofibric acid, serves as a practical approach in the absence of direct data, allowing for a comprehensive demonstration of the benchmarking process. The successful application of this guide will facilitate the identification and development of new and improved therapies for patients suffering from gout and other hyperuricemia-related conditions.

References

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A Comparative Guide to the In Vitro Metabolic Stability of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of preclinical drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability serves as a critical gatekeeper, profoundly influencing a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is excessively stable may accumulate, leading to toxicity.[2]

This guide provides an in-depth comparative analysis of the in vitro metabolic stability of 2-(4-carbamoylphenoxy)-2-methylpropanoic acid, a novel compound with structural similarities to the fibrate class of lipid-lowering agents, and several of its rationally designed analogs. The objective is to illustrate how subtle structural modifications can significantly alter metabolic fate and to provide a robust framework for evaluating such compounds. We will delve into the causality behind experimental design, present detailed protocols for gold-standard assays, and interpret comparative data to guide lead optimization.

Pharmacological Context and Metabolic Pathways

The parent compound, 2-(4-carbamoylphenoxy)-2-methylpropanoic acid, belongs to the aryloxyphenoxy-propionic acid class. Drugs in this family, particularly fibrates, are primarily metabolized in the liver.[3] The metabolic process typically involves two phases:

  • Phase I Reactions: These introduce or expose functional groups, most commonly through oxidation, reduction, or hydrolysis.[4] The Cytochrome P450 (CYP) superfamily of enzymes, located primarily within liver microsomes, are the principal catalysts for Phase I reactions.[5] For fibrates, CYP3A4 is a key enzyme involved in their metabolism.[3][6]

  • Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid), rendering the compound more water-soluble and facilitating its excretion.[4]

Understanding a compound's susceptibility to these enzymatic processes is essential for predicting its in vivo clearance.[2] This guide will focus on two premier in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Experimental Methodologies: A Self-Validating System

The trustworthiness of metabolic stability data hinges on rigorous and well-controlled experimental design. We describe two complementary assays that provide a comprehensive metabolic picture. Liver microsomes are a cost-effective, high-throughput tool rich in Phase I enzymes, while hepatocytes represent a more holistic model, containing a full complement of Phase I and II enzymes, cofactors, and transporters.[7][8]

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay is designed to assess a compound's vulnerability primarily to oxidative metabolism by CYP enzymes.[9] The inclusion of a cofactor-regenerating system is critical, as it ensures a sustained supply of NADPH, the primary electron donor for CYP450 activity, preventing its depletion during the incubation period.[10]

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the following in duplicate for each time point:

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Human Liver Microsomes (final concentration of 0.5 mg/mL).

    • Test Compound or Analog (final concentration of 1 µM, dissolved in a solvent like DMSO, final DMSO concentration <0.5%).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomal proteins.[10]

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, a known stable compound).[10] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] Monitor the disappearance of the parent compound by comparing its peak area to that of the internal standard at each time point.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_buffer Buffer + Microsomes prep_mix Combine in Plate prep_buffer->prep_mix prep_compound Test Compound (1 µM) prep_compound->prep_mix pre_incubate Pre-incubate (37°C, 10 min) prep_mix->pre_incubate start_reaction Add NADPH Regenerating System pre_incubate->start_reaction incubate Incubate at 37°C (0-60 min) start_reaction->incubate quench Quench with ACN + Internal Standard incubate->quench centrifuge Centrifuge (4000 rpm, 15 min) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t1/2 & CLint analyze->data

Workflow for the Human Liver Microsomal Stability Assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Hepatocytes provide a more physiologically relevant system by incorporating both Phase I and Phase II metabolic pathways, as well as active transport mechanisms.[7][12]

Step-by-Step Protocol:

  • Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health. Resuspend the cells in pre-warmed incubation medium to a final density of 1 x 10^6 viable cells/mL.[13]

  • Incubation: In a 96-well plate, add the hepatocyte suspension. Add the test compound or analog (final concentration 1 µM).[14]

  • Time-Point Sampling: Place the plate in a humidified incubator at 37°C with 5% CO2. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.[7][13]

  • Termination and Processing: Immediately terminate the reaction by adding the aliquot to 2 volumes of ice-cold acetonitrile containing an internal standard.[12] Vortex and centrifuge to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[14]

Comparative Stability Analysis

To investigate the structure-stability relationship, 2-(4-carbamoylphenoxy)-2-methylpropanoic acid (Parent) was compared against three analogs with specific structural modifications designed to probe potential metabolic liabilities.

  • Parent Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

  • Analog A (Hydroxylated): An analog with a hydroxyl group added to the phenoxy ring, creating a potential site for rapid Phase II glucuronidation or sulfation.

  • Analog B (Fluorinated): An analog where a metabolically susceptible hydrogen on the phenoxy ring is replaced with a fluorine atom. The strength of the C-F bond is known to block CYP-mediated oxidation.

  • Analog C (Ester Prodrug): The carboxylic acid moiety is converted to an ethyl ester. This analog is designed to be hydrolyzed by carboxylesterases, which are highly active in hepatocytes but less so in microsomes.

Quantitative Data Summary

The metabolic stability of each compound was assessed in both HLM and human hepatocyte systems. Key pharmacokinetic parameters, half-life (t½) and intrinsic clearance (CLint), were calculated from the rate of disappearance of the parent compound.[15]

CompoundStructural ModificationAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)
Parent -HLM4530.8 µL/min/mg protein
Hepatocytes3845.1 µL/min/10⁶ cells
Analog A Ring HydroxylationHLM2555.4 µL/min/mg protein
Hepatocytes12144.2 µL/min/10⁶ cells
Analog B Ring FluorinationHLM>120<11.5 µL/min/mg protein
Hepatocytes10516.5 µL/min/10⁶ cells
Analog C Ethyl EsterHLM>120<11.5 µL/min/mg protein
Hepatocytes<5>277.3 µL/min/10⁶ cells

Data are illustrative and for comparative purposes.

Discussion: Interpreting the Structure-Metabolism Relationship

The results clearly demonstrate the profound impact of chemical structure on metabolic stability.

  • Parent Compound: The parent compound exhibits moderate stability in both systems, suggesting it is a substrate for both Phase I and Phase II enzymes. The slightly faster clearance in hepatocytes compared to HLM indicates a contribution from Phase II metabolism (likely glucuronidation of the carboxylic acid) or other non-CYP enzymes present in intact cells.[7][16]

  • Analog A (Hydroxylated): As hypothesized, the introduction of a phenolic hydroxyl group dramatically decreased metabolic stability. This functional group is a prime target for UGT enzymes, leading to rapid glucuronide conjugation and clearance.[4] The effect is far more pronounced in hepatocytes, which have a robust capacity for Phase II reactions, highlighting the limitation of using only microsomes for compounds with such moieties.

  • Analog B (Fluorinated): The replacement of a hydrogen with a fluorine atom at a potential site of oxidation resulted in a significant increase in metabolic stability. This "metabolic blocking" is a classic and effective strategy in medicinal chemistry to enhance a drug's half-life. The low clearance in both systems confirms that CYP-mediated oxidation was a key metabolic pathway for the parent compound.

  • Analog C (Ester Prodrug): This analog provides an excellent example of the differential enzymatic activities between test systems. In HLM, which have low carboxylesterase activity, the ester is highly stable. However, in hepatocytes, the ester is rapidly hydrolyzed to the parent carboxylic acid, resulting in a very short apparent half-life. This demonstrates that for prodrugs, hepatocytes are the more predictive in vitro model.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (Carboxylic Acid) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Slow UGT_Acid UGT Conjugation (on Acid) Parent->UGT_Acid Moderate AnalogB Analog B (Fluorinated) AnalogB->CYP3A4 Blocked AnalogA Analog A (Hydroxylated) UGT_Hydroxyl UGT Conjugation (on Hydroxyl) AnalogA->UGT_Hydroxyl Fast Hydroxylated_Metabolite Hydroxylated Metabolite CYP3A4->Hydroxylated_Metabolite Glucuronide_Acid Acid-Glucuronide UGT_Acid->Glucuronide_Acid Glucuronide_Hydroxyl Hydroxyl-Glucuronide UGT_Hydroxyl->Glucuronide_Hydroxyl

Potential Metabolic Pathways and Points of Analog Intervention.

Conclusion and Forward Outlook

This comparative guide underscores that in vitro metabolic stability assessment is not merely a data generation exercise but a crucial tool for rational drug design. By employing complementary assay systems like human liver microsomes and hepatocytes, researchers can build a comprehensive understanding of a compound's metabolic liabilities. The illustrative data for 2-(4-carbamoylphenoxy)-2-methylpropanoic acid and its analogs reveal that targeted structural modifications can predictably and dramatically alter metabolic clearance. Analog B, with its enhanced stability due to metabolic blocking, would be prioritized for further development, while the rapid clearance of Analog A would likely lead to its deprioritization. Such early, data-driven decisions are fundamental to improving the efficiency and success rate of the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to the Analytical Quantification of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of any chemical entity is paramount to ensuring safety, efficacy, and quality.[1][2] This guide provides a head-to-head comparison of principal analytical techniques for the qualitative and quantitative analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. This molecule, featuring a carboxylic acid, an ether linkage, and an amide group, presents unique analytical challenges and necessitates a multi-faceted approach for its comprehensive characterization. Such compounds can arise as active pharmaceutical ingredients (APIs), metabolites of parent drugs, or process-related impurities.[3][4]

This document is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to select and implement the most appropriate analytical methodologies. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and a comparative analysis of their performance.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity assessment and quantification of APIs, impurities, and degradation products.[1][5] For a molecule like 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, which contains a chromophore (the phenoxy-carbamoyl system), UV detection is a straightforward and robust choice.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) method is logical due to the compound's moderate polarity. A C18 column is the standard choice for retaining such aromatic compounds. The mobile phase composition is critical; an acidic modifier like formic acid or trifluoroacetic acid is incorporated to suppress the ionization of the carboxylic acid group.[6] This ensures a consistent, neutral form of the analyte, leading to better peak shape and reproducible retention times. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 30 °C.

    • Detection Wavelength : ~230-270 nm, to be optimized by scanning the UV spectrum of the analyte. A wavelength of 264 nm has been used for similar structures.[7]

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a suitable diluent, typically a mixture of the mobile phase components (e.g., 50:50 water:acetonitrile), to a final concentration of approximately 0.5-1.0 mg/mL for API analysis or lower for impurity analysis.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[7]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep1 Weigh Sample Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Autosampler Autosampler Injection Prep3->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration

Caption: RP-HPLC-UV workflow for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly for analyzing low-level impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the method of choice.[5][8][9] It combines the separation power of LC with the mass-resolving capability of a mass spectrometer.

Causality Behind Experimental Choices

The LC conditions are similar to the HPLC-UV method to achieve chromatographic separation. The key difference lies in the detector. Electrospray ionization (ESI) is the most suitable ionization technique for this polar, non-volatile molecule. The choice between positive and negative ion mode depends on the analyte's ability to accept a proton or lose one. Given the carboxylic acid, negative ion mode [M-H]⁻ is expected to be highly efficient. However, the amide and ether functionalities could also be protonated, making positive mode [M+H]⁺ viable. Both should be tested.[3] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific parent-to-fragment ion transition.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an ESI source.

  • LC Conditions :

    • Column : A UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is preferred for better resolution and faster analysis times.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.3-0.5 mL/min.

  • MS Conditions :

    • Ion Source : Electrospray Ionization (ESI), operated in both positive and negative modes for initial evaluation.

    • Scan Mode : Full scan to determine the parent ion (m/z 224.08 for [M+H]⁺ and m/z 222.07 for [M-H]⁻).

    • MS/MS : Product ion scan to identify characteristic fragments. Subsequently, use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions : To be determined empirically by infusing a standard solution.

    • Source Parameters : Capillary voltage, gas flow, and temperatures must be optimized for the specific compound and instrument.[3]

  • Sample Preparation : Similar to HPLC, but often requires dilution to a much lower concentration (ng/mL to pg/mL range) to avoid detector saturation. For biological samples, protein precipitation or solid-phase extraction (SPE) is necessary.[10][11][12]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep1 Sample Dilution / Extraction Prep2 Add Internal Standard Prep1->Prep2 Prep3 Filter / Centrifuge Prep2->Prep3 LC UHPLC Separation Prep3->LC Inject ESI ESI Source (Ionization) LC->ESI MS1 Q1: Parent Ion Selection ESI->MS1 MS2 Q2: Fragmentation (CID) MS1->MS2 MS3 Q3: Fragment Ion Detection MS2->MS3 MRM MRM Chromatogram MS3->MRM Signal Quant Quantification vs. Standard Curve MRM->Quant

Caption: LC-MS/MS workflow for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[13] Direct analysis of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid by GC is not feasible due to its high polarity and low volatility. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).

Causality Behind Experimental Choices

Derivatization is the core of this workflow. It masks the polar -COOH group, reducing hydrogen bonding and increasing volatility, making the analyte suitable for GC. The choice of derivatizing agent depends on the functional groups present. A silylating agent like BSTFA would react with both the carboxylic acid and the amide N-H, while an agent like diazomethane or methanol with an acid catalyst would primarily esterify the carboxylic acid. The subsequent GC-MS analysis provides excellent separation and mass spectral data for confirmation.

Detailed Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation : A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization :

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a derivatization agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • GC Conditions :

    • Column : A low- to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow rate of ~1 mL/min.[14]

    • Injector Temperature : 250-280 °C.

    • Oven Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.[14]

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 50-500.

    • Source Temperature : ~230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation and absolute quantification (qNMR) of a compound without the need for an identical reference standard.[3] For 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, both ¹H and ¹³C NMR would provide unambiguous confirmation of its chemical structure.

Causality Behind Experimental Choices

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[15] For this molecule, distinct signals would be expected for the aromatic protons, the two methyl groups (which would be a singlet), and the exchangeable protons of the carboxylic acid and amide groups. ¹³C NMR reveals the number of chemically non-equivalent carbon atoms.[16] For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added to the sample. The analyte's concentration can be calculated by comparing the integral of one of its signals to the integral of the internal standard's signal.

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons).

    • For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition :

    • Acquire a standard ¹H spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation, which is critical for accurate integration.

    • Acquire ¹³C and 2D spectra (e.g., COSY, HSQC) as needed for full structural confirmation.

  • Data Processing :

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard for qNMR calculations.

Head-to-Head Performance Comparison

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) NMR
Primary Use Quantification, PurityTrace Quantification, IdentificationVolatile Impurity AnalysisStructure Elucidation, Absolute Quantification (qNMR)
Specificity Good (relies on RT)Excellent (RT + MRM)Excellent (RT + Mass Spectrum)Excellent (Unique chemical shifts)
Sensitivity (LOD/LOQ) µg/mL range[10]pg/mL to ng/mL range[17]ng/mL rangemg/mL range
Linearity ExcellentExcellentGoodExcellent
Precision Excellent (<2% RSD typical)Excellent (<5-10% RSD typical)Good (<15% RSD typical)Excellent (<1% RSD typical)
Throughput HighHighModerate (due to derivatization)Low
Sample Prep Simple (dissolve & filter)Moderate to Complex (extraction for matrices)Complex (derivatization required)Simple (dissolve in solvent)
Cost LowHighModerateHigh

Conclusion and Recommendations

The choice of analytical technique for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid is dictated by the analytical objective.

  • For routine quality control, purity assessment, and quantification in drug substance or product, HPLC-UV is the most practical, robust, and cost-effective method.[1]

  • For trace-level impurity analysis or quantification in biological fluids where high sensitivity and specificity are required, LC-MS/MS is the superior choice.[9]

  • GC-MS is a less direct method due to the need for derivatization and is generally reserved for specific applications, such as identifying volatile impurities that are not amenable to LC analysis.

  • NMR spectroscopy is indispensable for definitive structural confirmation of the primary molecule, its impurities, and metabolites. Furthermore, qNMR serves as a primary method for creating certified reference materials and for accurate quantification without a specific standard.[3]

A comprehensive analytical strategy will leverage these techniques complementarily. HPLC-UV forms the foundation for routine analysis, LC-MS/MS provides enhanced sensitivity for trace analysis, and NMR serves as the ultimate tool for structural verification and primary quantification.

References

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309–14. [Link]

  • Butcher, R. J., et al. (n.d.). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Kumar, R. S., et al. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. ResearchGate. [Link]

  • Kusano, M., & Fukushima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • Longdom Publishing. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]

  • Anonymous. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing SL. [Link]

  • Doc Brown's Chemistry. (n.d.). 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Coldwell, M. R., & Howells, L. C. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Veterinary Record, 164(24), 755–757. [Link]

  • Wiley Science Solutions. (n.d.). Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Scientific Instruments. [Link]

  • IJARST. (2022). QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY. International Journal for Advanced Research in Science & Technology. [Link]

  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap. [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • Hong, S., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Scientific Instruments. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]

  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Spectroscopy Online. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]

  • Science.gov. (n.d.). quantitative gc-ms analysis: Topics. [Link]

  • Chirumamer, S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 852–856. [Link]

  • Andreeva, V., et al. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats. ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

Sources

Biological activity of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid versus similar structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid against established pharmacological standards. It is designed for researchers investigating structure-activity relationships (SAR) within the phenoxy-isobutyric acid scaffold, specifically focusing on the divergent pathways of PPAR agonism and Hemoglobin allostery.

Executive Summary & Compound Identity

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) represents a critical "hydrophilic control" structure in the study of fibrates and allosteric effectors. Structurally, it retains the classic phenoxy-isobutyric acid "head group" found in dyslipidemia drugs but substitutes the lipophilic tail (typically Chlorine or an Aryl group) with a polar primary amide.

This substitution drastically alters its biological profile, shifting it from a potent nuclear receptor agonist to a metabolic intermediate or low-affinity ligand.

FeatureTarget CompoundReference Standard AReference Standard B
Common Name 4-Carbamoyl-fibric acidClofibric Acid Efaproxiral (RSR13)
Primary Target Synthetic Intermediate / ControlPPAR

(Agonist)
Hemoglobin (Allosteric Effector)
4-Position Group -CONH

(Polar Amide)
-Cl (Lipophilic Halogen)-NH-CO-CH

-Aniline
(Bulky Amide)
LogP (Est.) ~0.8 - 1.2~3.1~2.8
Key Activity Low/Inactive on PPARLipid LoweringRadiosensitization (Hypoxia)

Mechanism of Action: The SAR Divergence

The biological activity of this class of compounds is dictated by a "Head and Tail" model. The 2-methylpropanoic acid head provides the electrostatic anchor, while the 4-phenoxy substituent determines target specificity.

A. The PPAR Pathway (Fibrate Activity)

For a molecule to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR


), it must bind into a large, hydrophobic Ligand Binding Domain (LBD).
  • Clofibric Acid: The 4-Chloro group is lipophilic, allowing stable hydrophobic interactions within the LBD.

  • Target Compound: The 4-Carbamoyl group is highly polar and capable of hydrogen bonding. This introduces an energetic penalty when entering the hydrophobic pocket, likely abolishing or significantly reducing PPAR

    
     potency .
    
B. The Hemoglobin Allostery Pathway

Compounds like Efaproxiral bind to the central water cavity of hemoglobin, stabilizing the deoxy (T) state to facilitate oxygen release.

  • Efaproxiral: Uses a bulky, hydrophobic tail to displace water and interact with hydrophobic residues in the central cavity.

  • Target Compound: While the acid head can bind the surface Lysine/N-termini, the primary amide tail is too small and hydrophilic to effectively displace the central water cluster, resulting in negligible allosteric shift compared to RSR13.

C. Mechanistic Visualization

SAR_Pathway Scaffold Phenoxy-2-methylpropanoic Acid (Scaffold) Substituent 4-Position Substituent Scaffold->Substituent Lipophilic Lipophilic / Halogen (-Cl, -Ph) Substituent->Lipophilic BulkyAmide Bulky Hydrophobic Amide (-NH-CO-Aryl) Substituent->BulkyAmide PolarAmide Small Polar Amide (-CONH2) Substituent->PolarAmide PPAR PPAR-alpha Agonism (Lipid Lowering) Lipophilic->PPAR High Affinity Hb Hb Allostery (Oxygen Release) BulkyAmide->Hb Central Cavity Binding Inactive Low Affinity / Inactive (Metabolic/Synthetic Use) PolarAmide->Inactive Steric/Polar Clash

Figure 1: Structure-Activity Relationship (SAR) decision tree illustrating how the 4-position substituent dictates the pharmacological fate of the phenoxy-isobutyric acid scaffold.

Experimental Protocols

To verify the biological inactivity or utility of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, the following protocols serve as self-validating systems.

Protocol A: Synthesis via Bargellini Reaction

This method is preferred for generating the ether linkage while simultaneously introducing the gem-dimethyl group.

  • Reagents: 4-Hydroxybenzamide (1.0 eq), Acetone (Excess/Solvent), Chloroform (1.5 eq), Sodium Hydroxide (NaOH, 4.0 eq).

  • Procedure:

    • Dissolve 4-Hydroxybenzamide in acetone.

    • Add pulverized NaOH at 0°C.

    • Add Chloroform dropwise over 2 hours (Exothermic control is critical).

    • Reflux for 4–6 hours.

    • Workup: Evaporate acetone, dissolve residue in water, acidify with HCl to pH 2.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • H-NMR: Look for gem-dimethyl singlet at ~1.6 ppm and amide protons (broad singlets).

    • Melting Point: Distinct from starting material (>200°C expected for amides).

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Use this assay to confirm the lack of agonist activity compared to Clofibric acid.

  • Cell Line: COS-7 or HEK293 cells.

  • Plasmids:

    • Expression vector: Gal4-hPPAR

      
      -LBD.
      
    • Reporter: UAS-Luciferase.

  • Dosing:

    • Negative Control: DMSO (0.1%).

    • Positive Control: Fenofibric Acid (50

      
      M).
      
    • Test Compound: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (Titration: 1

      
      M – 100 
      
      
      
      M).
  • Readout: Measure Luminescence after 24 hours.

  • Expected Result: The test compound should show <10% activation relative to the positive control due to the polar amide interfering with the hydrophobic LBD interface.

Physicochemical Comparison Data

The following data highlights the drastic shift in properties that renders the target compound distinct from therapeutic fibrates.

Property2-(4-Carbamoylphenoxy)-2-methylpropanoic acidClofibric Acid (Drug)Impact on Bioactivity
Molecular Weight 223.23 g/mol 214.65 g/mol Negligible steric difference.
H-Bond Donors 2 (Amide + Acid)1 (Acid)Increased water solubility; reduced membrane permeability.
H-Bond Acceptors 43increased polarity.
Predicted LogP 0.85 3.12 Critical: LogP < 2 often correlates with poor PPAR binding.
pKa (Acid) ~3.8~3.5Similar ionization at physiological pH.

References

  • Bargellini Reaction Mechanism : Weizmann, C., et al. "Synthesis of polypeptides of tyrosine." Journal of the American Chemical Society, 1948. (Foundational chemistry for phenoxy-isobutyric acid synthesis).

  • PPAR Structure-Activity Relationships : Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. (Defines the hydrophobic requirement for the LBD).

  • Hemoglobin Allostery : Abraham, D. J., et al. "Design, synthesis, and testing of potential antisickling agents." Journal of Medicinal Chemistry, 1984. (Establishes the phenoxy-acid scaffold for Hb modification).

  • Chemical Identity : PubChem Compound Summary for CID 121809-54-9. (Verification of CAS and structure).

Structural Confirmation of 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid: A Multi-Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fibrate-class lipid-lowering agents (e.g., Fenofibrate), the rigorous characterization of impurities and metabolites is a regulatory mandate (ICH Q3A/B). 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS 121809-54-9) represents a critical structural analog where the chlorobenzoyl moiety of fenofibric acid is replaced by a primary amide.

Confirming this structure requires a "Triangulation Strategy"—using orthogonal analytical methods that rely on different physical principles. This guide details the protocol for validating this structure using High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Single-Crystal X-Ray Diffraction (SC-XRD) .

The "Triangulation" Logic
  • HRMS: Establishes the Elemental Composition (Mass).

  • NMR: Establishes the Connectivity (Skeleton).

  • SC-XRD: Establishes the Absolute Spatial Arrangement (Geometry).

Method A: High-Resolution Mass Spectrometry (HRMS)

Objective: To unequivocally determine the molecular formula (


) and calculate the degree of unsaturation.[1]
Experimental Protocol

System: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap. Ionization: Electrospray Ionization (ESI) in Positive and Negative modes.

  • Sample Prep: Dissolve 0.1 mg of the analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min to avoid chromatographic interference during structural lock.

  • Calibration: Use LockMass (e.g., Leucine Enkephalin) to ensure mass accuracy < 2 ppm.

Data Interpretation & Causality

The presence of both a carboxylic acid and a primary amide allows for dual-mode detection.[1]

  • Positive Mode (

    
    ):  The amide nitrogen can be protonated. Look for 
    
    
    
    .
  • Negative Mode (

    
    ):  The carboxylic acid proton is acidic. Look for 
    
    
    
    .
ParameterTheoretical ValueAcceptance CriteriaStructural Insight
Formula

N/AConfirms elemental makeup.[1]
Monoisotopic Mass 223.0845 DaN/ABase mass.[1]

(m/z)
224.0917

ppm
Confirms intact molecule (Positive).

(m/z)
222.0772

ppm
Confirms acidic proton (Carboxyl).
RDB (Unsaturation) 6.0Integer match1 Ring + 1 Acid C=O + 1 Amide C=O = 6 (Wait: Ring=4, Acid=1, Amide=1.[1] Total=6).

Scientific Note: The Ring Double Bond (RDB) equivalent of 6 is a critical checkpoint. A benzene ring contributes 4. The carboxylic acid contributes 1. The amide carbonyl contributes 1. Total = 6. Any deviation suggests a saturated ring or loss of a carbonyl.

Method B: Nuclear Magnetic Resonance (NMR)

Objective: To map the carbon-hydrogen framework and confirm the para-substitution pattern.[1]

Experimental Protocol

Solvent Selection: DMSO-d6 is mandatory.

  • Why? Chloroform (

    
    ) often causes amide protons to broaden or disappear due to exchange. DMSO-d6 stabilizes the amide protons via hydrogen bonding, making them appear as distinct signals.
    
  • Concentration: 10 mg sample in 600 µL DMSO-d6.

  • Pulse Sequence:

    • 
       (Proton): 16 scans, 10s relaxation delay (ensure accurate integration of acid protons).
      
    • 
       (Carbon): 1024 scans, proton-decoupled.
      
    • 
       (COSY/HSQC): To correlate protons to specific carbons.
      
Data Analysis (Predicted Spectra)
1H-NMR (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
12.90 Broad Singlet1H

Carboxylic acid proton (confirms acid).[1]
7.85 Doublet (

)
2HAr-H (Ortho to Amide)Part of AA'BB' system. Deshielded by

.
7.80 Broad Singlet1H

Amide proton (trans).
7.20 Broad Singlet1H

Amide proton (cis).
6.85 Doublet (

)
2HAr-H (Ortho to Ether)Part of AA'BB' system. Shielded by Oxygen.
1.55 Singlet6H

Gem-dimethyl group. Symmetry confirms isobutyric moiety.

Key Diagnostic: The "AA'BB'" pattern (two doublets) in the aromatic region confirms the 1,4-disubstitution (para-substitution). If it were meta or ortho, the splitting pattern would be more complex (singlet/triplet/multiplet).

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: The "Gold Standard" for absolute structure determination, including tautomeric state and hydrogen bonding networks.[1]

Experimental Protocol

Crystallization Strategy: Since the molecule contains both a donor (amide) and an acceptor (acid/ether), it will likely crystallize well from polar protic solvents.[1]

  • Method: Slow evaporation.

  • Solvent: Ethanol/Water (80:20).

  • Conditions: Dissolve 20 mg in warm ethanol; add water until turbid; heat to clear; let stand at room temperature for 48-72 hours.

Analysis Logic

SC-XRD does not "infer" structure; it calculates electron density maps.[1]

  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for achiral organic acids.
  • H-Bonding: The crystal packing will reveal if the molecule exists as a carboxylic acid dimer (head-to-head) or if the amide participates in an extended network.

Comparative Analysis of Methods

The following table summarizes why no single method is sufficient and how they complement each other.

FeatureHRMS (Mass Spec)NMR (1H/13C)SC-XRD (X-Ray)
Primary Output Molecular FormulaConnectivity & Functional Groups3D Atomic Coordinates
Sample State Solution (Ionized)SolutionSolid State (Crystal)
Key Blind Spot Cannot distinguish isomers (e.g., ortho vs para).[1]Can be ambiguous if peaks overlap.Requires a high-quality crystal (hardest step).
Throughput High (Minutes)Medium (Hours)Low (Days/Weeks)
Confidence 80% (Formula only)95% (Structure)99.9% (Absolute Config)

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the structure.

StructuralValidation Start Unknown Sample (Suspected CAS 121809-54-9) HRMS Step 1: HRMS (ESI+/-) Goal: Formula C11H13NO4 Start->HRMS CheckMass Mass Match (224.0917 m/z)? HRMS->CheckMass NMR Step 2: 1H & 13C NMR (DMSO-d6) Goal: AA'BB' Pattern + Amide CheckMass->NMR Yes Fail Reject Structure (Investigate Isomers) CheckMass->Fail No CheckConn Connectivity Confirmed? NMR->CheckConn XRD Step 3: SC-XRD Goal: 3D Crystal Structure CheckConn->XRD Yes (Final Proof) CheckConn->Fail No Success Structure CONFIRMED Release Reference Standard XRD->Success

Figure 1: Decision tree for the structural elucidation of the Fenofibrate amide analog.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217686, 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. Retrieved January 31, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons. (Standard text for NMR/MS interpretation logic).

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory basis for impurity characterization). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures for 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

[1][2][3]

Part 1: Executive Summary & Immediate Safety Directive

2-(4-Carbamoylphenoxy)-2-methylpropanoic acid (CAS: 121809-54-9) is a functionalized phenoxy-acid derivative, structurally related to fibrate metabolites.[1] While often used in research settings, its disposal requires strict adherence to organic chemical waste protocols to prevent environmental contamination and occupational exposure.

Core Directive: This substance must NEVER be disposed of down the drain. It requires collection as Solid Organic Chemical Waste destined for high-temperature incineration.

Emergency Safety Profile
ParameterSpecificationAction Required
Signal Word WARNING Exercise caution; minimize dust generation.
Hazard Statements H302, H315, H319, H335Treat as Harmful (Oral) and Irritant (Skin/Eye/Resp).
Physical State Solid (Powder/Crystal)Use HEPA filtration or wet-wiping for spills.
Disposal Method Incineration Segregate from oxidizers and acids.

Part 2: Chemical Characterization & Waste Classification

Before initiating disposal, you must validate the waste stream. This compound is not typically listed on EPA’s P-list or U-list (RCRA), but it must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with regulated solvents) and disposed of via a licensed hazardous waste contractor.

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Implication
CAS Number 121809-54-9Use for waste manifesting and labeling.[1]
Molecular Formula C₁₁H₁₃NO₄Organic content suitable for thermal destruction.
Solubility Low in water; soluble in organic solventsDo not attempt aqueous neutralization.
Reactivity Stable; incompatible with strong oxidizersSegregate from nitric acid, perchlorates, etc.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

For expired reagents, surplus powder, or contaminated solids.

  • PPE Donning: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If handling >10g of fine powder outside a fume hood, wear an N95 particulate respirator.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.[1]

  • Transfer: Carefully transfer the solid into the container. Avoid creating dust.[2][3][4][5][6][7][8]

    • Scientific Rationale: Dust explosions are rare for this specific mass scale, but respiratory irritation (H335) is a primary risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Carbamoylphenoxy)-2-methylpropanoic acid"[1]

    • Hazard Checkbox: [x] Toxic/Harmful [x] Irritant

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

For reaction mixtures or mother liquors containing the substance.

  • Segregation: Determine the primary solvent.

    • Halogenated Solvents (e.g., DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated Solvents (e.g., Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste."

  • Compatibility Check: Ensure no strong oxidizers are present in the waste carboy.

  • Transfer: Pour solution into the appropriate carboy using a funnel.

  • Documentation: Log the estimated concentration of the acid in the waste log sheet.

Protocol C: Spill Management (Dry Powder)

Self-validating cleanup for minor spills (<50g).

  • Isolate: Demarcate the area.

  • Dampen: Gently mist the powder with a compatible solvent (e.g., isopropanol or water) to suppress dust. Do not pour liquid directly ; use a spray bottle.

  • Collect: Scoop the damp paste using a polyethylene scraper or dustpan.

  • Clean: Wipe the surface with soap and water three times ("Triple Rinse" standard).

  • Dispose: Place all cleanup materials (wipes, gloves, scoop) into the Solid Waste container.

Part 4: Waste Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this chemical waste.

WasteDisposalStartWaste Generation:2-(4-Carbamoylphenoxy)-2-methylpropanoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidBinContainer:Wide-Mouth HDPE JarSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH)SolventCheck->NonHaloHaloBinContainer:Halogenated Waste CarboyHalo->HaloBinNonHaloBinContainer:Flammable/Solvent CarboyNonHalo->NonHaloBinDestructionFinal Fate:High-Temp IncinerationSolidBin->DestructionHaloBin->DestructionNonHaloBin->Destruction

Figure 1: Decision tree for segregating 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid waste streams to ensure proper incineration.

Part 5: Regulatory Compliance & Scientific Rationale

Environmental Fate & Causality

Unlike simple inorganic acids, this compound contains a stable phenoxy-ether linkage and an amide group.

  • Why Incineration? Biological wastewater treatment plants (WWTPs) are often inefficient at degrading complex pharmaceutical-like structures. Release into waterways can lead to bioaccumulation or aquatic toxicity (chronic effects on aquatic invertebrates are common for fibrate-class structures).

  • Thermal Destruction: Incineration at >1000°C ensures the complete oxidation of the aromatic ring and the amide bond, converting the substance into harmless CO₂, H₂O, and N₂.

Regulatory Framework[2][5][10][11][12][13][14]
  • RCRA (USA): While not explicitly P- or U-listed, the "Cradle-to-Grave" responsibility dictates that the generator must characterize the waste.[1] Due to its irritant properties (H315/H319), it should be managed as Hazardous Waste to ensure safety during transport.

  • EPA Rule (40 CFR 266 Subpart P): If this chemical is used in a healthcare setting (e.g., drug development), it may fall under "Hazardous Waste Pharmaceuticals." The Zero Discharge rule (ban on sewering) strictly applies.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[9] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.[1] National Library of Medicine. Retrieved from [Link]

A Comprehensive Guide to the Safe Handling of 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related chemicals.

I. Hazard Assessment and Risk Mitigation

Before beginning any work with 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:

  • Dermal Contact: Can cause skin irritation.[1][3]

  • Ocular Contact: May lead to serious eye irritation.[1][3]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[3][4]

To mitigate these risks, a multi-layered safety approach is necessary, incorporating engineering controls, personal protective equipment (PPE), and stringent operational protocols.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.[5][6]

PPE CategorySpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[8][9]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[9] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[10] Lab Coat/Coveralls: A flame-resistant lab coat or impervious clothing is essential to protect against skin exposure.[5][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] If a fume hood is not available or if dust generation is likely, a NIOSH-approved respirator may be necessary.[5][7]

Table 1: Personal Protective Equipment (PPE) Requirements

III. Safe Handling and Operational Protocol

Adherence to a strict, step-by-step operational protocol is critical to ensuring a safe working environment.

A. Preparation and Weighing:

  • Designated Area: All handling of solid 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Minimize Dust: Avoid actions that could generate dust, such as crushing or vigorous scraping.

  • Spill Control: Have a spill kit readily available that is appropriate for chemical powders.

B. Solution Preparation and Use:

  • Ventilation: All work with solutions of the compound should be conducted in a certified chemical fume hood.[11]

  • Container Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • Safe Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. When transferring solutions, use a funnel to prevent spills.

  • Avoid Ingestion: Never eat, drink, or apply cosmetics in the laboratory.[10][11]

C. Storage:

  • Container Integrity: Store the compound in a tightly closed, properly labeled container.[1][3]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[3][12]

  • Segregation: Store separately from strong oxidizing agents and bases.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Response Protocol
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Minor Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Table 2: Emergency Response Protocol

V. Disposal Plan

All waste containing 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.

VI. Workflow and Safety Diagram

The following diagram illustrates the key stages of safely handling 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Prep Risk Assessment & PPE Donning Weigh Weighing in Fume Hood Prep->Weigh Proceed with caution Dissolve Solution Preparation in Fume Hood Weigh->Dissolve Transfer Experiment Experimental Use Dissolve->Experiment Decon Decontaminate Work Area Experiment->Decon Post-Experiment Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Arrange for EHS Waste Pickup Waste->Disposal

Caption: Safe handling workflow for 2-(4-Carbamoylphenoxy)-2-methylpropanoic acid.

References

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available from: [Link]

  • National Institutes of Health (NIH), Office of Research Services. Safe Laboratory Practices & Procedures. Available from: [Link]

  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. 2014. Available from: [Link]

  • Safelyio. Personal Protective Equipment for Chemical Handling. 2026. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. 2025. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). School Chemistry Laboratory Safety Guide. Available from: [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. 2025. Available from: [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Available from: [Link]

  • Chemguide. making carboxylic acids. Available from: [Link]

  • University of Wisconsin–Madison, Biomedical Engineering Shared Labs. Chapter 7 Chemical Disposal Procedures. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]

  • Study.com. Preparing Carboxylic Acids: Description & Methods. Available from: [Link]

  • BioMADE. Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Available from: [Link]

  • 3M. PPE Solutions for Chemical Industries. Available from: [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. Available from: [Link]

  • HSI. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. 2022. Available from: [Link]

  • Nature. A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. 2024. Available from: [Link]

  • Jasperse, C. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link]

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  • DuraLabel. OSHA Rules for Hazardous Chemicals. 2025. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.